molecular formula C13H15N3O3 B140737 4-Aminoantipyrine N-Carbamic Acid Methyl Ester CAS No. 10077-96-0

4-Aminoantipyrine N-Carbamic Acid Methyl Ester

Cat. No.: B140737
CAS No.: 10077-96-0
M. Wt: 261.28 g/mol
InChI Key: PRKKQIFQEAKSAH-UHFFFAOYSA-N
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Description

4-Aminoantipyrine N-Carbamic Acid Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C13H15N3O3 and its molecular weight is 261.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-9-11(14-13(18)19-3)12(17)16(15(9)2)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKKQIFQEAKSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143507
Record name 3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10077-96-0
Record name 3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010077960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical and chemical properties of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester?

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester, a key derivative of the well-known analgesic and anti-inflammatory agent, 4-aminoantipyrine. This document is intended to serve as a vital resource for researchers and professionals engaged in drug discovery, development, and analytical sciences. By synthesizing available data with established chemical principles, this guide offers in-depth insights into the compound's structure, stability, and spectral characteristics, alongside practical experimental protocols for its synthesis and characterization.

Introduction and Molecular Overview

This compound, systematically named methyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamate, is a derivative of 4-aminoantipyrine, a metabolite of the drug aminopyrine.[1] The parent compound, 4-aminoantipyrine, is a versatile building block in the synthesis of various biologically active molecules, including Schiff bases and other derivatives with potential therapeutic applications.[2] The introduction of the N-carbamic acid methyl ester functionality at the 4-amino position significantly modifies the molecule's physicochemical properties, influencing its solubility, stability, and potential biological activity.

Understanding the precise physical and chemical properties of this derivative is paramount for its effective utilization in research and development. This guide aims to consolidate and elucidate these properties, providing a foundational understanding for its application in medicinal chemistry and related fields.

Chemical Identity

A clear identification of the molecule is the first step in any scientific endeavor. The key identifiers for this compound are summarized in the table below.

IdentifierValue
Systematic Name methyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamate[3][4]
Synonyms This compound, 2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazoline-4-carbamic Acid Methyl Ester[1]
CAS Number 10077-96-0[1][4]
Molecular Formula C₁₃H₁₅N₃O₃[1][3][4]
Molecular Weight 261.28 g/mol [1][3][4]
InChI InChI=1S/C13H15N3O3/c1-9-11(14-13(18)19-3)12(17)16(15(9)2)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,14,18)[3]
SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)OC[3]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulations.

Physical State and Appearance
Melting Point

An exact melting point for the methyl ester is not documented in the reviewed literature. However, the closely related ethyl ester, ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate, has a reported melting point of 477–479 K (204-206 °C). It is reasonable to infer that the methyl ester will have a similar, though likely slightly different, melting point.

Solubility

The solubility of a compound is a crucial parameter for its handling, formulation, and biological activity. The pyrazolone ring in the structure can contribute to some degree of polarity. The presence of both hydrogen bond donors (the N-H group of the carbamate) and acceptors (the carbonyl oxygens and the nitrogen atoms of the pyrazole ring) suggests potential solubility in polar solvents. The pyrazole ring itself can improve lipophilicity and solubility.

Based on the general properties of pyrazolone derivatives and carbamates, the following solubility profile can be anticipated:

  • High Solubility: Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).

  • Moderate Solubility: Alcohols such as methanol and ethanol, and chlorinated solvents like dichloromethane and chloroform.

  • Low Solubility: Water and non-polar hydrocarbon solvents.

It is important to note that the carbamate group is considered semi-polar and can form hydrogen bonds, which will influence its solubility in various media.

Chemical Properties and Stability

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the pyrazolone ring, the phenyl group, and the N-carbamic acid methyl ester moiety.

Chemical Structure and Conformation

The molecular structure of methyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate has been elucidated by X-ray crystallography. The key structural features are:

  • The pyrazole ring and the phenyl ring are not coplanar, with a significant dihedral angle between them.

  • The carbamate group introduces a planar amide-like linkage.

Figure 1: 2D representation of the molecular structure of this compound.

Stability Profile

Carbamate esters are generally considered to be chemically stable, often described as "amide-ester" hybrids. Their stability is attributed to the resonance between the amide and carboxyl groups. However, their stability can be influenced by several factors:

  • pH: Carbamates can undergo hydrolysis, particularly under basic conditions. The hydrolysis of N-monosubstituted carbamates can be faster than that of N,N-disubstituted carbamates.

  • Temperature: Thermal decomposition of N-aryl carbamates can occur at elevated temperatures, typically yielding the corresponding isocyanate, carbon dioxide, and alcohol, or the amine, carbon dioxide, and alkene, depending on the structure. Studies on t-butyl N-arylcarbamates show decomposition at temperatures around 177.5 °C.

For optimal stability, it is recommended to store this compound in a cool, dry place, protected from light and strong bases.

Spectral Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methyl protons on the pyrazolone ring and the ester, the N-H proton of the carbamate, and the methine proton of the pyrazolone ring (if any).

  • ¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbons of the pyrazolone and carbamate groups, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule:

  • N-H stretch: A sharp peak around 3300-3400 cm⁻¹ from the carbamate N-H group.

  • C=O stretch: Strong absorption bands around 1700-1740 cm⁻¹ for the ester carbonyl and around 1650-1680 cm⁻¹ for the pyrazolone carbonyl.

  • C-N stretch: Bands in the region of 1200-1350 cm⁻¹.

  • C-O stretch: Bands in the region of 1000-1300 cm⁻¹.

  • Aromatic C-H and C=C stretches: Characteristic peaks in the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight (261.28). Fragmentation may involve the loss of the methoxycarbonyl group, the methyl groups, or cleavage of the pyrazolone ring.

Experimental Protocols

The following section outlines a general procedure for the synthesis and characterization of this compound, based on established methods for similar compounds.

Synthesis of this compound

This protocol is adapted from the synthesis of the corresponding ethyl ester.

Materials:

  • 4-Aminoantipyrine

  • Methyl chloroformate

  • Anhydrous potassium carbonate

  • Anhydrous Dimethylformamide (DMF)

  • Crushed ice

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 4-aminoantipyrine in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Add anhydrous potassium carbonate to the solution and stir the mixture for approximately 50 minutes at room temperature.

  • Cool the reaction mixture in an ice bath.

  • Add methyl chloroformate dropwise to the stirred solution while maintaining the low temperature.

  • Allow the reaction to proceed at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice to precipitate the product.

  • Collect the precipitate by filtration and wash it with cold water.

  • Recrystallize the crude product from aqueous ethanol to obtain purified this compound.

G cluster_0 Synthesis Workflow start Start: Dissolve 4-Aminoantipyrine in DMF add_K2CO3 Add K₂CO₃ and stir start->add_K2CO3 cool Cool reaction mixture add_K2CO3->cool add_chloroformate Add Methyl Chloroformate cool->add_chloroformate react React at room temperature (monitor by TLC) add_chloroformate->react precipitate Precipitate product in ice water react->precipitate filter Filter and wash the product precipitate->filter recrystallize Recrystallize from aqueous ethanol filter->recrystallize end_product End: Purified Product recrystallize->end_product G cluster_1 Characterization Protocol product Synthesized Product mp Melting Point Determination product->mp ftir FTIR Spectroscopy product->ftir nmr ¹H and ¹³C NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms final_char Final Characterization mp->final_char ftir->final_char nmr->final_char purity Purity Assessment (e.g., HPLC) ms->purity purity->final_char

Sources

4-Aminoantipyrine N-Carbamic Acid Methyl Ester CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester, a key chemical intermediate. We will delve into its chemical identity, molecular structure, a reliable synthesis protocol, and its significance in the broader context of pharmaceutical research and development. This document is intended to be a practical resource, blending established chemical principles with actionable insights for laboratory applications.

Core Chemical Identity

  • Chemical Name: this compound

  • IUPAC Name: methyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamate

  • CAS Number: 10077-96-0[1]

  • Synonyms: (2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)carbamic Acid Methyl Ester, 2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazoline-4-carbamic Acid Methyl Ester[1]

This compound is a derivative of 4-aminoantipyrine (4-AAP), a well-known pyrazolone derivative.[2] The introduction of the N-carbamic acid methyl ester functionality modifies the chemical properties of the parent molecule, opening avenues for its use as a versatile intermediate in organic synthesis.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central pyrazolone ring, a phenyl group, and the defining N-carbamic acid methyl ester group.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C13H15N3O3[1]
Molecular Weight 261.28 g/mol [1]
SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)OC
InChI InChI=1S/C13H15N3O3/c1-9-11(14-13(18)19-3)12(17)16(15(9)2)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,14,18)

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of the molecular structure.

Synthesis Protocol: A Reliable and Reproducible Method

The synthesis of this compound can be reliably achieved through the reaction of 4-aminoantipyrine with methyl chloroformate. This method is an adaptation of the well-established Schotten-Baumann reaction conditions, commonly used for the acylation of amines. The use of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Expert Insight: The Rationale Behind the Chosen Method

The choice of methyl chloroformate as the acylating agent is predicated on its high reactivity, which ensures an efficient conversion of the starting amine. The presence of a base, such as pyridine or an aqueous solution of sodium hydroxide, is non-negotiable. It acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the starting amine and thus maintaining its nucleophilicity. The selection of an appropriate solvent system is also critical; a biphasic system (e.g., ether-water) or a non-protic organic solvent can be employed to facilitate the reaction and subsequent work-up.

Step-by-Step Experimental Protocol

Materials:

  • 4-Aminoantipyrine (1.0 eq)

  • Methyl chloroformate (1.1 eq)

  • Pyridine (or 10% aqueous Sodium Hydroxide)

  • Diethyl ether (or Dichloromethane)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminoantipyrine (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice bath. This is a critical step to control the exothermicity of the reaction.

  • Addition of Base: Add pyridine (1.2 eq) to the cooled solution. Alternatively, a 10% aqueous solution of sodium hydroxide can be used, creating a biphasic system.

  • Addition of Methyl Chloroformate: Add methyl chloroformate (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • If pyridine was used, wash the reaction mixture with 1M HCl to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.

    • If aqueous NaOH was used, separate the organic layer. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.

Diagram 2: Synthesis Workflow

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-Aminoantipyrine 4-Aminoantipyrine Dissolution in Solvent Dissolution in Solvent 4-Aminoantipyrine->Dissolution in Solvent Methyl Chloroformate Methyl Chloroformate Dropwise Addition Dropwise Addition Methyl Chloroformate->Dropwise Addition Base (Pyridine or NaOH) Base (Pyridine or NaOH) Base (Pyridine or NaOH)->Dissolution in Solvent Cooling (0-5 °C) Cooling (0-5 °C) Dissolution in Solvent->Cooling (0-5 °C) Cooling (0-5 °C)->Dropwise Addition Stirring at RT Stirring at RT Dropwise Addition->Stirring at RT Quenching/Washing Quenching/Washing Stirring at RT->Quenching/Washing Extraction Extraction Quenching/Washing->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Caption: A streamlined workflow for the synthesis of the target compound.

Applications and Significance in Drug Development

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest its primary utility as a pharmaceutical intermediate .

The Role of the Carbamate Group

The carbamate functional group is a prevalent feature in many pharmaceutical compounds. It can act as a bioisostere for amide or ester groups, potentially improving metabolic stability and pharmacokinetic properties. The N-H group of the carbamate can also participate in hydrogen bonding interactions with biological targets.

Potential as a Building Block

This compound serves as a valuable scaffold for the synthesis of more complex molecules. The carbamate group can be further modified, or the pyrazolone ring can be functionalized to generate a library of compounds for screening in various biological assays. Derivatives of 4-aminoantipyrine have been investigated for a range of biological activities, including:

  • Analgesic and Anti-inflammatory Properties: The parent compound, antipyrine, and its derivatives have a long history as analgesics and anti-inflammatory agents.[2]

  • Antimicrobial and Anticancer Activity: Various Schiff bases and other derivatives of 4-aminoantipyrine have been synthesized and evaluated for their potential as antimicrobial and anticancer agents.

The title compound, therefore, represents a strategic starting material for the development of novel therapeutic agents in these areas.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl groups on the pyrazolone ring, the aromatic protons of the phenyl group, the N-H proton of the carbamate, and the methyl group of the ester.
¹³C NMR Resonances for the carbonyl carbons of the pyrazolone and carbamate groups, aromatic carbons, and aliphatic carbons of the methyl groups.
FT-IR Characteristic stretching frequencies for the N-H bond (around 3300 cm⁻¹), C=O bonds of the pyrazolone and carbamate (around 1700-1650 cm⁻¹), and C-O bond of the ester.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (261.28 g/mol ).
Melting Point A sharp melting point range, indicative of high purity.

Conclusion and Future Outlook

This compound is a chemical intermediate with significant potential in the field of medicinal chemistry and drug development. Its straightforward synthesis and the presence of the versatile carbamate functionality make it an attractive building block for the creation of novel compounds with a wide range of potential biological activities. Further research into the derivatization of this compound and the biological evaluation of its analogs is warranted and could lead to the discovery of new therapeutic agents. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this compound in their research endeavors.

References

  • Li, Y., et al. (2015). Crystal structure of ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o103–o104. [Link]

  • Organic Syntheses. ethyl n-methylcarbamate. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Sathyabama. synthesis and characterization of 4-aminoantipyrine with 4-[n,n-bis(2-chloroethyl)amino]benzaldehyde. [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester, a derivative of the well-known analytical reagent 4-aminoantipyrine (4-AAP). While 4-AAP is extensively utilized in chromogenic assays, particularly for the determination of phenols, its N-carbamate derivative exhibits a fundamentally different reactivity profile. This document elucidates the probable mechanisms of action of this compound by examining the influence of the N-carbamic acid methyl ester moiety on the antipyrine core. We will explore its synthesis, stability, and predicted reactivity in key chemical transformations such as hydrolysis and thermal decomposition. This guide is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the chemical behavior of this and similar N-acylated 4-aminoantipyrine derivatives.

Introduction: The Parent Compound - 4-Aminoantipyrine (4-AAP)

To comprehend the mechanism of action of its N-carbamate derivative, it is essential to first understand the reactivity of the parent molecule, 4-aminoantipyrine (4-AAP). 4-AAP is a primary aromatic amine renowned for its role in the colorimetric determination of phenolic compounds, a reaction first proposed by Emerson in 1943.[1]

The Emerson Reaction: Oxidative Coupling Mechanism

The cornerstone of 4-AAP's utility is its ability to undergo electrophilic substitution at the C-4 position, driven by the electron-donating primary amino group. The most prominent reaction is the oxidative coupling with phenols in the presence of an oxidizing agent like potassium ferricyanide and under alkaline conditions.[1][2]

The generally accepted mechanism proceeds as follows:

  • Oxidation of 4-AAP: The primary amine of 4-AAP is oxidized to a reactive electrophilic intermediate.

  • Electrophilic Attack: The phenolate ion (formed under alkaline conditions) acts as a nucleophile, attacking the electrophilic 4-AAP intermediate. This coupling typically occurs at the para position of the phenol.

  • Second Oxidation: A subsequent oxidation step leads to the formation of a stable, colored quinoneimine dye.[2]

This reaction is highly sensitive and forms the basis of many analytical methods for quantifying phenols in various matrices.[1][3]

Emerson_Reaction_Mechanism cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Phenol Phenol Dye Quinoneimine Dye (Colored Product) Phenol->Dye Nucleophilic Attack AAP 4-Aminoantipyrine (4-AAP) AAP->Dye Oxidative Coupling Oxidant Oxidizing Agent (e.g., K3[Fe(CN)6]) Oxidant->AAP Oxidizes Base Alkaline pH Base->Phenol Deprotonates

Figure 1: Simplified workflow of the Emerson reaction for phenol detection using 4-AAP.

This compound: A Shift in Reactivity

The subject of this guide, this compound (CAS 10077-96-0), features a methyl carbamate group (-NHCOOCH₃) at the C-4 position instead of the primary amine.[4][5] This substitution fundamentally alters the electronic properties and, consequently, the chemical reactivity of the molecule.

Property4-Aminoantipyrine (4-AAP)This compound
IUPAC Name 4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-oneMethyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamate
CAS Number 83-07-810077-96-0
Molecular Formula C₁₁H₁₃N₃OC₁₃H₁₅N₃O₃
Molecular Weight 203.24 g/mol 261.28 g/mol
Key Functional Group Primary Amine (-NH₂)N-Aryl Carbamate (-NHCOOCH₃)

Table 1: Comparison of 4-AAP and its N-Carbamic Acid Methyl Ester derivative.

The lone pair of electrons on the nitrogen atom in the N-carbamate derivative is delocalized into the adjacent carbonyl group of the carbamate. This resonance effect significantly reduces the nucleophilicity and electron-donating ability of the nitrogen atom compared to the primary amine in 4-AAP. As a result, this compound is not expected to undergo the characteristic oxidative coupling reactions with phenols. Its mechanism of action is instead governed by the chemistry of the N-aryl carbamate functionality.

Synthesis and Plausible Experimental Protocol

Proposed Synthesis Reaction

The synthesis involves the acylation of the primary amino group of 4-aminoantipyrine with methyl chloroformate in the presence of a base to neutralize the HCl byproduct.

Synthesis_Reaction Reactants 4-Aminoantipyrine + Methyl Chloroformate Base + Base (e.g., Pyridine) - HCl Reactants->Base Product This compound Base->Product

Figure 2: Reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)
  • Objective: To synthesize this compound.

  • Materials:

    • 4-Aminoantipyrine (4-AAP)

    • Methyl Chloroformate

    • Anhydrous Pyridine (or other suitable base like triethylamine)

    • Anhydrous Dichloromethane (DCM) or Chloroform

    • Saturated Sodium Bicarbonate solution

    • Anhydrous Magnesium Sulfate

    • Rotary Evaporator

    • Standard laboratory glassware

  • Procedure:

    • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1 equivalent of 4-aminoantipyrine in anhydrous DCM.

    • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial as the reaction with chloroformate is exothermic.

    • Base Addition: Add 1.1 equivalents of anhydrous pyridine to the solution with stirring. The base acts as a scavenger for the HCl that will be generated.

    • Reagent Addition: Slowly add 1.05 equivalents of methyl chloroformate dropwise to the cooled, stirring solution. Maintain the temperature at 0 °C during the addition.

    • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: The resulting crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to yield the pure this compound.

Core Mechanism of Action: Reactions of the N-Carbamate Moiety

The chemical behavior of this compound is dominated by the carbamate group, which can act as a protecting group for the amine and is susceptible to hydrolysis under both acidic and basic conditions.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, the carbamate can be hydrolyzed to regenerate the parent amine, 4-aminoantipyrine, along with methanol and carbonate. The mechanism likely involves a nucleophilic attack by the hydroxide ion on the carbonyl carbon of the carbamate.

Base_Hydrolysis cluster_products Final Products Carbamate 4-AAP-N-COOCH3 Tetra_Intermediate Tetrahedral Intermediate Carbamate->Tetra_Intermediate Nucleophilic Attack OH_ion OH⁻ AAP_Anion 4-AAP Anion Tetra_Intermediate->AAP_Anion Elimination of CH₃O⁻ & CO₂ Carbonate CO₃²⁻ + CH₃OH Tetra_Intermediate->Carbonate Rearrangement & Hydrolysis AAP_Final 4-Aminoantipyrine (4-AAP) AAP_Anion->AAP_Final Protonation Methyl_Carbonate Methyl Carbonate

Figure 3: Proposed mechanism for base-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis

In acidic media, hydrolysis is also possible. The mechanism would likely begin with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction ultimately yields 4-aminoantipyrine, methanol, and carbon dioxide.

Acid_Hydrolysis cluster_products Final Products Carbamate 4-AAP-N-COOCH3 Protonated_Carbamate Protonated Carbamate Carbamate->Protonated_Carbamate Protonation of C=O H_ion H⁺ Tetra_Intermediate Tetrahedral Intermediate Protonated_Carbamate->Tetra_Intermediate Nucleophilic attack by H₂O Water H₂O Carbamic_Acid 4-AAP-N-COOH (Carbamic Acid Intermediate) Tetra_Intermediate->Carbamic_Acid Elimination of CH₃OH AAP_Final 4-Aminoantipyrine (4-AAP) Carbamic_Acid->AAP_Final Decarboxylation CO2 CO₂

Figure 4: Proposed mechanism for acid-catalyzed hydrolysis.

Thermal Decomposition

N-aryl carbamates can undergo thermal decomposition. Studies on similar compounds suggest that decomposition can proceed via different pathways depending on the structure.[6][7][8] A plausible pathway for this compound upon heating could be the elimination to form an isocyanate intermediate and methanol, or decomposition to regenerate the amine, carbon dioxide, and an alkene (though the methyl group precludes this latter pathway). The more likely route is cleavage back to the stable 4-aminoantipyrine.

Applications and Future Directions

The primary role of the N-carbamic acid methyl ester group is as a protecting group for the 4-amino functionality of antipyrine. This allows for chemical modifications on other parts of the antipyrine scaffold without interference from the reactive primary amine. The carbamate can then be removed under acidic or basic conditions to reveal the amine.

This strategy is valuable in medicinal chemistry and drug development, where the 4-aminoantipyrine scaffold is explored for various biological activities.[9][10][11] By temporarily masking the amino group, chemists can perform reactions such as:

  • Halogenation or nitration of the phenyl ring.

  • Modification of the pyrazolone ring.

  • Coupling reactions at other positions.

Future research could explore the use of this compound as a precursor in the synthesis of novel, biologically active antipyrine derivatives. The controlled deprotection of the carbamate allows for late-stage functionalization, a powerful tool in the synthesis of compound libraries for screening.

Conclusion

This compound represents a significant departure from the classical reactivity of its parent compound, 4-aminoantipyrine. The presence of the N-carbamate group passivates the nitrogen at the 4-position, preventing the well-known oxidative coupling reactions. Instead, its mechanism of action is defined by the stability and reactivity of the carbamate functionality itself. It is susceptible to both acid- and base-catalyzed hydrolysis, which regenerates the parent amine. This property makes it an effective protecting group, enabling selective chemical modifications elsewhere on the antipyrine scaffold. This guide provides a foundational understanding of its synthesis, properties, and likely chemical behavior, offering valuable insights for researchers working with antipyrine derivatives in synthetic chemistry and drug discovery.

References

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A Technical Guide to the Discovery and Evolution of Antipyrine Derivatives: From Serendipitous Synthesis to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery, development, and enduring legacy of antipyrine and its derivatives. We will delve into the historical context of its synthesis, the evolution of its chemical modifications, its mechanism of action, and its modern applications, offering a comprehensive resource for researchers and professionals in drug development.

The Dawn of Synthetic Therapeutics: The Discovery of Antipyrine

The story of antipyrine begins in the late 19th century, a pivotal era for organic chemistry and medicine. The German chemist Ludwig Knorr, while investigating quinine-related compounds at the University of Erlangen, serendipitously synthesized a novel compound in the early 1880s.[1][2] This compound, initially called phenazone, was created through the condensation of phenylhydrazine and ethyl acetoacetate, followed by methylation.[3][4][5] Patented in 1883, it was one of the very first synthetic drugs to enter the market, predating even the widespread use of aspirin.[1][6]

Upon pharmacological testing, antipyrine (a name Knorr himself insisted upon) demonstrated remarkable analgesic (pain-reducing) and antipyretic (fever-reducing) properties.[1][3][7] This discovery was a landmark achievement, marking a shift from reliance on naturally derived medicines to the era of synthetic pharmaceuticals.[4][7][8] Antipyrine quickly became a commercial success and was one of the most widely used medications until it was gradually supplanted by aspirin in the early 20th century.[1]

cluster_reactants Starting Materials cluster_synthesis Knorr's Synthesis of Antipyrine (1883) P Phenylhydrazine I Intermediate: 1-Phenyl-3-methylpyrazolone P->I Condensation E Ethyl Acetoacetate E->I A Antipyrine (Phenazone) I->A Methylation M Methylating Agent (e.g., Dimethyl Sulfate) M->A

Caption: Knorr's original synthesis of antipyrine.

The Pyrazolone Core: A Scaffold for Innovation

Antipyrine's chemical structure is based on a pyrazolone ring, a five-membered lactam.[9] This heterocyclic nucleus proved to be a "privileged scaffold," a molecular framework that can be modified to create a variety of biologically active compounds.[10] The success of antipyrine spurred medicinal chemists to synthesize numerous derivatives in an effort to enhance therapeutic efficacy and mitigate side effects.

Key Derivatives and Their Development
  • Aminopyrine (4-Aminoantipyrine): One of the earliest and most significant derivatives, aminopyrine was found to have more potent analgesic and anti-inflammatory effects than the parent compound. However, its use was severely curtailed due to the risk of a rare but serious side effect: agranulocytosis, a sharp drop in white blood cells.[11] This discovery highlighted the critical importance of post-market surveillance and the complex relationship between chemical structure and toxicity.

  • Dipyrone (Metamizole): Synthesized as a more soluble pro-drug of antipyrine, dipyrone is converted in the body to active metabolites, including 4-methylaminoantipyrine (MAA).[11] It is a potent non-opioid analgesic and antipyretic.[11] Despite its effectiveness, particularly for severe pain and fever, its use remains controversial and is restricted in many countries, including the United States, due to the persistent, albeit low, risk of agranulocytosis.[11][12]

  • Propyphenazone: This derivative is another pyrazolone-based analgesic and antipyretic. It is often found in combination drug formulations. Its pharmacokinetic profile includes a relatively short half-life of 1 to 2 hours.[11]

Antipyrine Antipyrine (Phenazone) Aminopyrine Aminopyrine (4-Amino Derivative) Antipyrine->Aminopyrine Increased Potency, Agranulocytosis Risk Dipyrone Dipyrone (Metamizole) Antipyrine->Dipyrone Pro-drug, Potent Analgesic, Safety Concerns Propyphenazone Propyphenazone Antipyrine->Propyphenazone Analgesic/Antipyretic, Combination Use

Caption: Key derivatives developed from the antipyrine scaffold.

Structure-Activity Relationships (SAR)

The development of these derivatives has provided valuable insights into the structure-activity relationships of the pyrazolone class. Modifications to the pyrazolone ring and its substituents can dramatically alter a compound's pharmacological profile, including its potency, duration of action, and side-effect profile. The pyrazolone nucleus is now recognized for its broad spectrum of potential pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and neuroprotective effects.[10][12]

Mechanism of Action: Inhibiting the Inflammatory Cascade

The primary mechanism of action for antipyrine and its derivatives is the inhibition of cyclooxygenase (COX) enzymes.[7][13] These enzymes are crucial for the synthesis of prostaglandins, which are lipid compounds that act as key mediators in the body's inflammatory and pain signaling pathways.[13]

  • Analgesic and Anti-inflammatory Effects: By blocking COX enzymes, antipyrine derivatives reduce the production of prostaglandins, thereby alleviating pain and inflammation.[7][13]

  • Antipyretic Effect: The fever-reducing action is attributed to the drug's effect on the hypothalamus, the region of the brain responsible for thermoregulation.[7]

AA Arachidonic Acid COX COX Enzymes (COX-1, COX-2) AA->COX PG Prostaglandins COX->PG Pain Pain & Inflammation PG->Pain Fever Fever PG->Fever Antipyrine Antipyrine Derivatives Antipyrine->COX Inhibition

Caption: Mechanism of action of antipyrine derivatives.

Experimental Protocols: Synthesis and Evaluation

The methodologies for synthesizing and evaluating antipyrine derivatives are well-established, reflecting classic techniques in medicinal chemistry and pharmacology.

General Synthesis of Antipyrine (Knorr Pyrazolone Synthesis)

This protocol outlines the foundational synthesis of the antipyrine core structure.

  • Step 1: Condensation. Phenylhydrazine is reacted with ethyl acetoacetate. This reaction typically occurs upon heating and results in the formation of 1-phenyl-3-methyl-5-pyrazolone through cyclization.

  • Step 2: Methylation. The intermediate, 1-phenyl-3-methyl-5-pyrazolone, is then methylated to yield antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one).[5] Common methylating agents include dimethyl sulfate or methyl iodide, often in the presence of a base.[5][14]

  • Step 3: Purification. The crude product is purified, typically through recrystallization from a suitable solvent like ethanol, to yield the final compound.[15]

Pharmacological Evaluation Protocols

The following are standard in vivo assays used to determine the efficacy of novel antipyrine derivatives.

AssayModelPurposeMeasurement
Analgesic Activity Acetic Acid-Induced Writhing Test (Mice)To evaluate peripheral analgesic effects.Reduction in the number of abdominal constrictions (writhing) compared to a control group.[16]
Anti-inflammatory Activity Carrageenan-Induced Paw Edema (Rats)To assess acute anti-inflammatory activity.Measurement of the reduction in paw volume (edema) over several hours after carrageenan injection, compared to a control.[15]
Antipyretic Activity Brewer's Yeast-Induced Pyrexia (Rats)To determine fever-reducing properties.Measurement of the reduction in rectal temperature in fever-induced rats compared to a control.

Modern Roles and Future Directions

While the use of antipyrine itself as a systemic analgesic has declined in many parts of the world due to the availability of drugs with better safety profiles like ibuprofen and paracetamol, it has found new and important roles.[4][6]

  • Topical Formulations: Antipyrine is still used in otic (ear drop) preparations, often combined with the local anesthetic benzocaine, for the relief of pain associated with ear infections.[7]

  • A Critical Research Tool: One of the most significant modern uses of antipyrine is as a probe drug in clinical pharmacology.[4] Due to its predictable pharmacokinetic profile, it is used to measure the activity of hepatic drug-metabolizing enzymes, specifically the cytochrome P450 (CYP) family.[4] The rate of antipyrine clearance from the body serves as a reliable marker of an individual's liver enzyme function.[4][17]

The pyrazolone scaffold continues to be a fertile ground for drug discovery. Current research focuses on synthesizing novel derivatives and hybrid molecules that leverage the antipyrine core to develop agents with a range of therapeutic activities, including:

  • Antimicrobial and antiviral agents[9]

  • Anticancer compounds[10]

  • Neuroprotective drugs[12]

  • Potent and safer anti-inflammatory drugs[15]

The journey of antipyrine, from its discovery in a 19th-century German laboratory to its current role as a versatile chemical scaffold, encapsulates the evolution of medicinal chemistry. It serves as a powerful testament to how a single synthetic molecule can open up vast avenues of research and development, leading to a diverse family of compounds with significant therapeutic impact.

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Solubility and stability characteristics of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability Characterization of Novel Antipyrine Derivatives: A Case Study on 4-Aminoantipyrine N-Carbamic Acid Methyl Ester

Foreword: Navigating the Unknown

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from a laboratory curiosity to a potential therapeutic is paved with rigorous scientific investigation. Among the most critical early-stage hurdles are the comprehensive characterization of its solubility and stability. These fundamental physicochemical properties are not merely data points; they are profound determinants of a compound's bioavailability, manufacturability, and ultimately, its clinical success.

The subject of this guide, this compound, represents a novel, uncharacterized molecule. As such, this document deviates from a simple presentation of known facts. Instead, it serves as a strategic manual and a series of standard operating procedures (SOPs) for the elucidation of its solubility and stability profiles. This guide is crafted for the research scientist and drug development professional, providing not just the "what" and "how," but the critical "why" behind each experimental choice. We will proceed by first proposing a likely chemical structure based on its nomenclature, and then systematically outline the necessary investigations, grounding our approach in the authoritative principles of pharmaceutical science.

Proposed Molecular Structure and its Physicochemical Implications

To embark on a meaningful investigation, we must first visualize the molecule . Based on its IUPAC name, the proposed structure for this compound is as follows:

  • Parent Moiety: 4-Aminoantipyrine, a well-known metabolite of aminopyrine.

  • Substitution: The amino group at the 4-position is derivatized to form an N-carbamic acid methyl ester.

This structural modification from the parent 4-Aminoantipyrine is significant. The introduction of the methyl carbamate group is expected to increase the lipophilicity (and thus potentially lower the aqueous solubility) and introduce new potential points of hydrolytic instability. A primary objective of our characterization will be to quantify these properties.

Aqueous Solubility Characterization

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. We will investigate both thermodynamic and kinetic solubility to build a comprehensive profile.

Thermodynamic Solubility Assessment

Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent system. The shake-flask method, while low-throughput, remains the gold standard for this determination.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of solid this compound to a series of vials containing buffered solutions at various pH levels (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. The use of a shaking incubator is recommended.

  • Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Subsequently, filter the supernatant through a 0.22 µm PVDF filter to remove any particulate matter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: The concentration determined is the thermodynamic solubility at that specific pH and temperature.

Causality Behind Experimental Choices:

  • Multiple pH points: A drug's solubility can be significantly influenced by its ionization state. Determining solubility across a pH range is crucial for predicting its behavior in the gastrointestinal tract.

  • Temperature Control: Solubility is temperature-dependent. Testing at both room temperature (25 °C) for storage and physiological temperature (37 °C) for biological relevance is essential.

  • Use of a Validated Analytical Method: Ensures that the measured concentration is accurate and not inflated by the presence of degradants or impurities.

Data Presentation: Thermodynamic Solubility of this compound

pHTemperature (°C)Solubility (µg/mL)Standard Deviation
2.025
2.037
4.525
4.537
6.825
6.837
7.425
7.437
9.025
9.037
Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent and then diluted into an aqueous buffer, begins to precipitate. This is often more relevant to the high-throughput screening environment of early drug discovery.

Experimental Protocol: High-Throughput Kinetic Solubility

  • Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution.

  • Aqueous Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well and mix.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock High-Concentration Stock in DMSO plate 96-Well Plate stock->plate Dispense dilution Serial Dilution of Stock plate->dilution addition Addition of Aqueous Buffer dilution->addition incubation Short Incubation addition->incubation nephelometry Turbidity Measurement (Nephelometry) incubation->nephelometry result Kinetic Solubility Value nephelometry->result

Caption: Workflow for Kinetic Solubility Assessment.

Stability Characterization

Assessing the stability of an NCE is paramount to ensure its quality, safety, and efficacy over its shelf life and upon administration.

Chemical Stability in Solution

We will evaluate the stability of this compound under conditions of hydrolytic, oxidative, and photolytic stress.

Experimental Protocol: pH-Dependent Hydrolysis

  • Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 100 µg/mL) in a series of buffers across a wide pH range (e.g., pH 1.2, 4.5, 7.4, 9.0).

  • Incubation: Store aliquots of these solutions at various temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C) in the dark.

  • Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition, quench any reaction if necessary (e.g., by pH neutralization or dilution), and analyze by a stability-indicating HPLC method.

  • Data Analysis: Plot the natural logarithm of the remaining parent compound concentration versus time. The degradation rate constant (k) can be determined from the slope of this line.

Experimental Protocol: Oxidative Stability

  • Sample Preparation: Dissolve the compound in a suitable solvent system (e.g., 50:50 acetonitrile:water) and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubation: Incubate the solution at room temperature for a defined period (e.g., 24 hours).

  • Analysis: Analyze the sample by HPLC-UV/MS to determine the percentage of the parent compound remaining and to identify any major oxidative degradants.

Experimental Protocol: Photostability

  • Sample Preparation: Prepare solutions of the compound and expose them to a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-ultraviolet lamps). A dark control sample should be stored under the same conditions but protected from light.

  • Exposure: Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze both the light-exposed and dark control samples by HPLC to quantify any degradation.

G cluster_start Start: NCE Solution cluster_stress Stress Conditions cluster_analysis Analysis cluster_result Result start_node NCE at Known Concentration hydrolysis Hydrolytic Stress (pH 1.2, 7.4, 9.0) start_node->hydrolysis oxidation Oxidative Stress (H₂O₂) start_node->oxidation photolysis Photolytic Stress (ICH Q1B Light) start_node->photolysis hplc Stability-Indicating HPLC Analysis hydrolysis->hplc oxidation->hplc photolysis->hplc data Quantify Parent Compound Identify Degradants hplc->data report Comprehensive Stability Profile data->report

Caption: Workflow for Forced Degradation Studies.

Data Presentation: Summary of Forced Degradation Studies

Stress Condition% DegradationMajor Degradants (m/z)
0.1 N HCl, 40 °C, 24h
pH 7.4 Buffer, 40 °C, 24h
0.1 N NaOH, 40 °C, 24h
3% H₂O₂, RT, 24h
ICH Photostability (1.2 M lux·h)

Development of a Stability-Indicating Analytical Method

A cornerstone of any stability study is a robust analytical method that can separate the parent drug from its degradation products and any impurities.

Protocol: HPLC Method Development

  • Column Selection: Start with a versatile reversed-phase column, such as a C18, and a standard mobile phase system (e.g., acetonitrile and water with 0.1% formic acid or trifluoroacetic acid).

  • Gradient Optimization: Develop a gradient elution method to ensure that both early-eluting polar degradants and late-eluting non-polar impurities are resolved from the main peak.

  • Forced Degradation Samples: Analyze the samples from the forced degradation studies to challenge the method's specificity. The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent peak.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity, ensuring that the parent peak is spectrally homogeneous and not co-eluting with any degradants.

Conclusion and Forward Look

This guide has outlined a comprehensive, first-principles approach to characterizing the solubility and stability of a novel compound, this compound. By systematically applying these methodologies, a researcher can build a robust data package that will inform all subsequent stages of drug development, from formulation design to the prediction of in vivo performance. The data generated through these studies are not merely descriptive; they are predictive and form the foundation of a successful development program.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.[Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure-Property Relationships. Academic Press. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products.[Link]

Unlocking the Therapeutic Potential of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester: A Guide to Future Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Confluence of a Privileged Scaffold and a Versatile Functional Group

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," a core structural framework that consistently yields compounds with significant therapeutic potential.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] 4-Aminoantipyrine, a prominent member of the pyrazolone family, has itself been the foundation for numerous bioactive molecules.[5][6][7] This guide focuses on a specific, yet underexplored derivative: 4-Aminoantipyrine N-Carbamic Acid Methyl Ester (Chemical Formula: C₁₃H₁₅N₃O₃, Molecular Weight: 261.28).[8][9]

This molecule uniquely combines the established 4-aminoantipyrine core with an N-carbamic acid methyl ester functional group. The carbamate moiety is a crucial structural motif in many approved drugs, valued for its chemical stability and its ability to modulate pharmacokinetic and pharmacodynamic properties.[10][11] This technical guide will provide a comprehensive overview of potential research avenues for this compound, offering a roadmap for academic and industry researchers to explore its therapeutic promise. We will delve into novel therapeutic applications, advanced analytical methodologies, and potential diagnostic roles, supported by detailed experimental protocols and logical frameworks.

Section 1: Potential Therapeutic Applications

The structural features of this compound suggest several promising lines of investigation for novel therapeutic agents. The pyrazole core is a known inhibitor of various enzymes, while the carbamate group can influence target binding and cellular uptake.

Exploration as a Novel Anti-inflammatory Agent

Scientific Rationale: The 4-aminoantipyrine scaffold is a well-established anti-inflammatory and analgesic agent.[5][12] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. The N-carbamic acid methyl ester moiety could potentially enhance this activity or introduce novel mechanisms of action, such as targeting different inflammatory mediators.

Proposed Research Workflow:

G cluster_0 In Vitro Screening cluster_1 In Vivo Models cluster_2 Mechanistic Studies COX-1/COX-2 Inhibition Assays COX-1/COX-2 Inhibition Assays Cytokine Profiling in LPS-stimulated Macrophages Cytokine Profiling in LPS-stimulated Macrophages COX-1/COX-2 Inhibition Assays->Cytokine Profiling in LPS-stimulated Macrophages Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema COX-1/COX-2 Inhibition Assays->Carrageenan-induced Paw Edema Promising IC50 Adjuvant-induced Arthritis Model Adjuvant-induced Arthritis Model Cytokine Profiling in LPS-stimulated Macrophages->Adjuvant-induced Arthritis Model Reduced Pro-inflammatory Cytokines Carrageenan-induced Paw Edema->Adjuvant-induced Arthritis Model Western Blot for Inflammatory Markers Western Blot for Inflammatory Markers Adjuvant-induced Arthritis Model->Western Blot for Inflammatory Markers Significant Therapeutic Effect Molecular Docking with COX Enzymes Molecular Docking with COX Enzymes Western Blot for Inflammatory Markers->Molecular Docking with COX Enzymes

Caption: Proposed workflow for evaluating anti-inflammatory potential.

Experimental Protocols:

  • COX-1/COX-2 Inhibition Assays: Utilize commercially available enzyme immunoassay (EIA) kits to determine the IC₅₀ values of the compound against both COX isoforms.

  • Cytokine Profiling: Culture murine macrophages (e.g., RAW 264.7) and stimulate with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound. Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using ELISA.

  • Carrageenan-induced Paw Edema: A classic acute inflammation model in rodents. Measure paw volume before and after carrageenan injection, with and without pre-treatment with the compound.

  • Adjuvant-induced Arthritis Model: A chronic inflammation model in rats. Assess the effect of the compound on arthritis severity, joint damage, and inflammatory markers.

Investigation as a Potential Anticancer Agent

Scientific Rationale: Numerous pyrazole derivatives have demonstrated significant anticancer activity through various mechanisms, including kinase inhibition and apoptosis induction.[2][4] The carbamate group can improve cell permeability and may interact with key residues in the active sites of target proteins.

Proposed Research Workflow:

G cluster_0 Cytotoxicity Screening cluster_1 Mechanistic Elucidation cluster_2 In Vivo Validation MTT/MTS Assay on Cancer Cell Lines MTT/MTS Assay on Cancer Cell Lines Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) MTT/MTS Assay on Cancer Cell Lines->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) MTT/MTS Assay on Cancer Cell Lines->Cell Cycle Analysis (Flow Cytometry) Selective Cytotoxicity Xenograft Tumor Model Xenograft Tumor Model Apoptosis Assay (Annexin V/PI)->Xenograft Tumor Model Induction of Apoptosis Kinase Inhibition Profiling Kinase Inhibition Profiling Cell Cycle Analysis (Flow Cytometry)->Kinase Inhibition Profiling Kinase Inhibition Profiling->Xenograft Tumor Model Identified Target Toxicity Studies Toxicity Studies Xenograft Tumor Model->Toxicity Studies

Caption: Workflow for assessing anticancer activity.

Experimental Protocols:

  • Cytotoxicity Screening: Screen the compound against a panel of human cancer cell lines (e.g., NCI-60 panel) using viability assays like MTT or MTS to determine GI₅₀ values.

  • Apoptosis Assay: Treat cancer cells with the compound and stain with Annexin V and propidium iodide (PI) followed by flow cytometry to quantify apoptotic and necrotic cell populations.

  • Cell Cycle Analysis: Analyze the effect of the compound on cell cycle progression by staining treated cells with a DNA-intercalating dye (e.g., PI) and analyzing by flow cytometry.

  • Kinase Inhibition Profiling: Screen the compound against a panel of kinases to identify potential molecular targets.

Data Presentation:

Cancer Cell LineGI₅₀ (µM)
MCF-7 (Breast)[Hypothetical Data]
HCT-116 (Colon)[Hypothetical Data]
A549 (Lung)[Hypothetical Data]
HeLa (Cervical)[Hypothetical Data]
Evaluation as a Novel Antimicrobial Agent

Scientific Rationale: Pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[1] The carbamate functional group could potentially enhance the antimicrobial activity by facilitating entry into microbial cells or by inhibiting key enzymes involved in microbial survival.

Proposed Research Workflow:

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 In Vivo Efficacy MIC/MBC Determination MIC/MBC Determination Biofilm Inhibition Assay Biofilm Inhibition Assay MIC/MBC Determination->Biofilm Inhibition Assay Cell Membrane Integrity Assay Cell Membrane Integrity Assay MIC/MBC Determination->Cell Membrane Integrity Assay Potent Activity In Vivo Infection Model In Vivo Infection Model Biofilm Inhibition Assay->In Vivo Infection Model Anti-biofilm Effect DNA Gyrase Inhibition Assay DNA Gyrase Inhibition Assay Cell Membrane Integrity Assay->DNA Gyrase Inhibition Assay DNA Gyrase Inhibition Assay->In Vivo Infection Model Specific Target

Caption: Workflow for antimicrobial potential assessment.

Experimental Protocols:

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination: Use broth microdilution methods against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Biofilm Inhibition Assay: Quantify the effect of the compound on biofilm formation using a crystal violet staining method.

  • Cell Membrane Integrity Assay: Assess damage to the microbial cell membrane using assays that measure the leakage of intracellular components.

Section 2: Advanced Analytical Methodologies and Synthesis

The exploration of this compound's potential requires robust analytical methods and an efficient synthetic route.

Synthesis and Characterization

While the synthesis of 4-aminoantipyrine is well-documented, the specific synthesis of its N-carbamic acid methyl ester derivative may require optimization.[13] A plausible synthetic route involves the reaction of 4-aminoantipyrine with methyl chloroformate.

Proposed Synthetic Scheme:

G 4-Aminoantipyrine 4-Aminoantipyrine Product This compound 4-Aminoantipyrine->Product Methyl Chloroformate, Base

Caption: Proposed synthesis of the target compound.

Protocol:

  • Dissolve 4-aminoantipyrine in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

  • Slowly add methyl chloroformate at a controlled temperature (e.g., 0 °C).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and purify the product by column chromatography or recrystallization.

Characterization: The structure of the synthesized compound should be confirmed using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the carbamate and pyrazolone ring).

Development of Analytical Methods for Pharmacokinetic Studies

To assess the drug-like properties of the compound, a sensitive and specific analytical method for its quantification in biological matrices is essential.

Proposed Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Protocol Outline:

  • Sample Preparation: Protein precipitation or liquid-liquid extraction of the compound from plasma or tissue homogenates.

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of acetonitrile and water (with formic acid).

  • Mass Spectrometric Detection: Employ electrospray ionization (ESI) in positive mode and monitor specific parent-daughter ion transitions for the compound and an internal standard.

Section 3: Potential in Diagnostics

Beyond therapeutics, the 4-aminoantipyrine scaffold has applications in analytical chemistry. This derivative could be explored for novel diagnostic purposes.

Development of Novel Biosensors

Scientific Rationale: The 4-aminoantipyrine core can be derivatized to create chromogenic or fluorogenic probes. The N-carbamic acid methyl ester group could be modified to introduce specific recognition elements for target analytes.

Proposed Research:

  • Enzyme-based Sensors: The compound could be a substrate for certain enzymes, leading to a detectable signal upon enzymatic cleavage.

  • Metal Ion Sensors: The pyrazolone and carbamate moieties may act as chelating agents for specific metal ions, resulting in a change in optical properties.

Conclusion and Future Directions

This compound represents a molecule at the intersection of a proven pharmacophore and a versatile functional group. While currently under-researched, its structural attributes strongly suggest a high potential for development in several therapeutic areas, particularly as an anti-inflammatory, anticancer, and antimicrobial agent. The research pathways outlined in this guide provide a strategic framework for a comprehensive evaluation of its biological activities and therapeutic utility. Future research should focus on a systematic exploration of its pharmacological profile, optimization of its structure for enhanced potency and selectivity, and a thorough investigation of its mechanism of action. The journey from a chemical entity to a potential therapeutic agent is long and challenging, but for this compound, the initial signposts are highly promising.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023, November 7).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed. (2022, December 8).
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 8).
  • This compound | CAS 10077-96-0 | SCBT.
  • 4-Aminoantipyrine: A Significant Tool for the Synthesis of Biologically Active Schiff Bases and Metal Complexes - International Journal of Pharmaceutical Sciences Review and Research. (2015, August 31).
  • This compound - LGC Standards.
  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues - PubMed.
  • This compound | 10077-96-0 - ChemicalBook.
  • synthesis and characterization of 4-aminoantipyrine with 4-[n,n-bis(2-chloroethyl)amino]benzaldehyde - SATHYABAMA.
  • Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - Semantic Scholar.
  • Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - ResearchGate.
  • CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method ... - Google Patents.
  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central.

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A Technical Guide to the Thermogravimetric Analysis of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its synthesis, formulation, storage, and shelf-life. This guide provides an in-depth technical framework for the thermogravimetric analysis (TGA) of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester, a derivative of the versatile 4-aminoantipyrine scaffold known for its wide range of biological activities.[1][2] As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices, offering a robust, self-validating protocol for researchers and drug development professionals. We will explore the principles of TGA, detail an optimized experimental design, interpret a hypothetical decomposition profile, and discuss the practical applications of the resulting data in a pharmaceutical context.

Introduction to the Analyte and Technique

The Compound: this compound

4-Aminoantipyrine serves as a foundational structure in medicinal chemistry, with its derivatives showing significant potential as analgesic, anti-inflammatory, and antimicrobial agents.[1][2] The subject of this guide, this compound (Molecular Formula: C₁₃H₁₅N₃O₃, Molecular Weight: 261.28 g/mol ), incorporates a carbamate functional group.[3][4] Carbamates are recognized for their chemical stability and their ability to act as peptide bond surrogates, making them a point of interest in drug design. The thermal characterization of this specific molecule is essential to unlock its full therapeutic potential.

The Technique: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a powerful thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] In the pharmaceutical industry, TGA is indispensable for evaluating the thermal stability of drug substances, studying decomposition behavior, and quantifying volatile content like moisture or residual solvents.[7][8] The output, a thermogram, plots mass percentage against temperature, providing a distinct thermal fingerprint of the material.[6]

Principles of TGA and Instrumentation

A TGA instrument consists of three primary components: a high-precision microbalance, a programmable furnace, and a gas delivery system for atmospheric control.[6][9] A small sample is placed in a crucible connected to the balance and heated according to a defined temperature program. As the temperature increases, the sample may undergo various processes like evaporation, desorption, or chemical decomposition, each associated with a mass loss.[10] This mass change is continuously recorded, generating the characteristic TGA curve. The first derivative of this curve (DTG, Derivative Thermogravimetry) is often plotted to pinpoint the exact temperature at which the rate of mass loss is maximal.[6]

A Self-Validating Experimental Protocol for TGA

The integrity of TGA data hinges on a meticulously designed and justified protocol. The following step-by-step methodology is designed to be robust and self-validating, ensuring data is accurate and reproducible.

Step 1: Instrument Calibration

  • Procedure: Perform a two-point temperature calibration using certified standards (e.g., Indium and Zinc). Verify mass calibration using a standard calibration weight.

  • Causality (Expertise): Temperature calibration ensures that thermal events are recorded at their true temperatures, while mass calibration guarantees the accuracy of weight loss measurements. This is a non-negotiable prerequisite for generating trustworthy data, especially in regulated pharmaceutical environments.[11]

Step 2: Sample Preparation

  • Procedure: Accurately weigh 5–10 mg of this compound into an inert alumina or platinum crucible. Ensure the sample forms a thin, even layer at the bottom of the pan.

  • Causality (Expertise): Using a small sample mass minimizes thermal gradients within the sample, preventing a lag between the furnace temperature and the actual sample temperature. An even layer ensures uniform heat exposure and efficient removal of gaseous decomposition products.[12]

Step 3: Atmospheric Control

  • Procedure: Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes before the run and maintain this flow throughout the experiment.

  • Causality (Expertise): An inert nitrogen atmosphere is critical for studying the inherent thermal stability of the molecule. It eliminates oxidative decomposition pathways that would occur in air, allowing for a clearer interpretation of the fundamental thermal breakdown mechanism.[6][8]

Step 4: The Temperature Program

  • Procedure:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 700 °C at a heating rate of 10 °C/min.

  • Causality (Expertise): A heating rate of 10 °C/min provides an excellent balance between analytical speed and resolution, allowing for the clear separation of distinct thermal events. The temperature range up to 700 °C is selected to ensure the complete decomposition of the organic molecule is observed.[13]

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Instrument Calibration (Temp & Mass) Sample Sample Preparation (5-10 mg in Alumina Crucible) Calibrate->Sample Ensures Accuracy Purge Purge with Nitrogen (>30 min @ 100 mL/min) Sample->Purge Load Sample Heat Temperature Ramp (30°C to 700°C @ 10°C/min) Purge->Heat Inert Atmosphere Record Record Mass Loss vs. Temperature Heat->Record Real-time Data Analyze Generate & Interpret TGA/DTG Curves Record->Analyze Post-run Processing

Caption: Experimental workflow for the TGA of this compound.

Hypothetical Data Interpretation & Mechanistic Insights

While no specific TGA data for this exact molecule is publicly available, we can construct a scientifically plausible decomposition profile based on its constituent chemical moieties: the antipyrine core and the N-carbamate side chain.

Predicted TGA/DTG Curve

The thermal decomposition is predicted to occur in distinct stages. The initial stage would likely involve the loss of the more labile side chain, followed by the fragmentation of the more stable heterocyclic antipyrine ring at higher temperatures.

Decomposition StageTemperature Range (°C)Predicted Mass Loss (%)Description & Likely Evolved Fragments
Stage 1 220 - 350~32.5%Initial decomposition of the N-Carbamic Acid Methyl Ester side chain. This is a significant event, likely involving the release of carbon dioxide (CO₂) and methanol (CH₃OH).
Stage 2 350 - 550~67.5%Fragmentation and decomposition of the core 4-aminoantipyrine heterocyclic ring structure. This complex process would release various nitrogen and carbon-containing fragments.
Residual Mass > 550< 1%Minimal residual mass is expected for a pure organic compound pyrolyzed under an inert atmosphere.
Proposed Decomposition Pathway

The decomposition of carbamates can proceed through several mechanisms.[14] For this compound, a plausible initial step is the cleavage of the N-C(O) bond or the O-CH₃ bond of the ester. A likely pathway involves a rearrangement to eliminate stable molecules like CO₂ and methanol, leaving the core aminoantipyrine, which then decomposes at a higher temperature. This is analogous to the thermal decomposition of other amino acids and organic compounds which often proceed via the elimination of small, stable molecules like H₂O, NH₃, or CO₂.[15]

Decomposition_Pathway cluster_main Proposed Thermal Decomposition Molecule This compound C₁₃H₁₅N₃O₃ Intermediate 4-Aminoantipyrine (Intermediate) C₁₁H₁₃N₃O Molecule:f0->Intermediate:f0 Stage 1 (220-350°C) - CO₂ - CH₃OH Fragments Gaseous Fragments (CO, CO₂, NOx, Hydrocarbons) Intermediate:f0->Fragments:f0 Stage 2 (350-550°C) Ring Fragmentation

Caption: Proposed two-stage thermal decomposition pathway for the analyte.

Applications in Pharmaceutical Development

The TGA data for this compound provides critical insights that directly inform the drug development process:

  • Thermal Stability & Storage: The onset temperature of decomposition (around 220 °C in our hypothetical case) defines the upper limit for safe handling, processing (e.g., milling, drying), and long-term storage.[6][8] This data is fundamental for establishing appropriate storage conditions to prevent degradation.

  • Formulation Compatibility Studies: TGA can be used to screen for potential interactions between the API and various excipients (e.g., lactose, magnesium stearate). A TGA run of an API-excipient mixture that shows a lower decomposition temperature than the pure API would indicate an incompatibility, guiding the formulator to select more stable alternatives.[7]

  • Purity and Compositional Analysis: The TGA thermogram serves as a fingerprint for the material. The presence of unexpected mass loss at low temperatures could indicate the presence of residual solvents or moisture, while additional decomposition steps may suggest impurities.[5][8]

Conclusion

Thermogravimetric Analysis is a direct, reliable, and highly informative technique for characterizing the thermal properties of novel pharmaceutical compounds like this compound. By employing a robust and well-justified experimental protocol, researchers can obtain high-integrity data on thermal stability, decomposition kinetics, and sample purity. These insights are not merely academic; they are essential for making informed decisions throughout the drug development lifecycle, from initial synthesis and formulation to ensuring the safety and efficacy of the final medicinal product.

References

  • Pandey, P. (2026, January 11). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies. PharmaGuru.
  • Shinde, V. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho.
  • Auriga Research. Thermogravimetric Analysis (TGA)
  • ResearchGate. (2025, August 5). Applications of Thermal Analysis and Coupled Techniques in Pharmaceutical Industry | Request PDF.
  • Slideshare. Thermogravimetric analysis - Pharmaceutical analysis | PPTX. Slideshare.
  • ResearchGate. Synthesis of 4-aminoantipyrine derivatives via Betti reaction.
  • Wikipedia. Thermogravimetric analysis. Wikipedia.
  • AZoM. (2018, June 27). Thermal Analysis of Organic Compounds. AZoM.
  • Santa Cruz Biotechnology. This compound | CAS 10077-96-0. SCBT.
  • The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). YouTube.
  • Al-Ghorbani, M., et al. (2022).
  • Papavassiliou, G. C., et al. (2026, January 13). Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites. Journal of the American Chemical Society.
  • LGC Standards. This compound. LGC Standards.
  • Smith, R. F., & Al-Jallo, H. N. (1966). The thermal decompositions of carbamates. I.
  • Weiss, I. M., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv.

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Methodological & Application

Protocol for using 4-Aminoantipyrine N-Carbamic Acid Methyl Ester in spectrophotometric assays.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Introduction: The Versatility of 4-Aminoantipyrine in Colorimetric Analysis

For decades, 4-aminoantipyrine (4-AAP), also known as Emerson's reagent, has been a cornerstone in the field of analytical biochemistry and environmental science.[1][2] Its utility lies in its ability to undergo a highly specific oxidative coupling reaction with phenolic compounds and other analytes, producing intensely colored dyes that can be quantified using spectrophotometry.[1][3] This principle has been adapted for a wide range of applications, from the determination of phenols in wastewater to the measurement of enzyme activity in complex biological samples.[2][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for using 4-aminoantipyrine and its derivatives in spectrophotometric assays. While the core protocols are based on the well-established chemistry of 4-aminoantipyrine, the principles outlined herein are broadly applicable to its derivatives. It is important to note that specific information regarding "4-Aminoantipyrine N-Carbamic Acid Methyl Ester" is not widely available in the scientific literature, and therefore the following protocols are based on the parent compound, 4-aminoantipyrine. Optimization may be required for specific derivatives.

Section 1: The Chemistry of Detection - Mechanism of Action

The fundamental reaction underpinning the use of 4-aminoantipyrine is an oxidative coupling reaction that typically occurs in an alkaline environment. In the presence of an oxidizing agent, such as potassium ferricyanide or an enzymatic system like peroxidase and hydrogen peroxide, 4-aminoantipyrine couples with a phenolic compound to form a quinoneimine dye.[6][7][8]

The reaction is most efficient with phenols that have an unsubstituted para position.[9][10] If the para position is occupied by certain groups like alkyl, aryl, or nitro groups, the reaction is generally inhibited.[10] However, some substituents in the para position, such as carboxyl or halogen groups, can be expelled during the reaction.[11]

The resulting dye exhibits a strong absorbance in the visible region of the electromagnetic spectrum, typically between 460 nm and 510 nm, allowing for sensitive and accurate quantification.[4][12][13]

G cluster_reactants Reactants cluster_conditions Reaction Conditions Phenolic_Compound Phenolic Compound (e.g., Phenol, Vanillic Acid) Colored_Product Colored Quinoneimine Dye (Absorbance at 460-510 nm) Phenolic_Compound->Colored_Product Oxidative Coupling 4-AAP 4-Aminoantipyrine 4-AAP->Colored_Product Oxidizing_Agent Oxidizing Agent (e.g., K3[Fe(CN)6] or H2O2 + Peroxidase) Oxidizing_Agent->Colored_Product Alkaline_pH Alkaline pH (pH 9.4-10.2) Alkaline_pH->Colored_Product

Figure 1: General workflow of the 4-aminoantipyrine reaction.

Section 2: Core Applications and Detailed Protocols

Quantification of Phenolic Compounds in Aqueous Samples

This protocol is a standard method for determining the concentration of phenols in water and wastewater, adapted from established environmental monitoring procedures.[4][5][13]

Principle: Phenolic compounds react with 4-aminoantipyrine at a pH of 10 in the presence of potassium ferricyanide to form a colored antipyrine dye.[5] The dye is then extracted into a solvent for concentration and spectrophotometric measurement.

Materials and Reagents:

  • Spectrophotometer capable of measuring absorbance at 460 nm.

  • Separatory funnels (1000 mL).

  • pH meter .

  • Phenol Standard Solution (100 mg/L): Dissolve 100 mg of phenol in 1 L of deionized water.

  • 4-Aminoantipyrine Solution (2% w/v): Dissolve 2 g of 4-aminoantipyrine in 100 mL of deionized water. Prepare fresh daily.[14]

  • Potassium Ferricyanide Solution (8% w/v): Dissolve 8 g of K₃[Fe(CN)₆] in 100 mL of deionized water. Store in an amber bottle and prepare fresh weekly.[14]

  • Ammonium Hydroxide Buffer (pH 10): Mix 67.5 g of ammonium chloride with 570 mL of concentrated ammonium hydroxide and dilute to 1 L with deionized water. Adjust pH to 10.

  • Chloroform .

  • Sodium Sulfate, anhydrous .

Protocol:

  • Sample Preparation: To a 500 mL sample (or an aliquot diluted to 500 mL) in a separatory funnel, add 10 mL of the ammonium hydroxide buffer and mix. The sample should not contain more than 0.05 mg of phenol.[4]

  • Standard Curve Preparation: Prepare a series of phenol standards (e.g., 0, 5, 10, 20, 50 µg/L) by diluting the phenol standard solution.[5]

  • Reaction: To each standard and sample, add 2.0 mL of 4-aminoantipyrine solution and mix. Then, add 2.0 mL of potassium ferricyanide solution and mix again.[4]

  • Color Development: Allow the reaction to proceed for at least 3 minutes.[5]

  • Extraction: Add 25 mL of chloroform to the separatory funnel and shake vigorously for 1-2 minutes. Allow the layers to separate.[5][13]

  • Drying: Drain the chloroform layer through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Measurement: Measure the absorbance of the chloroform extract at 460 nm against a blank prepared with deionized water.

  • Quantification: Plot a standard curve of absorbance versus phenol concentration and determine the concentration of phenol in the sample.

ParameterValueReference
Wavelength (λmax)460 nm[5][13]
pH10 ± 0.2[5][15]
Reaction Time3 minutes[5]
Extraction SolventChloroform[5][13]

Table 1: Key parameters for the spectrophotometric determination of phenols.

Enzyme Activity Assay: Peroxidase

This protocol measures the activity of peroxidase by monitoring the formation of a colored product from the oxidation of a chromogenic substrate in the presence of hydrogen peroxide. 4-aminoantipyrine is used as a hydrogen donor.[12]

Principle: Peroxidase catalyzes the oxidation of 4-aminoantipyrine and a phenolic compound (e.g., phenol or vanillic acid) by hydrogen peroxide, resulting in the formation of a colored quinoneimine dye. The rate of color formation is directly proportional to the peroxidase activity.[6][7]

Materials and Reagents:

  • Spectrophotometer with temperature control, set to 510 nm.[12]

  • Potassium Phosphate Buffer (0.2 M, pH 7.0) .[12]

  • Hydrogen Peroxide (H₂O₂) Solution (0.0017 M): Prepare fresh daily by diluting 30% H₂O₂.[12]

  • Chromogenic Reagent: 0.0025 M 4-Aminoantipyrine with 0.17 M Phenol. Dissolve 810 mg of phenol in 40 mL of deionized water, add 25 mg of 4-aminoantipyrine, and dilute to 50 mL.[12]

  • Enzyme Solution: Prepare a stock solution of peroxidase and dilute to a working concentration that gives a linear rate of absorbance change (e.g., 0.02-0.04 ΔA/min).[12]

Protocol:

  • Reaction Mixture Preparation: In a cuvette, combine 2.5 mL of Potassium Phosphate Buffer, 0.2 mL of Chromogenic Reagent, and 0.2 mL of Hydrogen Peroxide Solution.

  • Temperature Equilibration: Incubate the cuvette in the spectrophotometer at 25°C for 3-4 minutes to reach thermal equilibrium and establish a blank rate.[12]

  • Initiate Reaction: Add 0.1 mL of the diluted enzyme solution to the cuvette and mix immediately.

  • Data Acquisition: Record the increase in absorbance at 510 nm for 4-5 minutes.

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₅₁₀/min) from the linear portion of the curve. One unit of peroxidase activity is defined as the amount of enzyme that decomposes one micromole of hydrogen peroxide per minute at 25°C and pH 7.0.

G H2O2 Hydrogen Peroxide (H₂O₂) Peroxidase Peroxidase (Enzyme) H2O2->Peroxidase Substrates 4-Aminoantipyrine + Phenol Substrates->Peroxidase Product Colored Quinoneimine Dye (ΔA₅₁₀/min) Peroxidase->Product Catalysis H2O Water (H₂O) Peroxidase->H2O

Figure 2: Peroxidase activity assay workflow.

Enzyme Activity Assay: Laccase

Laccases are multi-copper oxidases that can oxidize a wide range of phenolic and non-phenolic compounds. This assay utilizes 4-aminoantipyrine for the detection of laccase activity.

Principle: Laccase catalyzes the oxidation of a phenolic substrate, and the resulting product is coupled with 4-aminoantipyrine to form a colored dye. This method provides an alternative to using potassium ferricyanide as the oxidant.[16]

Materials and Reagents:

  • Spectrophotometer set to the λmax of the resulting dye (typically 500-520 nm).

  • Buffer Solution: (e.g., 100 mM Potassium Phosphate buffer, pH 6.5).

  • Phenolic Substrate: (e.g., Catechol, Guaiacol).

  • 4-Aminoantipyrine Solution (2% w/v) .

  • Laccase Enzyme Solution .

Protocol:

  • Reaction Mixture: In a cuvette, combine the buffer solution, phenolic substrate, and 4-aminoantipyrine solution.

  • Blank Measurement: Measure the initial absorbance of the reaction mixture.

  • Initiate Reaction: Add the laccase enzyme solution to the cuvette and mix.

  • Data Acquisition: Monitor the increase in absorbance over time at the predetermined wavelength.

  • Calculate Activity: Determine the rate of change in absorbance per minute from the linear portion of the curve.

Section 3: Scientific Integrity and Trustworthiness

Method Validation and Quality Control

To ensure the reliability of results obtained using 4-aminoantipyrine-based assays, it is crucial to perform method validation.

  • Linearity and Range: The assay should demonstrate a linear relationship between absorbance and analyte concentration over a defined range. For phenol determination, this is typically in the µg/L to mg/L range.[4][17]

  • Precision and Accuracy: Assess the repeatability and reproducibility of the assay by running multiple replicates of samples and standards. Accuracy can be determined by analyzing certified reference materials or through recovery studies.[17]

  • Specificity and Interferences: The 4-aminoantipyrine method is susceptible to interference from other aromatic amines and certain oxidizing or reducing agents.[15][18] It is essential to identify and mitigate potential interferences. For instance, distillation of the sample can remove many non-volatile interfering substances.[5] Sulfite can also interfere by repressing color development.[15]

Causality Behind Experimental Choices
  • pH Control: The pH of the reaction is critical. The optimal pH for the oxidative coupling reaction is typically between 9.4 and 10.2, ensuring the formation of the colored dye and preventing the formation of undesired byproducts.[9][15]

  • Choice of Oxidizing Agent: While potassium ferricyanide is a common chemical oxidant, enzymatic systems like peroxidase/H₂O₂ or laccase can offer greater specificity and milder reaction conditions.[6][16] The choice depends on the specific application and the matrix of the sample.

  • Solvent Extraction: For low concentrations of phenols, extraction of the colored dye into an organic solvent like chloroform not only concentrates the analyte but also increases the stability of the colored product, thereby enhancing the sensitivity of the assay.[1][19]

Section 4: Conclusion and Future Perspectives

The 4-aminoantipyrine method remains a robust and reliable tool for spectrophotometric analysis. Its simplicity, sensitivity, and wide applicability make it indispensable in many research and industrial settings. Future developments may focus on the synthesis of new 4-aminoantipyrine derivatives with enhanced reactivity, selectivity, or solubility, further expanding the scope of this versatile analytical reagent.

References

  • Li, S., et al. (2014). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. PubMed. Retrieved from [Link]

  • Morita, E., & Nakamura, E. (1983). Spectrophotometric determination of phenols in waste water by the 4-aminoantipyrine method with iodine. J-Stage. Retrieved from [Link]

  • Al-Luhaiby, R. A., & Al-Enizzi, M. S. (2023). Spectrophotometric Determination of Some Phenolic Compounds Via Oxidative Coupling Reaction Using 4-Aminoantipyrine. College of Basic Education Research Journal, 19(1), 763-780. Retrieved from [Link]

  • Karim, A., & Pardo, A. (2014). Revisiting the coupling reaction between 4-aminoantipyrine and phenols. Canadian Science Publishing. Retrieved from [Link]

  • Norwitz, G., & Keliher, P. N. (1981). Study of the behaviour of various phenolic compounds in the 4-aminoantipyrine and ultraviolet-ratio spectrophotometric methods without and with distillation. Talanta, 28(9), 705-8. Retrieved from [Link]

  • Hach. (n.d.). Phenols. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1978). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). Retrieved from [Link]

  • Pandey, A., & Kumar, A. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Juniper Publishers. Retrieved from [Link]

  • Ganduh, S. H., et al. (2021). Selective Spectrophotometric Determination of 4‐amino Antipyrine Antibiotics in Pure Forms and their Pharmaceutical Formulations. International Journal of Drug Delivery Technology, 11(2), 371-375. Retrieved from [Link]

  • Norwitz, G., Farino, J., & Keliher, P. N. (1981). Interference of oxidants in the determination of phenol by the 4-aminoantipyrine and ultraviolet ratio spectrophotometric methods. Analytical Chemistry, 53(8), 1330-1332. Retrieved from [Link]

  • Dacre, J. C. (1971). Estimation of Phenols by the 4-Aminoantipyrine Method. II. Products from para-Substituted Alkylphenols. Canadian Journal of Chemistry, 49(22), 3733-3737. Retrieved from [Link]

  • Li, S., et al. (2014). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. PubMed Central. Retrieved from [Link]

  • Pandey, A., & Kumar, A. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Juniper Publishers. Retrieved from [Link]

  • Al-Saraj, A. A., et al. (2022). 4-amino Antipyrine Spectrophotometric and Chromatographic Gas Determination of Phenols in the Water of Southern Iraq along with. Impactfactor. Retrieved from [Link]

  • Dacre, J. C. (1971). Estimation of Phenols by the 4-Aminoantipyrine Method. II. Products from para-Substituted Alkylphenols. ResearchGate. Retrieved from [Link]

  • Supriya, B. S., & Dr. H. P. V. (2023). Spectrophotometric Assay based on Horseradish Peroxidase-Catalysed Hydrogen Peroxide using Amino Antipyrine and Resorcinol as Chromogenic Reagents for Sensitive Detection of Peroxidase in Plant Extracts. ResearchGate. Retrieved from [Link]

  • Kamino, S., et al. (1993). Determination of Hydrogen Peroxide with Phenol and 4-Aminoantipyrine by the use of a Resin Modified with Manganese-Tetrakis(sulfophenyl)porphine. Okayama University Scientific Achievement Repository. Retrieved from [Link]

  • American Chemical Society. (2017). 4-Aminoantipyrine. Retrieved from [Link]

  • IntechOpen. (2021). 4-Aminoantipyrine: Analytical Reagent with Biological and Catalytic Applications. Retrieved from [Link]

  • Alfa Chemical Co., Ltd. (2021). Synthesis method of 4-aminoantipyrine. Retrieved from [Link]

  • Al-Saidi, K. H. (2018). Two Derivative Spectrophotometric Methods for the Simultaneous Determination of 4-AminoAntipyrine in Presence of Its Acidic Products. Ibn AL-Haitham Journal For Pure and Applied Science, 31(1), 114-126. Retrieved from [Link]

  • Ettinger, M. B., Ruchhoft, C. C., & Lishka, R. J. (1951). Sensitive 4-Aminoantipyrine Method for Phenolic Compounds. Analytical Chemistry, 23(12), 1783-1788. Retrieved from [Link]

  • Wang, Y., et al. (2015). Whole-cell method for phenol detection based on the color reaction of phenol with 4-aminoantipyrine catalyzed by CotA laccase on endospore surfaces. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2015). Whole-cell method for phenol detection based on the color reaction of phenol with 4-aminoantipyrine catalyzed by CotA laccase on endospore surfaces. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2021). Cu2+-modified MOF as laccase-mimicking material for colorimetric determination and discrimination of phenolic compounds with 4-aminoantipyrine. PubMed. Retrieved from [Link]

  • Fiamegos, Y. C., Stalikas, C. D., & Pilidis, G. A. (2002). 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection. ResearchGate. Retrieved from [Link]

  • Sherif, S. H., et al. (2021). Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design. PubMed Central. Retrieved from [Link]

  • Dacre, J. C. (1973). Estimation of Phenols by the 4-Aminoantipyrine Method: Identification of the Colored Reaction Products by Proton Magnetic Resonance. Canadian Journal of Chemistry, 51(16), 2860-2864. Retrieved from [Link]

  • Al-Abachi, A. M., & Al-Ghabsha, T. S. (2014). A simple, rapid and sensitive batch and flow injection spectrophotometric methods have been developed for the determination of paracetamol in pure form and pharmaceutical preparations. ResearchGate. Retrieved from [Link]

  • Ganduh, S. H., et al. (2021). Selective Spectrophotometric Determination of 4‐amino Antipyrine Antibiotics in Pure Forms and their Pharmaceutical Formulations. ResearchGate. Retrieved from [Link]

  • Ettinger, M. B., Ruchhoft, C. C., & Lishka, R. J. (1951). Sensitive 4-Aminoantipyrine Method for Phenolic Compounds. Analytical Chemistry. Retrieved from [Link]

  • Al-Saidi, K. H. (2018). Two Derivative Spectrophotometric Methods for the Simultaneous Determination of 4-AminoAntipyrine in Presence of Its Acidic Products. Ibn AL-Haitham Journal For Pure and Applied Sciences. Retrieved from [Link]

Sources

Application Notes and Protocols for the Enzymatic Determination of Hydrogen Peroxide using 4-Aminoantipyrine (4-AAP) and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Hydrogen Peroxide Measurement

Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that plays a dual role in biological systems. At low concentrations, it functions as a critical signaling molecule in various physiological processes. However, at elevated levels, it is an indicator of oxidative stress and cellular damage, implicated in a range of pathologies including neurodegenerative diseases, inflammation, and cancer. Consequently, the accurate and sensitive quantification of H₂O₂ is of paramount importance in biomedical research and clinical diagnostics.

Enzymatic assays provide a highly specific and sensitive means of measuring H₂O₂ concentrations in biological samples. One of the most well-established and widely used methods is the Trinder reaction, which utilizes 4-aminoantipyrine (4-AAP) or its derivatives in a peroxidase-catalyzed reaction to produce a stable, colored product. This application note provides a detailed overview of the principles and protocols for using 4-aminoantipyrine and its derivatives in enzymatic assays for hydrogen peroxide.

The Trinder Reaction: A Cornerstone of H₂O₂ Detection

The determination of hydrogen peroxide using 4-aminoantipyrine is based on the Trinder reaction, first described in 1969. In the presence of a peroxidase, typically horseradish peroxidase (HRP), hydrogen peroxide oxidatively couples 4-aminoantipyrine with a phenolic or anilinic compound to form a colored quinoneimine dye. The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the concentration of hydrogen peroxide in the sample.

The general reaction is as follows:

2 H₂O₂ + 4-Aminoantipyrine + Phenolic/Anilinic Coupler ---(Peroxidase)--> Quinoneimine Dye + 4 H₂O

The choice of the phenolic or anilinic coupler can influence the molar absorptivity and the wavelength of maximum absorbance of the resulting dye, allowing for optimization of the assay for different applications.

The Role of 4-Aminoantipyrine and its Derivatives

4-Aminoantipyrine (4-AAP) is a highly efficient chromogenic substrate for the Trinder reaction. Its derivatives are also employed to potentially enhance properties such as solubility, stability, and reactivity. While detailed application data for 4-Aminoantipyrine N-Carbamic Acid Methyl Ester in hydrogen peroxide assays is not extensively documented in readily available literature, the carbamate functional group is known in medicinal chemistry to be a stable motif that can influence a molecule's properties.[1][2] It is plausible that this derivative is designed to offer improved stability in solution or to modulate its reactivity in the enzymatic assay. In the absence of specific protocols for the N-Carbamic Acid Methyl Ester, the following sections will detail the well-established protocol for the parent compound, 4-aminoantipyrine, which serves as a foundational method.

Principle of the Coupled Enzymatic Assay

The 4-AAP based assay can be coupled with various H₂O₂-producing oxidases to quantify their respective substrates. For example, glucose oxidase, cholesterol oxidase, and uricase catalyze the oxidation of glucose, cholesterol, and uric acid, respectively, with the concomitant production of hydrogen peroxide. The H₂O₂ generated is then measured using the Trinder reaction, providing an indirect measurement of the initial substrate concentration.[3]

Detailed Protocol: Enzymatic Assay for Hydrogen Peroxide using 4-Aminoantipyrine and Phenol

This protocol provides a step-by-step method for the determination of hydrogen peroxide concentration using 4-aminoantipyrine and phenol as the chromogenic substrates in the presence of horseradish peroxidase.

I. Reagent Preparation
  • Phosphate Buffer (0.1 M, pH 7.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 7.0. This buffer will be used for diluting reagents and samples.

  • 4-Aminoantipyrine (4-AAP) Solution (24 mM): Dissolve 48.8 mg of 4-aminoantipyrine (M.W. 203.25 g/mol ) in 10 mL of distilled water. Store protected from light at 4°C.

  • Phenol Solution (42 mM): Dissolve 39.5 mg of phenol (M.W. 94.11 g/mol ) in 10 mL of distilled water. Store protected from light at 4°C.

  • Horseradish Peroxidase (HRP) Solution (10 units/mL): Dissolve HRP in phosphate buffer to a final concentration of 10 units/mL. The exact amount will depend on the specific activity of the enzyme lot. Prepare this solution fresh daily.

  • Hydrogen Peroxide (H₂O₂) Standard Stock Solution (10 mM): Dilute a 30% (w/w) H₂O₂ solution in distilled water. The exact concentration of the stock solution should be determined spectrophotometrically by measuring its absorbance at 240 nm (molar extinction coefficient, ε = 43.6 M⁻¹cm⁻¹).

  • Working H₂O₂ Standards: Prepare a series of dilutions from the 10 mM stock solution in phosphate buffer to generate standards ranging from 0 to 100 µM.

II. Assay Procedure
  • Prepare the Chromogenic Reagent Mix: On the day of the experiment, prepare a fresh chromogenic reagent mix by combining:

    • 5 mL of Phosphate Buffer (0.1 M, pH 7.0)

    • 1 mL of Phenol Solution (42 mM)

    • 1 mL of 4-AAP Solution (24 mM)

    • 0.5 mL of HRP Solution (10 units/mL)

    • Mix well. This solution should be protected from light.

  • Set up the Assay Plate:

    • Add 50 µL of each H₂O₂ standard to separate wells of a 96-well microplate.

    • Add 50 µL of the unknown samples to other wells.

    • Include a blank control containing 50 µL of phosphate buffer.

  • Initiate the Reaction:

    • Add 150 µL of the Chromogenic Reagent Mix to each well containing the standards and samples.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 15-30 minutes, protected from light. The incubation time can be optimized for desired signal intensity.

  • Measurement:

    • Measure the absorbance of the resulting quinoneimine dye at 505 nm using a microplate reader.

III. Data Analysis
  • Subtract the Blank: Subtract the absorbance value of the blank control from the absorbance values of all standards and samples.

  • Generate a Standard Curve: Plot the corrected absorbance values of the H₂O₂ standards against their corresponding concentrations (in µM).

  • Determine Unknown Concentrations: Use the equation of the linear regression from the standard curve to calculate the hydrogen peroxide concentration in the unknown samples.

Quantitative Data Summary
ReagentStock ConcentrationFinal Assay Concentration
Phosphate Buffer0.1 M, pH 7.0Maintained
4-Aminoantipyrine24 mM1.2 mM
Phenol42 mM2.1 mM
Horseradish Peroxidase10 units/mL0.25 units/mL
Hydrogen Peroxide0 - 100 µM (Standards)Variable

Visualizing the Process

Enzymatic Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products H2O2 2 H₂O₂ HRP Horseradish Peroxidase (HRP) H2O2->HRP AAP 4-Aminoantipyrine AAP->HRP Phenol Phenolic Coupler Phenol->HRP Dye Quinoneimine Dye (Colored Product) HRP->Dye Oxidative Coupling Water 4 H₂O HRP->Water

Caption: Oxidative coupling in the Trinder reaction.

Experimental Workflow

Workflow A Reagent Preparation (Buffer, 4-AAP, Phenol, HRP, H₂O₂ Standards) B Prepare Chromogenic Reagent Mix A->B D Add Chromogenic Reagent Mix to all wells B->D C Dispense Standards & Samples into 96-well plate C->D E Incubate at Room Temperature (15-30 min, protected from light) D->E F Measure Absorbance at 505 nm E->F G Data Analysis (Standard Curve & Concentration Calculation) F->G

Caption: Step-by-step experimental workflow.

Expert Insights and Considerations for Trustworthy Results

  • Causality of Reagent Choice: Phenol is a classic and reliable coupler. However, other phenolic compounds like 2,4-dichlorophenol can be used to enhance the sensitivity of the assay. The choice of coupler will affect the optimal wavelength for absorbance measurement.

  • Self-Validating System:

    • Linearity of the Standard Curve: A linear standard curve with a high correlation coefficient (R² > 0.99) is essential for accurate quantification. Non-linearity at higher concentrations may indicate substrate depletion or enzyme saturation.

    • Spike and Recovery: To validate the assay in a complex biological matrix, perform spike and recovery experiments. A known amount of H₂O₂ is added to a sample, and the recovery percentage is calculated. Recoveries between 85-115% are generally considered acceptable.

  • Potential Interferences:

    • Reducing Agents: Ascorbic acid (Vitamin C) and other reducing agents can interfere with the assay by reducing the oxidized chromophore or by reacting directly with hydrogen peroxide, leading to an underestimation of H₂O₂ concentration.[4]

    • Bilirubin and Hemoglobin: In clinical samples, high levels of bilirubin and hemoglobin can interfere with the colorimetric measurement. Sample dilution or the use of specific blanking procedures may be necessary.

  • Reagent Stability: The chromogenic reagent mix, especially the HRP solution, should be prepared fresh daily to ensure optimal enzyme activity. 4-AAP and phenol solutions should be stored protected from light to prevent degradation.

Conclusion

The 4-aminoantipyrine-based enzymatic assay is a robust, versatile, and sensitive method for the quantification of hydrogen peroxide. Its adaptability to a 96-well plate format makes it suitable for high-throughput screening applications in research and drug development. By understanding the underlying principles and adhering to a well-validated protocol, researchers can obtain reliable and reproducible data on hydrogen peroxide levels, providing valuable insights into cellular redox status and the mechanisms of disease.

References

  • Trinder, P. (1969). Determination of glucose in blood using glucose oxidase with an alternative oxygen acceptor. Annals of Clinical Biochemistry, 6(1), 24-27.
  • US Patent No. US4321397A. (1982). 4-Aminoantipyrine dye for the analytic determination of hydrogen peroxide.
  • Modrovich, I. E. (1983). Method of stabilizing an enzyme solution for use in total cholesterol determination, stabilized solution and test kit therefor. EP Patent 0,024,578.
  • Gochman, N., & Schmitz, J. M. (1972). Automated determination of uric acid, with use of a uricase-peroxidase system. Clinical Chemistry, 18(9), 943-950.
  • Allain, C. C., Poon, L. S., Chan, C. S., Richmond, W., & Fu, P. C. (1974). Enzymatic determination of total serum cholesterol. Clinical chemistry, 20(4), 470-475.
  • Barham, D., & Trinder, P. (1972). An improved colour reagent for the determination of blood glucose by the oxidase system. The Analyst, 97(1151), 142-145.
  • Jacobsen, J., & Wennberg, R. P. (1974). Determination of unbound bilirubin in the serum of newborns. Clinical chemistry, 20(7), 783-789.
  • Loh, K. S. M., et al. (2023). Spectrophotometric Assay based on Horseradish Peroxidase-Catalysed Hydrogen Peroxide using Amino Antipyrine and Resorcinol as Chromogenic Reagents for Sensitive Detection of Peroxidase in Plant Extracts. ResearchGate. [Link]

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  • Tunc, I., & Demain, A. L. (2003). A colorimetric system involving horseradish peroxidase (HRP), phenol-4-sulfonic acid (PSA) and 4-aminoantipyrine (4-AAP) for the determination of hydrogen peroxide concentration. Journal of Biochemical and Biophysical Methods, 57(2), 117-123.
  • Fossati, P., Prencipe, L., & Berti, G. (1980). Use of 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine. Clinical chemistry, 26(2), 227-231.
  • Pinto, M. D., Garcia-Vallve, S., & Arola, L. (2004). Mechanism of ascorbic acid interference in biochemical tests that use peroxide and peroxidase to generate chromophore. Clinical chemistry, 50(10), 1883-1885. [Link]

  • EP Patent No. EP0033462A1. (1981). Aminopyrine improved Trinder's reagent and dosing process for hydrogen peroxide from enzimatic oxidation of metabolic substrata with the same.
  • Tofan, L., et al. (2010). A new peroxidase-based biosensor for the determination of uric acid. Sensors, 10(4), 3128-3139.
  • Witte, D. L., Brown, L. F., & Feld, R. D. (1978). Effects of bilirubin on detection of hydrogen peroxide by use of peroxidase. Clinical chemistry, 24(10), 1778-1782.
  • Fossati, P., & Prencipe, L. (1982). Serum triglycerides determined colorimetrically with an enzyme that produces hydrogen peroxide. Clinical chemistry, 28(10), 2077-2080.
  • Tofan, L., et al. (2011). A comparative study of different phenolic derivatives for the development of an amperometric biosensor for hydrogen peroxide. Sensors, 11(6), 5728-5740.
  • Ghica, M. E., & Brett, C. M. (2005). Glucose oxidase-based biosensors: a review. Electroanalysis, 17(12), 1045-1057.
  • Rhee, S. G. (2006). H2O2, a necessary evil for cell signaling. Science, 312(5782), 1882-1883.
  • Ghica, M. E., & Brett, C. M. (2008). Amperometric determination of cholesterol in food samples at a perfluorosulfonated ionomer/multi-wall carbon nanotube composite modified electrode. Talanta, 75(5), 1259-1266.
  • Alpe, E., & Tuncel, A. (2007). A new method for the spectrophotometric determination of hydrogen peroxide using 4-aminoantipyrine and 2-aminophenol. Analytical letters, 40(13), 2535-2546.
  • Tritto, E., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 22(1), 103. [Link]

  • Glavas-Dodov, M., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 17(8), 816-834. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds via Derivatization with 4-Aminoantipyrine and its N-Carbamic Acid Methyl Ester Analogue

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

Phenolic compounds are a diverse group of chemicals characterized by a hydroxyl group attached to an aromatic ring. They are of significant interest across various scientific disciplines, including environmental monitoring, food science, and pharmaceutical development, due to their widespread presence and biological activities. However, the direct analysis of many phenolic compounds by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection can be challenging due to their often low volatility, thermal instability, and lack of strong chromophores.

To overcome these analytical hurdles, pre-column derivatization is a widely employed strategy to enhance the detectability and chromatographic behavior of target analytes. One of the most established methods for the determination of phenols is the reaction with 4-aminoantipyrine (4-AAP). This application note provides a detailed protocol for the derivatization of phenols using the classic 4-AAP method and explores a theoretical protocol for a novel analogue, 4-Aminoantipyrine N-Carbamic Acid Methyl Ester, for subsequent HPLC analysis.

Principle of the Derivatization Reaction

The derivatization of phenols with 4-aminoantipyrine is based on an oxidative coupling reaction that was first described by Emerson.[1][2] In an alkaline medium (typically pH 10) and in the presence of an oxidizing agent such as potassium ferricyanide, 4-AAP reacts with phenols at the para-position to form a colored antipyrine dye.[3][4] This reaction is highly efficient for phenols with unsubstituted para-positions. For para-substituted phenols, the reaction may be inhibited or proceed via a different mechanism if the substituent is a good leaving group.[5][6] The resulting colored derivatives, typically reddish-brown, exhibit strong absorbance in the visible region (around 460-510 nm), significantly enhancing their detectability.[4][7][8]

While the classic 4-AAP method is well-established for spectrophotometric analysis, its adaptation for HPLC allows for the separation and quantification of individual phenolic compounds in a mixture.[1][9] This application note will first detail the established protocol for 4-AAP derivatization and then present a proposed, theoretical protocol for its N-carbamic acid methyl ester derivative.

PART 1: Established Protocol for Phenol Derivatization with 4-Aminoantipyrine (4-AAP)

This protocol is based on the well-documented oxidative coupling reaction of phenols with 4-AAP.

Experimental Workflow

Derivatization Workflow Figure 1: Experimental Workflow for 4-AAP Derivatization sample Phenolic Sample Preparation ph_adjust pH Adjustment to ~10 sample->ph_adjust add_4aap Addition of 4-AAP Reagent ph_adjust->add_4aap add_oxidant Addition of Oxidizing Agent add_4aap->add_oxidant reaction Reaction Incubation add_oxidant->reaction extraction Solvent Extraction of Dye reaction->extraction hplc HPLC Analysis extraction->hplc

Figure 1: Experimental Workflow for 4-AAP Derivatization

Reagents and Materials
  • Standard solutions of phenolic compounds (e.g., phenol, cresols, chlorophenols) in methanol or water.

  • 4-Aminoantipyrine (4-AAP) solution: 2% (w/v) in deionized water. Prepare fresh daily.

  • Ammonium hydroxide buffer (pH 10): Mix appropriate volumes of ammonium chloride and ammonium hydroxide solutions.

  • Potassium ferricyanide solution: 8% (w/v) in deionized water. Prepare fresh daily.

  • Chloroform or other suitable organic solvent for extraction.

  • HPLC grade acetonitrile and water.

  • Anhydrous sodium sulfate.

Step-by-Step Derivatization Protocol
  • Sample Preparation: Pipette a known volume of the aqueous sample containing phenolic compounds (not to exceed a certain concentration to ensure the reaction goes to completion) into a separatory funnel.

  • pH Adjustment: Add the ammonium hydroxide buffer to adjust the pH of the sample to 10.0 ± 0.2.[3] This is a critical step as the oxidative coupling reaction is pH-dependent.

  • Addition of 4-AAP: Add the 4-AAP solution and mix thoroughly.

  • Addition of Oxidizing Agent: Add the potassium ferricyanide solution and mix again. A color change should be observed as the antipyrine dye is formed.[3][4]

  • Reaction Time: Allow the reaction to proceed for at least 3-5 minutes at room temperature.[7]

  • Extraction: Extract the formed dye from the aqueous phase into an organic solvent like chloroform by vigorous shaking for 1-2 minutes.[4][7] The extraction step serves to concentrate the derivative and remove potential interferences.

  • Drying and Evaporation: Separate the organic layer and dry it over anhydrous sodium sulfate. The solvent can then be evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of the HPLC mobile phase for injection.

PART 2: Proposed Protocol for Phenol Derivatization with this compound

Note: The following protocol is theoretical and based on the known chemistry of 4-aminoantipyrine. This compound is a derivative of 4-AAP where the primary amine is converted to a methyl carbamate.[10][11] For this compound to react with phenols in a similar oxidative coupling manner, the N-C bond of the carbamate would likely need to be cleaved in situ to regenerate the reactive primary amine, or the reaction would need to proceed through a different, currently undocumented, mechanism. The proposed protocol assumes a hydrolysis step is necessary.

Hypothesized Reaction Mechanism

The core hypothesis is that the N-carbamic acid methyl ester group will be hydrolyzed under the alkaline conditions of the reaction to yield the parent 4-aminoantipyrine, which then partakes in the established oxidative coupling reaction.

Hypothesized Reaction Figure 2: Hypothesized Reaction Pathway cluster_0 Step 1: In Situ Hydrolysis cluster_1 Step 2: Oxidative Coupling reagent 4-AAP N-Carbamic Acid Methyl Ester hydrolysis Alkaline Hydrolysis (pH 10) reagent->hydrolysis product1 4-Aminoantipyrine (4-AAP) hydrolysis->product1 product2 Colored Quinoneimine Dye product1->product2 phenol Phenol phenol->product2 oxidant Oxidizing Agent oxidant->product2

Figure 2: Hypothesized Reaction Pathway

Proposed Experimental Protocol

This protocol incorporates a pre-incubation step to facilitate the hypothesized hydrolysis of the N-carbamic acid methyl ester.

  • Sample and Reagent Preparation: As per the established 4-AAP protocol. The derivatizing agent would be a freshly prepared solution of this compound.

  • pH Adjustment and Pre-incubation: Adjust the sample pH to 10.0 ± 0.2 with the ammonium hydroxide buffer. Add the this compound solution and allow the mixture to pre-incubate for a defined period (e.g., 15-30 minutes) at a slightly elevated temperature (e.g., 40°C) to promote hydrolysis. This step would require optimization.

  • Oxidative Coupling: After the pre-incubation, add the potassium ferricyanide solution to initiate the oxidative coupling reaction.

  • Reaction and Extraction: Follow steps 5-8 of the established 4-AAP protocol.

PART 3: HPLC Analysis of Derivatized Phenols

The following HPLC conditions are a general starting point and should be optimized for the specific phenolic compounds of interest.

Instrumentation
  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions
ParameterRecommended Setting
Mobile Phase A: Water, B: Acetonitrile
Gradient Start with a suitable ratio (e.g., 60:40 A:B), then ramp up the organic phase concentration.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 30-40°C
Detection Wavelength 460 nm (or the λmax of the specific derivative)
Data Interpretation

The identification of individual phenolic derivatives is based on their retention times compared to derivatized standards. Quantification is achieved by integrating the peak area and comparing it to a calibration curve constructed from the standards.

Trustworthiness and Self-Validation

To ensure the validity of any results obtained using these protocols, the following steps are essential:

  • Method Blank: A reagent blank (using deionized water instead of a sample) should be run to check for contamination.

  • Calibration Curve: A multi-point calibration curve should be generated using a series of known concentrations of derivatized phenol standards to demonstrate linearity.

  • Spike and Recovery: A known amount of a standard should be added to a real sample matrix to assess the method's accuracy and potential matrix effects.

  • Reproducibility: Replicate injections of the same sample should be performed to check the precision of the method.

Derivatization with 4-aminoantipyrine is a robust and sensitive method for the analysis of phenolic compounds by HPLC. The established protocol provides a reliable framework for this analysis. The proposed protocol for this compound offers a theoretical pathway for the use of this novel reagent, contingent on the successful in situ hydrolysis to the reactive 4-AAP. Further experimental work is required to validate and optimize the proposed method for this specific derivative.

References

  • U.S. Environmental Protection Agency. (1978). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). [Link]

  • Morita, E., & Nakamura, E. (2011). Spectrophotometric determination of phenols in waste water by the 4-aminoantipyrine method with iodine. Japan Analyst, 30(11), 773-777. [Link]

  • Al-Luhaiby, R. A., & Al-Enizzi, M. S. (2023). Spectrophotometric Determination of Some Phenolic Compounds Via Oxidative Coupling Reaction Using 4-Aminoantipyrine. College of Basic Education Research Journal, 19(1). [Link]

  • Cooper, J. C., & Gibbs, C. R. (1981). Study of the behaviour of various phenolic compounds in the 4-aminoantipyrine and ultraviolet-ratio spectrophotometric methods without and with distillation. Talanta, 28(9), 705-708. [Link]

  • Hach Company. (2021). Phenols, 4-Aminoantipyrine Method. [Link]

  • Karim, A., & Onwumere, O. (2018). Revisiting the coupling reaction between 4-aminoantipyrine and phenols: a potential one-pot reaction pathway to 4,11- and 5,12-naphthoxazepine isomers. Canadian Journal of Chemistry, 96(10), 875-884. [Link]

  • Karim, A., & Onwumere, O. (2018). Revisiting the coupling reaction between 4-aminoantipyrine and phenols: a potential one-pot reaction pathway to 4,11- and 5,12-naphthoxazepine isomers. Canadian Journal of Chemistry, 96(10), 875-884. [Link]

  • Al-Adilee, K. J., & Al-Amery, K. F. A. (2022). 4-amino Antipyrine Spectrophotometric and Chromatographic Gas Determination of Phenols in the Water of Southern Iraq along with. Journal of Impact Factor, 8(6), 28-33. [Link]

  • Dacre, J. C. (1971). Estimation of Phenols by the 4-Aminoantipyrine Method: Identification of the Colored Reaction Products by Proton Magnetic Resonance. Analytical Chemistry, 43(4), 589-591. [Link]

  • Dacre, J. C., & Williams, R. T. (1971). Estimation of Phenols by the 4-Aminoantipyrine Method. II. Products from para-Substituted Alkylphenols. Canadian Journal of Chemistry, 49(22), 3734-3738. [Link]

  • Al-Lami, A. A., & Al-Tamrah, S. A. (2017). Spectrophotometric Determination of Some Phenolic Compounds Via Oxidative Coupling Reaction Using 4-Aminoantipyrine. Journal of Kerbala University, 15(1), 1-10. [Link]

  • Karim, A., & Onwumere, O. (2018). Revisiting the coupling reaction between 4-aminoantipyrine and phenols: a potential one-pot reaction pathway to 4,11- and 5,12-naphthoxazepine isomers. Canadian Journal of Chemistry, 96(10), 875-884. [Link]

  • Chitra, V., Tamilselvan, G., Enoch, I. V. M. V., & Paulraj, M. S. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Organic & Medicinal Chem IJ, 5(2), 555657. [Link]

  • Dacre, J. C. (1971). Estimation of Phenols by the 4-Aminoantipyrine Method. II. Products from para-Substituted Alkylphenols. Canadian Journal of Chemistry, 49(22), 3734-3738. [Link]

  • Akyüz, M. (2013). Simultaneous Determination of Three Phenolic Compounds in Water Samples by Pre-column Derivatization Coupled with Reversed-Phase. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(1), 1-10. [Link]

  • Onwumere, O., & Karim, A. (2000). Optimizing the kinetics of persulfate-mediated oxidative coupling of phenols to 4-aminoantipyrine. International Journal of Chemical Kinetics, 32(11), 649-656. [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7(1), 18-28. [Link]

  • Chitra, V., Tamilselvan, G., Enoch, I. V. M. V., & Paulraj, M. S. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Organic & Medicinal Chem IJ, 5(2). [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. [Link]

  • Mohite, B. S., & Shinde, V. M. (1985). Sensitive 4-Aminoantipyrine Method for Phenolic Compounds. Analytical Chemistry, 57(13), 2742-2744. [Link]

  • Fiamegos, Y. C., Stalikas, C. D., & Pilidis, G. A. (2002). 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection. Analytica Chimica Acta, 467(1-2), 105-114. [Link]

  • Fiamegos, Y. C., Stalikas, C. D., & Pilidis, G. A. (2002). 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection. Analytica Chimica Acta, 467(1-2), 105-114. [Link]

  • Stalikas, C. D., Fiamegos, Y. C., & Pilidis, G. A. (2001). The 4-aminoantipyrine Method Revisited: Determination of Trace Phenols by Micellar Assisted Preconcentration. Analytical Letters, 34(11), 1895-1907. [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7(1), 18-28. [Link]

Sources

Application Notes and Protocols: The Role of 4-Aminoantipyrine and its Derivatives in Environmental Chromogenic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of 4-Aminoantipyrine in Phenolic Compound Detection

For decades, the colorimetric determination of phenolic compounds in environmental matrices has been a cornerstone of water quality monitoring. Phenols, even at low concentrations, can impart undesirable taste and odor to drinking water and are often indicative of industrial pollution. Among the arsenal of analytical techniques available, the 4-Aminoantipyrine (4-AAP) method, first proposed by Emerson in 1943, remains a widely used and robust method for the quantification of total phenols.[1] This method's longevity can be attributed to its simplicity, speed, and the stability of the reagents involved.[1]

This document provides a comprehensive guide to the principles and application of 4-Aminoantipyrine as a chromogenic reagent. Furthermore, it will explore the chemical nature of a specific derivative, 4-Aminoantipyrine N-Carbamic Acid Methyl Ester , and discuss its potential, though less documented, role in environmental analysis. Our focus is to provide both established protocols and forward-looking insights for researchers and analytical scientists in the field.

Part 1: The Foundational Chromogenic Reagent - 4-Aminoantipyrine (4-AAP)

Principle of the 4-AAP Method: An Oxidative Coupling Reaction

The analytical utility of 4-Aminoantipyrine, also known as ampyrone, lies in its ability to undergo an oxidative coupling reaction with phenolic compounds.[2] In an alkaline medium, typically at a pH of 10.0 ± 0.2, and in the presence of an oxidizing agent such as potassium ferricyanide, 4-AAP reacts with phenols to form a colored antipyrine dye.[3] The intensity of the resulting reddish-brown color is directly proportional to the concentration of phenols in the sample and can be quantified spectrophotometrically.[3]

The reaction is selective for phenols with an unsubstituted para-position. However, phenols with a para-substituent that can be expelled during the oxidation process, such as a chloro group, may also react.[4] It is important to note that this method provides a measure of "total phenols" and does not differentiate between individual phenolic compounds.[3] The response of different phenols to 4-AAP can vary, and therefore, results are typically reported as phenol equivalents.[3]

The reaction mechanism, as illustrated below, involves the electrophilic attack of the oxidized 4-AAP on the phenolate ion, leading to the formation of a quinoneimine dye.

cluster_reactants Reactants cluster_products Products Phenol Phenol (in alkaline medium) Dye Colored Quinoneimine Dye (Measured Spectrophotometrically) Phenol->Dye Oxidative Coupling 4-AAP 4-Aminoantipyrine (4-AAP) 4-AAP->Dye Oxidant Oxidizing Agent (e.g., K₃[Fe(CN)₆]) Oxidant->Dye facilitates

Figure 1: Conceptual workflow of the 4-AAP reaction for phenol detection.

Part 2: Protocol for the Determination of Total Phenols in Water Samples using 4-AAP

This protocol is based on established methods such as EPA Method 420.1.[3] For enhanced sensitivity, a chloroform extraction step is included to concentrate the colored dye.

Reagents and Materials
Reagent/MaterialPreparation/Specification
4-Aminoantipyrine Solution (2%) Dissolve 2 g of 4-aminoantipyrine in 100 mL of deionized water.
Potassium Ferricyanide Solution (8%) Dissolve 8 g of K₃[Fe(CN)₆] in 100 mL of deionized water.
Ammonium Hydroxide (concentrated) ACS grade.
Phosphate Buffer Solution Dissolve 104.5 g of K₂HPO₄ and 72.3 g of KH₂PO₄ in deionized water and dilute to 1 L. The pH should be 6.8.
Ammonium Chloride Solution Dissolve 50 g of NH₄Cl in deionized water and dilute to 1 L.
Chloroform (CHCl₃) ACS grade, suitable for spectrophotometry.
Phenol Stock Solution (100 mg/L) Dissolve 100 mg of phenol in 1 L of deionized water.
Phenol Working Standards Prepare a series of dilutions from the stock solution to cover the desired analytical range.
Spectrophotometer Capable of measuring absorbance at 460 nm.
Separatory Funnels (1 L) With PTFE stopcocks.
Sample Preparation

For most environmental samples, a preliminary distillation step is necessary to remove interfering substances.[3] Biological degradation can be inhibited by adding 1 g/L of copper sulfate to the sample and acidifying to a pH of less than 4 with phosphoric acid. Samples should be stored at 4°C and analyzed within 24 hours of collection.[3]

Experimental Procedure
  • Sample Aliquot: Place a 500 mL aliquot of the distilled sample (or a smaller volume diluted to 500 mL) into a 1 L separatory funnel. The phenol concentration should not exceed 50 µg/L for this extraction method.

  • Blank Preparation: Prepare a blank using 500 mL of deionized water.

  • Standard Preparation: Prepare a series of standards by spiking deionized water with known concentrations of phenol.

  • pH Adjustment: Add 10.0 mL of ammonium chloride solution and then add concentrated ammonium hydroxide to adjust the pH to 10.0 ± 0.2.

  • Addition of 4-AAP: Add 2.0 mL of the 4-aminoantipyrine solution and mix well.

  • Addition of Oxidant: Add 2.0 mL of the potassium ferricyanide solution and mix thoroughly. A color will develop if phenols are present.

  • Extraction: After 3 minutes, add 25 mL of chloroform to the separatory funnel. Shake vigorously for at least 1 minute, periodically venting the funnel. Allow the layers to separate.

  • Collection of Extract: Drain the chloroform layer through a filter paper into a clean, dry flask.

  • Spectrophotometric Measurement: Measure the absorbance of the chloroform extracts at 460 nm using the blank to zero the instrument.

Data Analysis

Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations. Determine the concentration of phenols in the sample by comparing its absorbance to the calibration curve.

start Start: Distilled Water Sample pH_adjust Adjust pH to 10.0 ± 0.2 (Ammonium Buffer) start->pH_adjust add_4AAP Add 4-Aminoantipyrine Solution pH_adjust->add_4AAP add_oxidant Add Potassium Ferricyanide Solution & Mix add_4AAP->add_oxidant color_dev Color Development (3 minutes) add_oxidant->color_dev extract Extract with Chloroform color_dev->extract measure Measure Absorbance at 460 nm extract->measure end End: Quantify Phenol Concentration measure->end

Sources

Application Note: A Validated Spectrophotometric Method for the Quantitative Analysis of Phenolic Pharmaceuticals Using 4-Aminoantipyrine (Emerson's Reagent)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Primary Reagent: This document details the application of 4-Aminoantipyrine (4-AAP) for the quantitative analysis of pharmaceuticals. While the initial query referenced "4-Aminoantipyrine N-Carbamic Acid Methyl Ester," the vast body of scientific literature and established analytical methods utilize 4-Aminoantipyrine for this purpose. 4-AAP is a well-characterized chromogenic reagent, famously known as Emerson's Reagent, for the determination of phenolic compounds.[1] This guide is therefore predicated on the validated and widely accepted use of 4-AAP.

Principle and Scope

This application note describes a simple, cost-effective, and robust colorimetric method for the quantitative determination of pharmaceuticals possessing a phenolic moiety, or those that can be hydrolyzed to yield one. The methodology is based on the oxidative coupling reaction between the target phenolic analyte and 4-Aminoantipyrine (4-AAP) in an alkaline medium.[2]

The reaction requires an oxidizing agent, typically potassium ferricyanide [K₃Fe(CN)₆] or potassium iodate (KIO₃), to proceed.[3][4] This coupling results in the formation of a stable, colored quinone-imine dye, the intensity of which is directly proportional to the concentration of the pharmaceutical. The absorbance of the resulting solution is measured using a UV-Visible spectrophotometer at the wavelength of maximum absorption (λmax), allowing for precise quantification.[5] This method is applicable for the analysis of pure drug substances and their dosage forms, such as tablets and injections.[6]

The Oxidative Coupling Reaction Mechanism

The core of this analytical method is the electrophilic substitution of 4-AAP onto the phenol ring, facilitated by an oxidizing agent. The reaction proceeds in an alkaline environment (typically pH 9-10) which deprotonates the phenolic hydroxyl group, forming a more reactive phenoxide ion. The oxidizing agent converts 4-AAP into an electrophilic intermediate, which then attacks the para-position of the phenoxide ion. If the para-position is occupied, the reaction can still occur at an unoccupied ortho-position, though with different sensitivity.[7] The final product is a highly conjugated, colored antipyrine dye.

Sources

Application Notes & Protocols: Leveraging 4-Aminoantipyrine N-Carbamic Acid Methyl Ester Derivatives for Advanced Biosensor Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting New Territories in Biosensing with 4-Aminoantipyrine Derivatives

For decades, 4-Aminoantipyrine (4-AAP) has been a cornerstone in the development of colorimetric and electrochemical biosensors. Its robust reactivity, particularly in the presence of peroxidases and phenolic compounds, has paved the way for countless assays in clinical diagnostics, environmental monitoring, and pharmaceutical analysis.[1][2] However, the exploration of its derivatives offers a tantalizing prospect: the ability to fine-tune its chemical properties to enhance sensitivity, stability, and functionality.

This guide delves into the potential of a specific, yet underexplored, derivative: 4-Aminoantipyrine N-Carbamic Acid Methyl Ester . While direct applications of this compound in biosensing are not yet prevalent in published literature, its unique structural attributes—a carbamate functional group appended to the reactive amino moiety of 4-AAP—present a compelling case for its investigation. This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing both a solid foundation in established 4-AAP chemistry and a forward-looking perspective on the development of novel biosensors using its N-carbamate derivatives.

We will begin by postulating a synthetic route for this compound, grounded in established organic chemistry principles. Subsequently, we will explore its potential applications in biosensor development, complete with detailed, actionable protocols and the scientific rationale behind each step.

Part 1: Synthesis of this compound

The synthesis of N-aryl carbamates from aromatic amines is a well-established transformation in organic chemistry.[3][4][5] The primary amino group of 4-aminoantipyrine is nucleophilic and can readily react with appropriate electrophiles to form N-substituted derivatives.[2][6][7] A plausible and efficient method for the synthesis of this compound involves the reaction of 4-aminoantipyrine with methyl chloroformate.

Protocol 1: Synthesis of this compound

Objective: To synthesize methyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamate from 4-aminoantipyrine.

Materials:

  • 4-Aminoantipyrine (4-AAP)

  • Methyl chloroformate

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine (as a base)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 4-aminoantipyrine in anhydrous dichloromethane. Place the flask in an ice bath and stir the solution.

  • Addition of Base: Add 1.1 equivalents of triethylamine or pyridine to the solution. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.

  • Addition of Methyl Chloroformate: Slowly add 1.05 equivalents of methyl chloroformate to the stirred solution via a dropping funnel. The slow addition is important to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a small amount of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Expected Outcome: A crystalline solid, this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM is critical as methyl chloroformate is highly reactive with water, which would lead to the formation of methanol and HCl, reducing the yield of the desired product.

  • Base: Triethylamine or pyridine acts as an acid scavenger, preventing the protonation of the 4-aminoantipyrine starting material and driving the reaction to completion.

  • Ice Bath: The initial cooling of the reaction mixture helps to control the exothermicity of the acylation reaction, minimizing side product formation.

Part 2: Application in Biosensor Development - A Proposed Mechanism

The introduction of the N-carbamate group is hypothesized to modulate the electronic properties and reactivity of the 4-AAP scaffold. While the traditional Trinder reaction relies on the free amino group, the N-carbamate derivative could be leveraged in a "pro-drug" or "pro-sensor" approach. The carbamate linkage can be designed to be cleavable by a specific enzyme, which would then release the parent 4-AAP to participate in a subsequent colorimetric or electrochemical detection reaction.

This strategy allows for the development of highly specific biosensors for enzymes that can hydrolyze carbamates, such as certain esterases or carbamatases.

Proposed Signaling Pathway:

G cluster_0 Enzymatic Cleavage cluster_1 Detection Reaction (Trinder-like) 4-AAP N-Carbamate 4-AAP N-Carbamate 4-AAP (active) 4-AAP (active) 4-AAP N-Carbamate->4-AAP (active) Catalyzed by Byproducts Byproducts 4-AAP N-Carbamate->Byproducts Enzyme (e.g., Esterase) Enzyme (e.g., Esterase) Enzyme (e.g., Esterase)->4-AAP (active) Colored Product Colored Product 4-AAP (active)->Colored Product H2O2 H2O2 H2O2->Colored Product Phenolic Compound Phenolic Compound Phenolic Compound->Colored Product Peroxidase (HRP) Peroxidase (HRP) Peroxidase (HRP)->Colored Product Catalyzes

Caption: Proposed two-step mechanism for a biosensor using 4-AAP N-Carbamate.

Part 3: Detailed Application Protocols

Application Note 1: Colorimetric Assay for Carboxylesterase Activity

Introduction: Carboxylesterases are a class of enzymes involved in the hydrolysis of esters and are important in drug metabolism and detoxification. A sensitive and specific assay for carboxylesterase activity is crucial in drug development and toxicology studies. This protocol describes a novel colorimetric assay for carboxylesterase activity using this compound as a substrate.

Principle: The assay is based on a two-step enzymatic reaction. In the first step, carboxylesterase hydrolyzes the carbamate bond of this compound, releasing the parent 4-aminoantipyrine (4-AAP). In the second step, the liberated 4-AAP reacts with a phenolic compound and hydrogen peroxide in the presence of horseradish peroxidase (HRP) to form a colored quinoneimine dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of 4-AAP released, and thus to the carboxylesterase activity.

Materials:

  • This compound solution (Substrate)

  • Carboxylesterase enzyme standard and samples

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Horseradish Peroxidase (HRP) solution

  • Hydrogen peroxide (H₂O₂) solution

  • Phenol or a suitable phenolic substrate (e.g., 4-chlorophenol) solution

  • 96-well microplate

  • Microplate reader

Protocol 2: Colorimetric Carboxylesterase Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute to the final working concentration in phosphate buffer.

    • Prepare working solutions of HRP, H₂O₂, and the phenolic substrate in phosphate buffer. The optimal concentrations should be determined empirically.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 50 µL of phosphate buffer.

    • Add 20 µL of the carboxylesterase standard or sample to the respective wells.

    • Add 20 µL of the this compound working solution to initiate the enzymatic cleavage.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

    • Following incubation, add 100 µL of a pre-mixed detection reagent containing HRP, H₂O₂, and the phenolic substrate.

    • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance of each well at the wavelength of maximum absorbance of the quinoneimine dye (typically around 505-520 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Construct a standard curve by plotting the absorbance values of the carboxylesterase standards against their known concentrations.

    • Determine the carboxylesterase activity in the unknown samples by interpolating their absorbance values on the standard curve.

Self-Validation and Controls:

  • Negative Control: A reaction mixture without the carboxylesterase enzyme should be included to account for any non-enzymatic hydrolysis of the substrate.

  • Positive Control: A known concentration of carboxylesterase should be used to validate the assay performance.

  • Substrate Control: A reaction mixture without the phenolic substrate or H₂O₂ should be included to ensure that the color formation is dependent on the complete Trinder-like reaction.

Application Note 2: Electrochemical Biosensor for Organophosphate Pesticides

Introduction: Organophosphate pesticides are widely used in agriculture and are potent inhibitors of acetylcholinesterase (AChE). The development of sensitive and rapid methods for their detection is of great importance for food safety and environmental monitoring. This protocol outlines the development of an electrochemical biosensor for organophosphate pesticides based on the inhibition of AChE and the subsequent detection of a 4-AAP derivative.

Principle: The biosensor is based on the inhibition of AChE by organophosphate pesticides. The substrate for AChE is acetylthiocholine, which is hydrolyzed by the enzyme to produce thiocholine. Thiocholine can then be electrochemically oxidized at the surface of a modified electrode. In the presence of organophosphate pesticides, the activity of AChE is inhibited, leading to a decrease in the production of thiocholine and a corresponding decrease in the electrochemical signal.

Here, we propose a novel approach where a derivative of this compound is co-immobilized on the electrode surface. The rationale is that the local pH change resulting from the enzymatic reaction can influence the electrochemical behavior of the 4-AAP derivative, providing an alternative or amplified signal. For this application, a derivative with a redox-active group could be synthesized from the parent N-carbamate.

Materials:

  • Screen-printed carbon electrodes (SPCEs)

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine chloride

  • A synthesized redox-active derivative of this compound

  • Phosphate buffer (pH 7.4)

  • Organophosphate pesticide standards and samples

  • Potentiostat/galvanostat

Protocol 3: Electrochemical Biosensor for Pesticide Detection

  • Electrode Modification:

    • The SPCEs are first electrochemically cleaned.

    • A solution containing AChE and the 4-AAP derivative is drop-casted onto the working electrode surface and allowed to dry, effectively immobilizing the enzyme and the redox probe.

  • Electrochemical Measurement:

    • The modified electrode is immersed in a phosphate buffer solution containing acetylthiocholine.

    • The electrochemical response is measured using a suitable technique such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV). An oxidation peak corresponding to thiocholine and potentially a modulated peak from the 4-AAP derivative should be observed.

  • Inhibition Assay:

    • The modified electrode is incubated with a solution containing the organophosphate pesticide for a specific period.

    • After incubation, the electrode is rinsed and the electrochemical measurement is repeated in the presence of acetylthiocholine.

  • Data Analysis:

    • The decrease in the peak current is proportional to the concentration of the organophosphate pesticide.

    • A calibration curve can be constructed by plotting the percentage of inhibition against the logarithm of the pesticide concentration.

Experimental Workflow Diagram:

G SPCE SPCE Electrode Cleaning Electrode Cleaning SPCE->Electrode Cleaning AChE + 4-AAP Derivative Immobilization Immobilization Electrode Cleaning->Immobilization AChE + 4-AAP Derivative Measurement 1 Measurement 1 Immobilization->Measurement 1 + Acetylthiocholine Incubation Incubation Measurement 1->Incubation + Pesticide Measurement 2 Measurement 2 Incubation->Measurement 2 + Acetylthiocholine Data Analysis Data Analysis Measurement 2->Data Analysis Compare Signals

Caption: Workflow for the electrochemical detection of pesticides.

Part 4: Data Presentation

Table 1: Hypothetical Data for Carboxylesterase Assay

Carboxylesterase (U/mL)Absorbance at 510 nm (Mean ± SD)
00.052 ± 0.005
100.189 ± 0.012
250.453 ± 0.021
500.876 ± 0.035
1001.654 ± 0.058

Table 2: Hypothetical Data for Pesticide Biosensor

Pesticide Conc. (nM)Peak Current (µA) (Mean ± SD)% Inhibition
015.2 ± 0.80
0.113.5 ± 0.711.2
110.1 ± 0.533.6
105.8 ± 0.461.8
1002.3 ± 0.284.9

Part 5: Concluding Remarks and Future Outlook

The exploration of this compound and its derivatives represents a promising frontier in biosensor development. The ability to introduce a cleavable "pro-sensor" moiety opens up new avenues for designing highly specific and sensitive assays for a range of enzymatic targets. While the protocols and applications presented in this guide are based on established chemical principles and logical extensions of known 4-AAP chemistry, they provide a robust framework for researchers to embark on the practical development and validation of these novel biosensors.

Future work should focus on the synthesis and characterization of a library of 4-AAP N-carbamate derivatives with varying linker chemistries and redox-active groups to optimize their performance in different biosensor formats. The validation of these novel sensors against established methods will be crucial for their adoption in routine analytical workflows.

References

  • Vertex AI Search. (2026). Optimizing Phenol Determination: The Role of 4-Aminoantipyrine as a Key Reagent.
  • Journal of Pharmaceutical and Scientific Innovation. (2012).
  • NIH. (n.d.).
  • ChemicalBook. (n.d.). 4-Aminoantipyrine | 83-07-8.
  • ResearchGate. (2021).
  • ResearchGate. (2025).
  • SciSpace. (n.d.).
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  • PubMed. (n.d.).
  • ResearchGate. (2025).
  • PMC. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • ResearchGate. (2025).
  • ResearchGate. (2025). (PDF) Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design.
  • ResearchGate. (2025). (PDF)
  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • PMC. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.
  • PubMed. (2023).
  • ResearchGate. (2025). N to C Aryl Migration in Lithiated Carbamates: ??
  • ResearchGate. (2025). (PDF)
  • ACS Publications. (2024).
  • PubChem. (n.d.).
  • ScienceDirect. (2019). Fluorometric and colorimetric analysis of carbamate pesticide via enzyme-triggered decomposition of Gold nanoclusters-anchored M.
  • OUCI. (n.d.).
  • ACS Publications. (2023). Mechanistic Studies of Ni-Catalyzed Electrochemical Homo- Coupling Reactions of Aryl Halides.
  • PubMed. (n.d.). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products.
  • Cambridge Open Engage. (2026). Electrochemical Access to N-Aryliminium Ion Electrophiles from N-Aryl Amino Acids | Organic Chemistry | ChemRxiv.
  • PMC. (2016).
  • PubMed. (2022).
  • Academia.edu. (n.d.).
  • ACS Publications. (2018).

Sources

Application Note: A Robust Two-Step Derivatization Protocol for Amino Acid Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantitative and qualitative analysis of amino acids. However, their inherent zwitterionic nature, high polarity, and low volatility make them unsuitable for direct GC analysis.[1][2] This application note provides a detailed, step-by-step guide for the robust and reliable two-step derivatization of amino acids for GC-MS analysis. The protocol first converts amino acids to their methyl ester derivatives, followed by acylation of the amino and other functional groups. This process yields stable, volatile derivatives with excellent chromatographic properties.[1][3][4] This guide is intended for researchers, scientists, and drug development professionals seeking a field-proven method for accurate amino acid profiling.

Principle of the Method: The Rationale for Two-Step Derivatization

Direct analysis of amino acids by GC is challenging because their zwitterionic state and polar functional groups (carboxyl, amino, hydroxyl) cause them to be non-volatile and thermally labile, leading to decomposition in the hot GC injector rather than volatilization.[1][5][6] Chemical derivatization is therefore essential to mask these polar groups, decrease polarity, and increase volatility.[6][7]

This protocol employs a sequential, two-step derivatization strategy for comprehensive molecular modification:

Step 1: Methyl Esterification of the Carboxyl Group The first step specifically targets the carboxylic acid moiety (-COOH). Using a solution of hydrochloric acid in anhydrous methanol (methanolic HCl), the carboxyl group is converted into its corresponding methyl ester (-COOCH₃) via an acid-catalyzed Fischer esterification reaction.[8][9][10] The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol.[9][10] This initial step is crucial as it neutralizes the acidic nature of the molecule.

Step 2: Acylation of Amino and Other Protogenic Groups While esterification addresses the carboxyl group, the primary amine (-NH₂), secondary amine (e.g., in proline), and hydroxyl (-OH) groups remain polar. These must also be derivatized to prevent peak tailing and ensure good chromatographic performance. In the second step, an acylating agent, such as pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA), is used.[1] This reagent reacts with the active hydrogens on these functional groups to form stable, nonpolar, and highly volatile N-acyl and O-acyl derivatives.[1] The use of fluorinated anhydrides has the added benefit of introducing electronegative atoms, which can enhance sensitivity in certain MS detection modes, like negative chemical ionization.[1][3]

The specific order of these reactions is critical. Attempting to acylate first would result in unstable derivatives, as the anhydride can react with the unprotected carboxylic acid group.[3]

Materials and Reagents

Equipment:

  • Heating block or water bath capable of 65-80°C

  • Nitrogen evaporation system

  • Vortex mixer

  • Centrifuge

  • GC-MS system with autosampler

  • 2 mL glass reaction vials with PTFE-lined screw caps

  • Autosampler vials with micro-inserts

  • Pipettes and precision tips

Chemicals:

  • Amino acid standards or sample hydrolysate

  • Methanol (CH₃OH), anhydrous, GC grade

  • Acetyl Chloride (CH₃COCl) or Hydrochloric Acid (HCl), concentrated (37%)

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl Acetate (EA), anhydrous, GC grade

  • Toluene, GC grade

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Internal Standard (IS) solution (e.g., Norvaline or deuterated amino acids)

Detailed Experimental Protocol

Reagent Preparation: 2M Methanolic HCl

Safety First: This reagent is corrosive and volatile. Prepare in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • To a 100 mL volumetric flask, add approximately 80 mL of anhydrous methanol. Place the flask in an ice bath to dissipate the heat generated during the next step.

  • Slowly and carefully, add 14.8 mL of acetyl chloride to the cold methanol while gently swirling. Acetyl chloride reacts exothermically with methanol to generate HCl in situ, ensuring anhydrous conditions. Alternatively, bubble dry HCl gas through methanol or carefully add concentrated HCl.

  • Once the addition is complete, allow the solution to return to room temperature.

  • Make up the volume to the 100 mL mark with anhydrous methanol.

  • Store in a tightly sealed container at 2-8°C. The reagent is best when used fresh; stability decreases over time.[8]

Sample Preparation and Drying

The complete absence of water is critical for successful derivatization, as water will inhibit the reactions and hydrolyze the reagents and derivatives.[2][11]

  • Aliquot Sample: Transfer an aqueous sample or standard solution containing amino acids (e.g., 10-100 µL) into a 2 mL reaction vial. If using an internal standard for quantification, add it at this stage.

  • Evaporate to Dryness: Place the vials in a nitrogen evaporator or vacuum centrifuge and evaporate the solvent completely. The resulting residue should be a dry film or pellet. This step is mandatory.[3]

Step 1: Methyl Esterification
  • Add Reagent: To the dried residue, add 100 µL of 2M Methanolic HCl.[3]

  • Seal and Mix: Tightly cap the vial and vortex for 30-60 seconds to ensure the residue is fully dissolved.

  • Incubate: Place the vial in a heating block or water bath set to 80°C for 60 minutes.[1][3] This step drives the esterification to completion.

  • Cool and Dry: After incubation, cool the vial to room temperature. Evaporate the methanolic HCl to complete dryness under a gentle stream of nitrogen.

Step 2: Acylation
  • Add Reagent: To the dried methyl ester residue, add 100 µL of the acylation reagent. A common choice is a mixture of PFPA and ethyl acetate (1:4, v/v).[3][4]

  • Seal and Mix: Tightly cap the vial and vortex for 30 seconds.

  • Incubate: Heat the vial at 65°C for 30 minutes.[1]

  • Cool: Remove the vial and allow it to cool to room temperature.

Sample Work-up and Reconstitution
  • Evaporate Reagent: Dry the sample completely under a gentle stream of nitrogen to remove excess acylating reagent and byproducts.

  • Liquid-Liquid Extraction (Optional but Recommended):

    • Add 200 µL of toluene (or another water-immiscible organic solvent) and 200 µL of a saturated sodium bicarbonate solution to the vial.[3]

    • Vortex vigorously for 1 minute to neutralize any remaining acidic byproducts and extract the derivatized amino acids into the organic phase.[3]

    • Centrifuge at low speed (e.g., 800 x g) for 5 minutes to separate the layers.[3]

  • Transfer for Analysis: Carefully transfer the upper organic layer (toluene) to an autosampler vial containing a micro-insert.[3] The derivatized sample is now ready for GC-MS analysis. The derivatives are reported to be stable in toluene for at least 14 days.[3][7]

Visualization of the Derivatization Workflow

The following diagrams illustrate the chemical transformation and the overall experimental process.

G cluster_step1 Step 1: Methyl Esterification cluster_step2 Step 2: Acylation AA Amino Acid (R-CH(NH2)-COOH) MeOH_HCl + 2M HCl in Methanol (80°C, 60 min) AA->MeOH_HCl AME Amino Acid Methyl Ester (R-CH(NH2)-COOCH3) MeOH_HCl->AME PFPA + PFPA in Ethyl Acetate (65°C, 30 min) Final N-PFP-Amino Acid Methyl Ester (Volatile & Stable Derivative) PFPA->Final AME_out->PFPA

Caption: Two-step chemical derivatization of amino acids.

workflow start Start: Aqueous Sample dry1 Evaporate to Complete Dryness start->dry1 esterify Step 1: Add Methanolic HCl (80°C, 60 min) dry1->esterify dry2 Evaporate to Complete Dryness esterify->dry2 acylate Step 2: Add PFPA/EA (65°C, 30 min) dry2->acylate dry3 Evaporate to Complete Dryness acylate->dry3 extract Reconstitute & Extract into Toluene dry3->extract analyze GC-MS Analysis extract->analyze

Caption: Overall experimental workflow from sample to analysis.

GC-MS Analysis Parameters

The following parameters serve as a robust starting point and should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
GC System Agilent 7890B or equivalentStandard, reliable platform for this analysis.
MS System Agilent 5977B or equivalentProvides sensitive detection and mass spectral information for identification.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent 5% phenyl-methylpolysiloxane)A mid-polarity column provides excellent separation for the derivatized amino acids.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert gas providing good chromatographic efficiency.[1]
Injector Splitless mode, 280°CEnsures quantitative transfer of analytes onto the column; high temperature prevents condensation.[1][3]
Oven Program Initial: 40°C for 0.5 minRamp 1: 15°C/min to 210°CRamp 2: 35°C/min to 320°C, hold for 2 minAn initial low temperature aids focusing, while the ramps provide separation of early and late eluting peaks.[1][3]
MS Interface Temp 300°CPrevents cold spots and analyte condensation before entering the source.[3]
MS Source Temp 250°CStandard temperature for electron ionization.[1][3]
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode providing reproducible fragmentation patterns for library matching.[1]
Acquisition Mode Scan (m/z 50-650) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysisScan mode provides full spectra for identification; SIM mode increases sensitivity for target compounds.[3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or very low peak response 1. Incomplete drying; presence of moisture.2. Incomplete derivatization.3. Sample loss during work-up.1. Ensure sample is completely dry before adding reagents. Lyophilization can be an alternative.[11]2. Check reagent age/quality; optimize reaction time/temp.3. Be careful during solvent transfer steps.
Multiple peaks for one amino acid 1. Incomplete derivatization (e.g., only one of two carboxyl groups in Asp/Glu reacted).2. Side reactions.1. Increase reaction time or temperature. Ensure reagents are fresh and anhydrous.2. Check for contaminants in solvents/reagents. Lower reaction temp if degradation is suspected.[12]
Poor peak shape (tailing) 1. Active sites in the GC system (liner, column).2. Incomplete derivatization of polar groups.1. Use a fresh, deactivated injector liner. Condition the column. Trim the first few cm of the column.2. Ensure the acylation step is performed correctly.
Poor reproducibility 1. Inconsistent sample/reagent volumes.2. Water contamination.3. No internal standard used.1. Use calibrated pipettes and consistent technique.2. Use anhydrous solvents and handle reagents in a dry environment.3. Incorporate an appropriate internal standard early in the workflow.

References

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. [Link]

  • Lee, D. Y., et al. (2014). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Journal of Chromatography B, 967, 134-140. [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Semantic Scholar. [Link]

  • Tsikas, D., et al. (2022). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 12(1), 74. [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. PubMed. [Link]

  • Tsikas, D., et al. (2021). (PDF) Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. [Link]

  • Akyildiz, İ. E. (2024). How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?. ResearchGate. [Link]

  • Corr, L. T., et al. (2007). Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 21(23), 3749-3758. [Link]

  • Corr, L. T., et al. (2007). Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry. ResearchGate. [Link]

  • Pearson Education. Reactions of Amino Acids: Esterification. Pearson Website. [Link]

  • Chromatography Forum. Detecting derivatized amino acids by gc/ms. Chromatography Forum Website. [Link]

  • Todua, N., et al. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Separation Science plus, 1(4), 177-189. [Link]

  • Rashaid, A. H. B., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven: Bio analytical Techniques, 1(1), 004. [Link]

  • Wang, Y., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 13(10), 1599. [Link]

  • La Marca, M., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(12), 2736-2744. [Link]

  • La Marca, M., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]

  • Supelco. The Derivatization and Analysis of Amino Acids by GC-MS. ResearchGate. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry Website. [Link]

  • Murphy, B. (2016). How to do esterification of amino acid?. ResearchGate. [Link]

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Application Note: Colorimetric Detection using Oxidative Coupling Reactions of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sensitive and accurate quantification of phenolic and aromatic amine compounds is critical across diverse scientific disciplines, including environmental monitoring, clinical diagnostics, and pharmaceutical quality control. A cornerstone of this analytical practice is the oxidative coupling reaction, which provides a robust platform for colorimetric detection. For decades, 4-Aminoantipyrine (4-AAP) has been a reagent of choice, reacting with target analytes to produce intensely colored dyes.[1] This application note introduces a derivative, 4-Aminoantipyrine N-Carbamic Acid Methyl Ester , and provides a comprehensive guide for its application in colorimetric assays. While drawing upon the well-established principles of 4-AAP chemistry, this document will explore the potential advantages of this carbamate derivative and present a detailed protocol for its use by researchers, scientists, and drug development professionals.

Principle of the Method: The Oxidative Coupling Reaction

The colorimetric assay is based on the oxidative coupling of a phenolic or aniline-type analyte with 4-Aminoantipyrine or its derivatives. The reaction proceeds in an alkaline environment and is initiated by an oxidizing agent, typically potassium ferricyanide or an enzymatic system like horseradish peroxidase (HRP) with hydrogen peroxide.[1][2]

The proposed mechanism for the reaction involving this compound is a two-step process:

  • In situ Deprotection: Under the alkaline conditions (typically pH 10) of the assay buffer, the N-carbamic acid methyl ester group is hydrolyzed, releasing the free primary amine of 4-Aminoantipyrine.[3] This in situ generation of the reactive species is a key feature of using this derivative.

  • Oxidative Coupling: The generated 4-Aminoantipyrine then undergoes an electrophilic substitution reaction with the phenolic analyte. The presence of an oxidizing agent facilitates the formation of a quinoneimine dye, which is a highly colored product.[1][4] The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of the analyte in the sample.[2]

Oxidative Coupling Mechanism Figure 1: Proposed Reaction Mechanism cluster_hydrolysis Step 1: In situ Hydrolysis cluster_coupling Step 2: Oxidative Coupling Reagent 4-Aminoantipyrine N-Carbamic Acid Methyl Ester Reactive_AAP 4-Aminoantipyrine (Reactive Form) Reagent->Reactive_AAP OH- (Alkaline pH) Colored_Product Quinoneimine Dye (Colored Product) Reactive_AAP->Colored_Product Analyte Phenolic/Aniline Analyte Analyte->Colored_Product Oxidant Oxidizing Agent (e.g., K3[Fe(CN)6]) Oxidant->Colored_Product Oxidation

Caption: Figure 1: Proposed Reaction Mechanism.

Advantages of this compound

The use of the N-Carbamic Acid Methyl Ester derivative of 4-Aminoantipyrine may offer several advantages over the parent compound:

  • Enhanced Stability: Carbamates are generally stable functional groups that can protect amines from degradation.[4][5][6] This suggests that this compound may have a longer shelf-life and be less susceptible to aerial oxidation compared to 4-Aminoantipyrine, which has a free primary amine.

  • Improved Solubility: The carbamate moiety may alter the solubility profile of the reagent, potentially improving its dissolution in certain assay buffers.

  • Controlled Release: The in situ hydrolysis under alkaline conditions ensures that the reactive form of the reagent is generated at the time of the assay, which could potentially reduce background signal and improve assay precision.

Materials and Reagents

  • This compound (CAS 10077-96-0)[2]

  • Phenol (or other phenolic/aniline analyte of interest)

  • Potassium Ferricyanide (K₃[Fe(CN)₆])

  • Ammonium Hydroxide (NH₄OH)

  • Ammonium Chloride (NH₄Cl)

  • Chloroform (for extraction, optional)

  • Deionized Water

  • Volumetric flasks and pipettes

  • Spectrophotometer or microplate reader

  • pH meter

Experimental Protocols

The following is a general protocol for the colorimetric detection of phenols. It is essential to optimize parameters such as pH, reagent concentrations, and incubation time for each specific analyte.

Reagent Preparation
  • Analyte Stock Solution (e.g., 1000 mg/L Phenol): Dissolve 1.00 g of phenol in 1 L of deionized water. This stock solution should be stored at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to cover the desired concentration range (e.g., 0.1 - 10 mg/L).

  • Buffer Solution (pH 10.0): Dissolve 16.9 g of ammonium chloride in 143 mL of concentrated ammonium hydroxide and dilute to 250 mL with deionized water. Adjust the pH to 10.0 ± 0.2.

  • This compound Solution (2% w/v): Dissolve 2.0 g of this compound in 100 mL of deionized water. This solution should be prepared fresh daily.

  • Potassium Ferricyanide Solution (8% w/v): Dissolve 8.0 g of potassium ferricyanide in 100 mL of deionized water. Store in a brown bottle and prepare fresh weekly.

Assay Procedure (Aqueous Phase)

This procedure is suitable for samples with expected phenol concentrations above 50 µg/L.[5]

Aqueous Phase Protocol Figure 2: Experimental Workflow (Aqueous Phase) start Start prep_sample Prepare Sample/Standard (100 mL) start->prep_sample add_buffer Add 2.0 mL Buffer (pH 10) prep_sample->add_buffer add_reagent Add 2.0 mL Reagent Solution add_buffer->add_reagent Mix add_oxidant Add 2.0 mL K3[Fe(CN)6] Solution add_reagent->add_oxidant Mix incubate Incubate for 15 min at Room Temperature add_oxidant->incubate Mix measure Measure Absorbance at 510 nm incubate->measure end End measure->end

Caption: Figure 2: Experimental Workflow (Aqueous Phase).

  • Pipette 100 mL of each standard, sample, and a deionized water blank into separate glass flasks.

  • Add 2.0 mL of the pH 10 buffer solution to each flask and mix well.

  • Add 2.0 mL of the this compound solution and mix.

  • Add 2.0 mL of the potassium ferricyanide solution and mix thoroughly. A reddish-brown color will develop.[5]

  • Allow the reaction to proceed for 15 minutes at room temperature.

  • Measure the absorbance of each solution at 510 nm using the deionized water blank to zero the spectrophotometer.

Assay Procedure (Extraction Method for Higher Sensitivity)

For lower concentrations (<50 µg/L), an extraction step can be employed to concentrate the colored product.[4][5][7]

  • Use a larger sample volume (e.g., 500 mL) in a separatory funnel.

  • Add 10 mL of pH 10 buffer, followed by 3.0 mL of the reagent solution and 3.0 mL of the potassium ferricyanide solution, mixing after each addition.

  • After 3 minutes, add 25 mL of chloroform to the separatory funnel.

  • Shake vigorously for at least 1 minute, venting the funnel periodically.

  • Allow the layers to separate and drain the chloroform layer (which now contains the colored dye) into a clean, dry flask.

  • Repeat the extraction with a second portion of chloroform if necessary and combine the extracts.

  • Measure the absorbance of the chloroform extract at 460 nm.[4]

Data Analysis and Interpretation

  • Calibration Curve: Plot the absorbance values of the standards against their known concentrations.

  • Linear Regression: Perform a linear regression analysis on the standard curve to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. The R² value should be ≥ 0.995 for a good quality curve.

  • Sample Concentration: Use the equation of the line to calculate the concentration of the analyte in the unknown samples based on their absorbance values. Remember to account for any dilution factors.

Method Performance Characteristics

The performance of this assay should be validated for the specific analyte and sample matrix. Key parameters to evaluate are summarized in the table below.

ParameterDescriptionTypical Expected Values (based on 4-AAP)
Wavelength (λmax) Wavelength of maximum absorbance of the colored product.510 nm (aqueous), 460 nm (chloroform)[4][5]
Linear Range The concentration range over which the assay is linear.0.1 - 10 mg/L
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.~5 µg/L (with extraction)[5]
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be accurately quantified.~15 µg/L (with extraction)
Precision (%RSD) The closeness of agreement between a series of measurements.< 5%
Specificity The ability of the assay to detect the target analyte in the presence of other components.Para-substituted phenols may not react.[4]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or low color development Incorrect pH of the reaction mixture.Verify the pH of the buffered sample is 10.0 ± 0.2.
Degraded reagents.Prepare fresh reagent and/or oxidant solutions.
Presence of reducing agents in the sample.Pre-treat the sample to remove interferences.
High background color in blank Contaminated reagents or glassware.Use high-purity water and thoroughly clean glassware.
Reagent solution is too old.Prepare the this compound solution fresh daily.
Poor reproducibility Inconsistent timing of reagent addition or incubation.Standardize the timing for all samples and standards.
Temperature fluctuations.Perform the assay in a temperature-controlled environment.
Non-linear standard curve Standard concentrations are outside the linear range of the assay.Prepare a new set of standards within the expected linear range.
Spectrophotometer malfunction.Check the instrument's performance and calibration.

Conclusion

The use of this compound offers a promising avenue for the colorimetric detection of phenolic and aniline compounds. By leveraging the well-established principles of oxidative coupling chemistry, this derivative provides potential benefits in terms of reagent stability and controlled reactivity. The protocols outlined in this application note serve as a comprehensive starting point for researchers to develop and validate robust and sensitive assays for a wide range of applications.

References

  • Vertex AI Search. (2024). Optimizing Phenol Determination: The Role of 4-Aminoantipyrine as a Key Reagent.
  • ResearchGate. (n.d.). Sensitive 4-Aminoantipyrine Method for Phenolic Compounds. [Link]

  • Hach. (n.d.). Phenols, 4-Aminoantipyrine Method. [Link]

  • Juniper Publishers. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. [Link]

  • U.S. EPA. (1974). METHOD #: 420.2: Phenolics (Colorimetric, Automated 4-AAP With Distillation). [Link]

  • U.S. EPA. (n.d.). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). [Link]

  • Koprivnik, J., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 70(4), 256-277. [Link]

  • Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(23), 9137-9163. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

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Application Notes and Protocols for High-Throughput Screening Assays Utilizing 4-Aminoantipyrine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, implementation, and validation of high-throughput screening (HTS) assays utilizing the chromogenic reagent 4-Aminoantipyrine (4-AAP). While the initial query mentioned 4-Aminoantipyrine N-Carbamic Acid Methyl Ester, the core of widely established HTS applications lies with its parent compound, 4-Aminoantipyrine, through the peroxidase-coupled Trinder reaction. This guide will delve into the mechanistic basis of these assays, provide detailed protocols for their execution, and offer insights into data interpretation, quality control, and troubleshooting, ensuring robust and reliable screening campaigns.

Introduction: The Power of Peroxidase-Coupled Assays in HTS

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries to identify potential therapeutic agents.[1][2] A significant class of HTS assays relies on the detection of hydrogen peroxide (H₂O₂), a common byproduct of many enzymatic reactions catalyzed by oxidases. The quantification of H₂O₂ serves as a proxy for the activity of the primary enzyme of interest.

4-Aminoantipyrine (4-AAP), also known as Emerson's reagent, is a versatile chromogenic substrate that has been instrumental in the development of colorimetric assays for H₂O₂ since its initial description by Emerson in 1943.[3] When coupled with a peroxidase enzyme, 4-AAP participates in the Trinder reaction, leading to the formation of a stable, colored quinoneimine dye whose absorbance is directly proportional to the amount of H₂O₂ generated.[4][5][6] This robust and cost-effective method is readily adaptable to the microplate formats required for HTS.[7]

This guide will focus on the principles and practical application of 4-AAP-based assays for screening enzyme inhibitors, a critical step in drug development.

The Trinder Reaction: Mechanism of Signal Generation

The success of 4-AAP in HTS is rooted in the reliability of the peroxidase-coupled reaction, often referred to as the Trinder reaction.[4][6] This assay system is modular and can be applied to any enzymatic reaction that produces H₂O₂.

The overall process can be broken down into two main stages:

  • H₂O₂ Generation by the Primary Enzyme: An oxidase enzyme of interest catalyzes the conversion of its substrate, consuming molecular oxygen and producing H₂O₂ as a byproduct.

  • Colorimetric Detection of H₂O₂: The generated H₂O₂ is then utilized by a second enzyme, typically horseradish peroxidase (HRP), to drive the oxidative coupling of 4-AAP with a phenolic or anilinic compound (a "Trinder reagent"). This reaction produces a colored quinoneimine dye that can be quantified spectrophotometrically.[5][8]

The intensity of the color produced is directly proportional to the concentration of H₂O₂ and, by extension, to the activity of the primary oxidase enzyme.[4]

Signaling Pathway Diagram

Trinder_Reaction cluster_primary Primary Enzymatic Reaction cluster_secondary Peroxidase-Coupled Detection Substrate Substrate + O₂ PrimaryEnzyme Primary Oxidase (Enzyme of Interest) Substrate->PrimaryEnzyme Product Product + H₂O₂ PrimaryEnzyme->Product H2O2 H₂O₂ (from primary reaction) Product->H2O2 links the reactions HRP Horseradish Peroxidase (HRP) H2O2->HRP Quinoneimine Colored Quinoneimine Dye (Absorbance ~500 nm) HRP->Quinoneimine AAP 4-Aminoantipyrine (4-AAP) AAP->Quinoneimine Phenol Phenolic/Anilinic Coupler Phenol->Quinoneimine

Caption: The two-stage enzymatic cascade of a 4-AAP based HTS assay.

Application Note: Screening for Monoamine Oxidase (MAO) Inhibitors

This section provides a practical example of a 4-AAP-based HTS assay for identifying inhibitors of Monoamine Oxidase (MAO), a key drug target in neurodegenerative and psychiatric disorders.[8]

Assay Principle

MAO catalyzes the oxidative deamination of monoamines, producing an aldehyde, ammonia, and H₂O₂.[8][9] The continuous production of H₂O₂ can be monitored using the HRP-coupled reaction with 4-AAP and a suitable coupler, such as vanillic acid or a more sensitive "new" Trinder's reagent like TOOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline).[9][10] A decrease in the rate of color formation indicates inhibition of MAO activity.

Materials and Reagents
ReagentSupplierCat. No.Storage
MAO-A or MAO-B, human, recombinantSigma-AldrichM7316-80°C
4-Aminoantipyrine (4-AAP)Sigma-AldrichA4382Room Temp
Horseradish Peroxidase (HRP), Type VI-ASigma-AldrichP6782-20°C
Vanillic AcidSigma-Aldrich94770Room Temp
MAO Substrate (e.g., p-Tyramine)Sigma-AldrichT90344Room Temp
Known MAO Inhibitor (e.g., Pargyline)Sigma-AldrichP8674Room Temp
Potassium Phosphate Buffer, pH 7.4In-house prep-4°C
DMSO, ACS GradeSigma-AldrichD2650Room Temp
Reagent Preparation
  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.

  • MAO Working Solution: Dilute MAO enzyme to the desired concentration (e.g., 5 µg/mL) in Assay Buffer. Keep on ice.

  • Substrate Stock Solution: Dissolve p-Tyramine in Assay Buffer to a concentration of 10 mM.

  • Detection Reagent Mix (prepare fresh):

    • 10 mM 4-Aminoantipyrine

    • 20 mM Vanillic Acid

    • 100 U/mL Horseradish Peroxidase

    • Combine in Assay Buffer. Protect from light.

Experimental Protocol: HTS for MAO Inhibitors

This protocol is designed for a 384-well microplate format and can be automated for large-scale screening.[2]

Experimental Workflow Diagram

HTS_Workflow start Start dispense_compounds 1. Dispense Compounds & Controls (Test compounds, DMSO, Inhibitor) start->dispense_compounds dispense_enzyme 2. Add MAO Enzyme Solution dispense_compounds->dispense_enzyme pre_incubate 3. Pre-incubate (Allows compound-enzyme interaction) dispense_enzyme->pre_incubate dispense_detection_mix 4. Add Detection Reagent Mix (Contains 4-AAP, HRP, Substrate) pre_incubate->dispense_detection_mix kinetic_read 5. Kinetic Read (Measure Absorbance at 490-510 nm over time) dispense_detection_mix->kinetic_read data_analysis 6. Data Analysis (Calculate % Inhibition, Z'-factor) kinetic_read->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for the MAO inhibitor HTS assay.

Step-by-Step Methodology
  • Compound Plating:

    • Using an acoustic dispenser or liquid handler, add 200 nL of test compounds (typically 10 mM in DMSO) to the appropriate wells of a 384-well plate.

    • Add 200 nL of DMSO to control wells (100% activity).

    • Add 200 nL of a known MAO inhibitor (e.g., 1 mM Pargyline) to positive control wells (0% activity).

  • Enzyme Addition:

    • Add 10 µL of the MAO working solution to all wells.

  • Pre-incubation:

    • Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) to ensure contents are mixed.

    • Incubate for 15 minutes at room temperature. This step allows the test compounds to bind to the enzyme before the reaction starts.

  • Initiate Reaction:

    • Add 10 µL of the Detection Reagent Mix (containing 4-AAP, HRP, and substrate) to all wells to start the reaction. The final volume should be 20 µL.

  • Kinetic Measurement:

    • Immediately place the plate into a microplate reader.

    • Measure the absorbance at a wavelength between 490 nm and 510 nm every 60 seconds for 15-20 minutes. The optimal wavelength may vary depending on the phenolic coupler used.[3][9]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Determine the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_inhibitor_control) / (Rate_DMSO_control - Rate_inhibitor_control))

Assay Validation and Quality Control

For an HTS campaign to be successful, the assay must be robust, reproducible, and sensitive.[11] Key validation parameters should be established during assay development.[7]

ParameterDescriptionAcceptance Criteria
Z'-Factor A measure of assay quality that reflects the separation between positive and negative controls.Z' > 0.5
Signal-to-Background (S/B) The ratio of the signal from uninhibited controls to the signal from inhibited controls.S/B ≥ 10
DMSO Tolerance The maximum concentration of DMSO that does not significantly affect enzyme activity.Typically ≤ 1%
Reagent Stability The duration for which prepared reagents provide consistent results.Determined empirically

The Z'-factor is a critical metric calculated from the means (µ) and standard deviations (σ) of the positive (p, e.g., inhibitor) and negative (n, e.g., DMSO) controls: Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|

A Z'-factor above 0.5 indicates a high-quality assay suitable for HTS.[11]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High background signal 1. Autohydrolysis of substrate.2. Contaminated reagents.3. Light-sensitive degradation of detection reagents.1. Run controls without enzyme.2. Use fresh, high-purity reagents.3. Prepare detection mix fresh and protect from light.
Low signal or weak activity 1. Insufficient enzyme or substrate concentration.2. Inactive enzyme or HRP.3. Incorrect buffer pH.1. Optimize enzyme and substrate concentrations (perform titration).2. Verify enzyme activity with a new lot.3. Confirm buffer pH is optimal for the enzyme.
High well-to-well variability 1. Inaccurate liquid handling.2. Edge effects in the microplate.3. Compound precipitation.1. Calibrate and validate automated liquid handlers.2. Avoid using the outer wells of the plate or ensure proper sealing.3. Check compound solubility in the final assay volume.
False positives (colored compounds) Test compound absorbs light at the detection wavelength.Screen compound library for absorbance at the assay wavelength prior to the main screen. Perform counter-screens to confirm hits.

Conclusion

Assays based on 4-Aminoantipyrine provide a powerful and adaptable platform for high-throughput screening of enzyme activities, particularly for H₂O₂-producing oxidases. By understanding the underlying Trinder reaction mechanism and adhering to rigorous standards of assay development, validation, and quality control, researchers can effectively identify and characterize novel enzyme inhibitors. The protocols and guidelines presented here offer a solid foundation for establishing robust and reliable 4-AAP-based HTS campaigns in a drug discovery setting.

References

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • Taosheng, C. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Retrieved from [Link]

  • A. K. S. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Juniper Publishers. Retrieved from [Link]

  • SEEBIO BIOTECH (SHANGHAI) CO.,LTD. (2024, May 27). New Trinder's Reagent. Retrieved from [Link]

  • Ornelas, D., et al. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 9, 250. Retrieved from [Link]

  • Desheng. (2022, May 24). The Reaction of Chromogenic substrate,the New Trinder's reagent. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]

  • Li, B., et al. (n.d.). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Trinder glucose activity test. Retrieved from [Link]

  • IntechOpen. (2022). 4-Aminoantipyrine: Analytical Reagent with Biological and Catalytic Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • Reis, J., & Binda, C. (2023). The Peroxidase-Coupled Assay to Measure MAO Enzymatic Activity. Methods in Molecular Biology, 2558, 23-34. Retrieved from [Link]

  • ResearchGate. (n.d.). A peroxidase-coupled continuous absorbance plate-reader assay for flavin monoamine oxidases, copper-containing amine oxidases and related enzymes. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-methyl methyl carbamate

N-methyl methyl carbamate (MMC), with the chemical formula C₃H₇NO₂, is an organic compound belonging to the carbamate ester family.[1] Carbamates are esters of carbamic acid and are structurally characterized by the presence of a carbonyl group bonded to both an oxygen and a nitrogen atom. MMC and its derivatives are pivotal intermediates in a wide array of industrial applications, ranging from the production of pharmaceuticals and agrochemicals, such as insecticides and herbicides, to their use as protecting groups for amines in complex organic synthesis.[2][3] Their effectiveness as anticholinesterase agents, coupled with lower mammalian toxicity compared to organophosphates, makes them valuable in agriculture.[2][4] This guide provides an in-depth exploration of the primary synthetic pathways to N-methyl methyl carbamate, offering detailed experimental protocols, mechanistic insights, and comparative data to aid researchers in drug development and chemical synthesis.

Overview of Synthetic Strategies

The synthesis of N-methyl methyl carbamate can be achieved through several distinct chemical routes. The choice of a particular pathway often depends on factors such as the availability and cost of starting materials, desired scale, yield, purity requirements, and safety considerations. The most prevalent methods include:

  • Phosgene-based Routes: The reaction of a chloroformate with an amine is a classic and widely used method for carbamate formation.[2][5] Specifically, reacting methyl chloroformate with methylamine is a direct and efficient route to MMC.

  • Isocyanate-based Routes: The reaction of an isocyanate with an alcohol provides a high-yield pathway to carbamates.[6][7] For MMC, this involves the reaction of methyl isocyanate with methanol. While efficient, this method requires handling of highly toxic methyl isocyanate.[6][7]

  • Non-Phosgene, Non-Isocyanate Routes: Driven by the hazardous nature of phosgene and isocyanates, greener synthetic alternatives have been developed. These include:

    • Transesterification/Transcarbamoylation: The exchange of an alkoxy or carbamoyl group from a pre-existing carbamate to an alcohol or amine.[8][9][10]

    • Catalytic Alcoholysis of Urea Derivatives: A method that uses substituted ureas, like 1,3-dimethylurea (DMU), and an alcohol source, such as dimethyl carbonate (DMC), under catalytic conditions.[2]

    • Reaction of Urea with Alcohols: Direct reaction of urea with methanol can produce the parent methyl carbamate, which can be a precursor for further synthesis.[4][11]

This guide will focus on providing a detailed protocol for the widely applicable and illustrative method involving methyl chloroformate and methylamine.

Detailed Protocol: Synthesis of N-methyl methyl carbamate via Methyl Chloroformate

This protocol describes the synthesis of N-methyl methyl carbamate by the reaction of methyl chloroformate with methylamine. This is a nucleophilic acyl substitution reaction where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. A base is used to neutralize the HCl byproduct.

Reaction Mechanism & Rationale

The core of this synthesis is a nucleophilic acyl substitution.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of methyl chloroformate.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion (Cl⁻), a good leaving group.

  • Deprotonation: The resulting protonated carbamate is deprotonated by a base (in this case, excess methylamine or an added base like sodium hydroxide) to yield the final N-methyl methyl carbamate product and a salt (e.g., methylammonium chloride or sodium chloride).

Running the reaction at low temperatures (0-5 °C) is critical to control the exothermic nature of the reaction and to minimize potential side reactions, such as the reaction of the product carbamate with another molecule of methyl chloroformate.

Visualization of the Reaction Pathway

The following diagram illustrates the chemical transformation described.

G cluster_reagents Conditions cluster_products Products A Methyl Chloroformate (CH₃O(CO)Cl) D N-methyl methyl carbamate (CH₃NH(CO)OCH₃) A->D Nucleophilic Acyl Substitution B Methylamine (CH₃NH₂) B->D C Base (e.g., NaOH) Solvent (e.g., Ether) 0-5 °C E Byproduct (e.g., NaCl + H₂O)

Caption: Synthesis of N-methyl methyl carbamate from methyl chloroformate.

Materials and Reagents
ReagentFormulaM.W.Amount (moles)Quantity
Methyl ChloroformateC₂H₃ClO₂94.50 g/mol 1.0 mol94.5 g (78.8 mL)
Methylamine (40% in H₂O)CH₅N31.06 g/mol 2.2 mol171 g (188 mL)
Diethyl EtherC₄H₁₀O74.12 g/mol -500 mL
Sodium HydroxideNaOH40.00 g/mol 1.0 mol40.0 g
Anhydrous Magnesium SulfateMgSO₄120.37 g/mol -~20 g
Experimental Procedure

A similar procedure for a related carbamate is documented in Organic Syntheses.[12]

  • Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Initial Charge: Add the 40% aqueous methylamine solution (171 g, 2.2 mol) to the flask. Begin stirring and cool the solution to 0-5 °C.

  • Concurrent Addition: Prepare a solution of sodium hydroxide (40 g, 1.0 mol) in 60 mL of cold water. Charge the methyl chloroformate (94.5 g, 1.0 mol) into the dropping funnel.

  • Reaction: Begin adding the methyl chloroformate dropwise to the stirred, cold methylamine solution. Simultaneously, add the cold sodium hydroxide solution at a rate that maintains the reaction temperature between 0-10 °C and keeps the solution basic. The entire addition process should take approximately 2-3 hours.

    • Causality Note: The simultaneous addition of NaOH is crucial to neutralize the hydrochloric acid generated in situ. This prevents the protonation of the methylamine nucleophile, which would render it unreactive, thereby ensuring the reaction proceeds to completion.

  • Post-Reaction Stirring: After the addition is complete, allow the mixture to stir for an additional 30 minutes while maintaining the cold temperature.

  • Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Add 250 mL of diethyl ether, shake well, and separate the layers. Extract the aqueous layer twice more with 125 mL portions of diethyl ether.

  • Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate for 15-20 minutes.

  • Purification: Filter off the drying agent. Remove the diethyl ether solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure N-methyl methyl carbamate as a colorless liquid.[13]

Characterization

The identity and purity of the synthesized N-methyl methyl carbamate should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: Expected signals would include a singlet for the methoxy (O-CH₃) protons, a singlet or doublet for the N-methyl (N-CH₃) protons, and a broad signal for the N-H proton.

  • FTIR Spectroscopy: Key vibrational bands would include N-H stretching (~3300-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and a strong C=O (carbonyl) stretching band (~1700-1720 cm⁻¹).[14]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the compound's molecular weight (89.09 g/mol ).[1]

Safety Precautions

This protocol must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Methyl Chloroformate: Highly flammable, extremely toxic, and corrosive.[15][16][17] It is fatal if inhaled and causes severe skin burns and eye damage.[18] It is also moisture-sensitive.[16] Store under inert gas and in a refrigerator.[17]

  • Methylamine: Flammable and toxic. It is a corrosive gas that is typically supplied as a solution in water or alcohol.

  • Sodium Hydroxide: Corrosive and can cause severe burns.

All chemical waste must be disposed of in accordance with local environmental regulations.

Comparative Analysis of Synthetic Routes

To assist researchers in selecting the optimal synthetic strategy, the following table compares the key parameters of the three main pathways.

ParameterPathway 1: ChloroformatePathway 2: IsocyanatePathway 3: Urea Alcoholysis
Starting Materials Methyl Chloroformate, MethylamineMethyl Isocyanate, Methanol1,3-Dimethylurea, Dimethyl Carbonate
Key Reagents Base (e.g., NaOH)Often catalyst-freeCatalyst (e.g., Tin-based)[2]
Typical Yield Good to Excellent (80-95%)[12]Excellent (>95%)[6]High (Yields can be >90%)[2]
Reaction Conditions Low Temperature (0-10 °C)Mild, often room tempElevated Temp (80-200 °C) & Pressure[2]
Primary Hazard Highly toxic/corrosive Methyl Chloroformate[15]Extremely toxic Methyl Isocyanate[7]High temp/pressure, catalyst handling
Advantages Well-established, reliable, high yieldVery high yield, clean reactionAvoids phosgene & isocyanates
Disadvantages Use of hazardous chloroformateUse of extremely hazardous isocyanateRequires high temp/pressure, catalyst

Experimental Workflow Visualization

The general laboratory workflow for the synthesis and purification of N-methyl methyl carbamate via the chloroformate route is depicted below.

G A Reaction Setup (Flask, Stirrer, Funnel, Ice Bath) B Reagent Addition (Chloroformate & Base to Amine) 0-10 °C A->B C Aqueous Workup (Ether Extraction) B->C D Drying Organic Layer (Anhydrous MgSO₄) C->D E Solvent Removal (Rotary Evaporation) D->E F Purification (Vacuum Distillation) E->F G Characterization (NMR, IR, MS) F->G

Caption: General workflow for N-methyl methyl carbamate synthesis and purification.

Conclusion

The synthesis of N-methyl methyl carbamate is a fundamental process for obtaining a crucial intermediate in the chemical and pharmaceutical industries. While multiple synthetic routes exist, the reaction between methyl chloroformate and methylamine remains a robust and high-yielding method, provided that stringent safety protocols are observed. Alternative "green" methods, such as the catalytic alcoholysis of urea derivatives, offer a promising path to avoid highly hazardous reagents like phosgenates and isocyanates, aligning with the principles of sustainable chemistry. The choice of synthesis will ultimately be guided by the specific requirements of the laboratory or industrial setting, balancing factors of yield, safety, cost, and environmental impact.

References

  • CN103524381A - Synthesis of N-methylmethyl carbamate - Google P
  • Methyl carbamate - Wikipedia. (URL: [Link])

  • Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])

  • Understanding Methyl Carbamate: Applications Beyond Textiles. (URL: [Link])

  • Rapid and Straightforward Transesterification of Sulfonyl Carbamates | Request PDF. (URL: [Link])

  • ethyl n-methylcarbamate - Organic Syntheses Procedure. (URL: [Link])

  • Formation of Hindered Carbamate via Transesterification a - ResearchGate. (URL: [Link])

  • CN85109417A - The preparation method of N-methylcarbamate - Google P
  • Carbamate synthesis by carbamoylation - Organic Chemistry Portal. (URL: [Link])

  • N-methyl carbamates structure formula. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors - RSC Publishing. (URL: [Link])

  • Facile and Selective O-Alkyl Transesterification of Primary Carbamates with Titanium(IV) Alkoxides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. (URL: [Link])

  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. (URL: [Link])

  • CN1475481A - A kind of method of synthesizing methyl carbamate - Google P
  • Material Safety Data Sheet - Methyl chloroformate, 97% - Cole-Parmer. (URL: [Link])

  • Methyl isocyanate - Wikipedia. (URL: [Link])

  • US7122697B2 - Method for producing carbamates and method for producing isocyanates - Google P
  • Transesterification - Master Organic Chemistry. (URL: [Link])

  • Reactions of Polycarbamates. (URL: [Link])

  • O-Methyl-N-methylcarbamate - the NIST WebBook. (URL: [Link])

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL: [Link])

  • Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem - NIH. (URL: [Link])

  • Methyl carbamate - SIELC Technologies. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, experience-based solutions to common challenges encountered during this specific N-acylation reaction. Our goal is to help you improve your reaction yield, minimize impurities, and ensure reproducible results.

Section 1: The Core Reaction - Mechanistic Insights

The synthesis of this compound is fundamentally an N-acylation reaction. It involves the nucleophilic attack of the primary amino group of 4-aminoantipyrine (4-AAP) on the electrophilic carbonyl carbon of methyl chloroformate. A non-nucleophilic base is crucial to neutralize the hydrochloric acid (HCl) generated in situ, which would otherwise protonate the starting amine, rendering it unreactive.[1][2][3]

The overall transformation is as follows:

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents 1. Verify Reagent Quality - 4-AAP Purity? - Anhydrous Solvent? - Fresh Base/Acylating Agent? Start->Check_Reagents Check_Conditions 2. Assess Reaction Conditions - Temperature Control (0°C)? - Stoichiometry Correct? - Inert Atmosphere? Check_Reagents->Check_Conditions Reagents OK Solution_Reagents Solution: - Recrystallize 4-AAP. - Use freshly distilled solvents. - Purchase new reagents. Check_Reagents->Solution_Reagents Issue Found Check_Monitoring 3. Review Reaction Monitoring - TLC shows full conversion? - Reaction time sufficient? Check_Conditions->Check_Monitoring Conditions OK Solution_Conditions Solution: - Maintain 0°C during addition. - Use 1.1-1.2 eq. of methyl chloroformate. - Ensure system is dry (N₂/Ar). Check_Conditions->Solution_Conditions Issue Found Check_Workup 4. Analyze Work-up/Purification - Product lost in aqueous washes? - Degradation on silica gel? Check_Monitoring->Check_Workup Monitoring OK Solution_Monitoring Solution: - Co-spot with starting material on TLC. - Increase reaction time if needed. Check_Monitoring->Solution_Monitoring Issue Found Solution_Workup Solution: - Use brine to reduce aqueous solubility. - Consider alternative purification (e.g., recrystallization). Check_Workup->Solution_Workup Issue Found

Caption: Troubleshooting workflow for diagnosing low reaction yield.

  • Reagent Integrity:

    • 4-Aminoantipyrine (4-AAP): 4-AAP can oxidize over time, often indicated by a change from a pale yellow to a brownish color. Impurities can interfere with the reaction. Consider recrystallizing the starting material if its purity is questionable. [3] * Methyl Chloroformate: This reagent is highly sensitive to moisture and will hydrolyze to methanol and HCl. Always use a fresh bottle or a recently opened one that has been stored under an inert atmosphere.

    • Solvent & Base: Ensure your solvent is anhydrous. Water will react with the acylating agent and deactivate it. [4]The base (e.g., triethylamine, pyridine) should also be dry and pure.

  • Reaction Conditions:

    • Temperature: The reaction is exothermic. The addition of methyl chloroformate should be performed slowly at 0 °C (ice bath). [3]Higher temperatures can accelerate side reactions and lead to the formation of byproducts. [5] * Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of the acylating agent (e.g., 1.1 equivalents) can help drive the reaction to completion. However, a large excess can lead to impurity formation. [3] * Base: At least one equivalent of a non-nucleophilic base is required to neutralize the HCl produced. [1][2]Using slightly more (e.g., 1.2 equivalents) can be beneficial. Insufficient base is a common reason for stalled reactions.

Issue 2: Significant Impurity Formation

Question: My TLC and LC-MS analyses show multiple spots/peaks besides my desired product. What are the likely side products and how can I minimize them?

Answer: Side product formation is typically a result of unwanted reactivity from the starting materials, product, or impurities. [5]The most common culprits in this synthesis are symmetrical ureas and N-alkylation products.

Side_Reactions Reactants 4-AAP + Methyl Chloroformate Desired_Product Desired Carbamate Product Reactants->Desired_Product Main Pathway (Controlled Temp, Anhydrous) Urea_Byproduct Symmetrical Urea (4-AAP + Isocyanate Intermediate) Reactants->Urea_Byproduct Side Pathway (High Temp, Local Hotspots) Alkylation_Byproduct N-Methylated 4-AAP (from reagent impurities/degradation) Reactants->Alkylation_Byproduct Side Pathway (Impure Reagents) Hydrolysis Hydrolysis of Chloroformate (due to water) Reactants->Hydrolysis Side Pathway (Moisture Contamination)

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Technical Support Center: Troubleshooting Low Sensitivity in Assays Using 4-Aminoantipyrine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of colorimetric assays.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for assays involving 4-Aminoantipyrine (4-AAP) and its derivatives, such as 4-Aminoantipyrine N-Carbamic Acid Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals who are experiencing issues with low sensitivity in their experiments. As your virtual application scientist, I will walk you through the common pitfalls and provide logical, field-tested solutions to enhance your assay performance.

The core of this assay is the well-established Trinder reaction, where a peroxidase enzyme catalyzes the oxidative coupling of 4-AAP with a phenolic or anilinic compound in the presence of hydrogen peroxide (H₂O₂) to produce a colored quinoneimine dye.[1][2][3] The intensity of this color is directly proportional to the amount of H₂O₂ present, which is often generated in a preceding enzymatic reaction (e.g., by glucose oxidase or cholesterol oxidase).[3] Low sensitivity, therefore, points to an inefficiency in one or more steps of this elegant chemical cascade.

This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering.

Troubleshooting Guides & FAQs

Q1: My standard curve is flat, or the signal (absorbance) is very low across all my samples. Where should I start troubleshooting?

This is the most common issue and typically points to a fundamental problem with one of the core components or conditions of the assay. Before diving into complex optimizations, let's start with a systematic check of the basics.

The Underlying Logic: The final color is a product of a multi-component reaction. A failure in any single component—enzyme, substrate, or chromogen—will lead to a complete or near-complete loss of signal.

Troubleshooting Workflow:

G start Low or No Signal reagents 1. Check Reagents - Freshness & Storage? - Correct Concentrations? start->reagents conditions 2. Verify Reaction Conditions - Correct pH? - Optimal Temperature? reagents->conditions Reagents OK sub_reagents1 Prepare Fresh Reagents reagents->sub_reagents1 Suspect Degradation sub_reagents2 Confirm Calculations reagents->sub_reagents2 Possible Dilution Error instrument 3. Check Instrument Settings - Correct Wavelength? - Pathlength Correct? conditions->instrument Conditions OK sub_conditions1 Calibrate pH Meter & Remake Buffer conditions->sub_conditions1 pH out of range sub_conditions2 Verify Incubator/ Plate Reader Temp conditions->sub_conditions2 Temp incorrect result Problem Identified & Signal Restored instrument->result Settings OK sub_reagents1->reagents sub_reagents2->reagents sub_conditions1->conditions sub_conditions2->conditions

Caption: Initial troubleshooting workflow for low assay signal.

Step-by-Step Checks:

  • Reagent Integrity: The reagents used are chemically reactive and can degrade.

    • Peroxidase (e.g., HRP): This is an enzyme and is sensitive to temperature and storage conditions. Ensure it has been stored correctly (typically at 2-8°C or -20°C) and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh vial.

    • 4-Aminoantipyrine Derivative: While more stable than the enzyme, this compound can degrade over time, especially if exposed to light or improper storage. A brownish-yellow solid is typical for 4-AAP.[4] Prepare a fresh stock solution if the current one is old or discolored.

    • Phenolic Coupler (e.g., Phenol, DHBS): Phenol solutions can oxidize, turning pink or brown, which will increase background absorbance and may inhibit the reaction. Always use a fresh, clear solution.

    • Hydrogen Peroxide Standard: H₂O₂ is notoriously unstable and decomposes into water and oxygen. Your H₂O₂ stock solution for the standard curve must be fresh. An old H₂O₂ standard is a very common cause of a flat standard curve.

  • Buffer pH: The enzymatic oxidative coupling is highly pH-dependent. The optimal pH is typically between 6.0 and 7.5 for HRP-based reactions.[5] A significant deviation can drastically reduce or eliminate enzyme activity.

    • Action: Calibrate your pH meter and measure the pH of your final reaction buffer. If it's off by more than 0.2 units, remake it.

  • Order of Reagent Addition: In some protocols, the order of addition matters. Adding the enzyme to a solution with a very high concentration of H₂O₂ can cause substrate inhibition or enzyme inactivation. Similarly, pre-mixing certain reagents can lead to background signal generation.[6]

    • Action: Review your protocol. A common and effective order is to mix the buffer, 4-AAP derivative, and phenolic coupler, add the sample or H₂O₂ standard, and then initiate the reaction by adding the peroxidase.

Q2: My signal is present but weak, resulting in a low signal-to-noise ratio. How can I optimize reagent concentrations to boost sensitivity?

Low but detectable signal suggests the reaction is working, but sub-optimally. The cause is often an imbalanced stoichiometry between the reacting components.

The Underlying Logic: The formation of the quinoneimine dye requires specific molar ratios of H₂O₂, 4-AAP, and the phenolic coupler, all catalyzed by peroxidase. An excess or deficit of any component can become the rate-limiting factor. For instance, using a large excess of the 4-AAP derivative is often required to drive the reaction to completion and maximize color development.[7]

Optimization Strategy: Checkerboard Titration

To find the ideal concentrations, you must systematically vary the concentrations of the key players. A checkerboard titration is an efficient method for this.

Parameter Typical Starting Range Rationale
4-Aminoantipyrine Derivative 0.1 - 2.0 mMA higher concentration often increases sensitivity, but also the background.[7]
Phenolic Coupler (e.g., DHBS) 0.2 - 5.0 mMMust be in sufficient excess to ensure it doesn't limit the reaction.
Horseradish Peroxidase (HRP) 0.5 - 5.0 U/mLEnzyme concentration directly impacts the reaction rate. Too low, and the reaction is slow; too high can be costly and may not improve the signal further.
pH 6.0 - 7.5HRP activity is optimal in this range.[5]

Experimental Protocol: Checkerboard Titration for Reagent Optimization

  • Setup: Use a 96-well plate format.

  • Variable 1 (Rows): Prepare serial dilutions of the 4-Aminoantipyrine derivative (e.g., 2.0 mM, 1.0 mM, 0.5 mM, 0.25 mM).

  • Variable 2 (Columns): Prepare serial dilutions of the phenolic coupler (e.g., 5.0 mM, 2.5 mM, 1.25 mM, 0.6 mM).

  • Constant Components: Keep the HRP concentration (e.g., 2 U/mL) and the H₂O₂ concentration (a mid-range standard, e.g., 20 µM) constant in all wells. Also, include a set of "blank" wells with no H₂O₂ for each condition to measure the background.

  • Execution: Add the buffer, 4-AAP derivative, phenolic coupler, and H₂O₂ to the wells. Initiate the reaction by adding HRP.

  • Incubation & Measurement: Incubate for a fixed time (e.g., 15 minutes) at a constant temperature (e.g., 25°C).[6] Read the absorbance at the appropriate wavelength (typically ~500-550 nm for the resulting quinoneimine dye).[1][8]

  • Analysis: Calculate the net absorbance (Signal - Blank) for each condition. The combination that yields the highest net absorbance is your optimal concentration set.

Q3: The color in my assay develops but then fades quickly, making the timing of my plate reading critical and inconsistent. What causes this instability?

The instability of the final colored product is a known characteristic of some 4-AAP-based assays.[9] This is often due to the inherent reactivity of the quinoneimine dye or the continued presence of oxidizing agents.

The Underlying Logic: The colored quinoneimine product, while serving as an excellent reporter, is not infinitely stable. It can be susceptible to subsequent oxidation or reduction, leading to a loss of color. The rate of this decay can be influenced by temperature, pH, and the concentration of reactants.[7]

Potential Causes and Solutions:

  • Excess Oxidizing Agent: If your assay uses a chemical oxidant like potassium ferricyanide instead of an enzyme, its continued presence can degrade the dye.

    • Solution: While difficult to stop, ensure you are not using a vast excess of the oxidant. Stick to the optimized protocol concentrations.

  • Photobleaching: The dye may be sensitive to light.

    • Solution: Protect your plate from direct light during incubation.

  • Temperature Effects: Higher temperatures can accelerate both the color formation and its subsequent decay.[7]

    • Solution: Perform the incubation at a controlled and consistent temperature (e.g., room temperature or 37°C). Avoid reading plates on a reader that significantly heats the plate chamber unless the reading is rapid.

  • Kinetic vs. Endpoint Reading: You may be trying to take an endpoint reading when the reaction is still rapidly changing.

    • Solution: Switch to a kinetic reading mode. Measure the absorbance every 30-60 seconds for 15-30 minutes. The rate of color formation (Vmax, or slope of the linear portion of the curve) is a more robust measure of activity than a single endpoint, especially if the product is unstable.

Q4: I suspect my biological sample (e.g., serum, cell lysate) is interfering with the assay. How can I confirm this and what can I do about it?

Sample matrix effects are a major challenge in assay development. Components within your sample can inhibit the enzyme, react with H₂O₂, or have their own color/turbidity, all of which lead to inaccurate results.

The Underlying Logic: Biological samples are complex mixtures. Substances like ascorbic acid, glutathione, or other endogenous reducing agents can directly scavenge H₂O₂, preventing it from reacting in the colorimetric step.[10] Other proteins can bind to assay components, and colored compounds (e.g., hemoglobin, bilirubin) can interfere with the absorbance reading.[11][12]

Confirmation and Mitigation Strategy:

G start Suspected Matrix Interference spike 1. Spike & Recovery Test - Add known amount of H₂O₂ to sample and buffer. - Compare recovery. start->spike dilution 2. Sample Dilution - Test serial dilutions of the sample. - Look for linearity. spike->dilution Recovery <80% or >120%? result Interference Minimized spike->result Recovery OK (80-120%) cleanup 3. Sample Cleanup - Protein precipitation? - Solid-phase extraction? dilution->cleanup Non-linear recovery? dilution->result Dilution is linear cleanup->result

Caption: Workflow for diagnosing and mitigating sample matrix interference.

Experimental Protocol: Spike and Recovery Test

  • Objective: To determine if the sample matrix inhibits or enhances signal generation.

  • Preparation:

    • Sample A: Your biological sample (e.g., 10 µL of serum).

    • Sample B (Spike): The same volume of your sample (10 µL) + a known amount of H₂O₂ standard (e.g., to give a final concentration of 20 µM in the well).

    • Control C: Assay buffer (10 µL) instead of sample.

    • Control D (Spike Control): Assay buffer (10 µL) + the same amount of H₂O₂ standard as in Sample B.

  • Execution: Run the assay on all four samples in triplicate.

  • Calculation:

    • Recovery (%) = [ (Absorbance_B - Absorbance_A) / (Absorbance_D - Absorbance_C) ] * 100

  • Interpretation:

    • Acceptable Recovery (80-120%): Your sample matrix is likely not causing significant interference.

    • Low Recovery (<80%): Your sample is inhibiting the reaction (e.g., contains reducing agents).

    • High Recovery (>120%): Your sample is enhancing the signal.

Mitigation Strategies:

  • Sample Dilution: This is the simplest fix. Diluting the sample reduces the concentration of interfering substances. Test a dilution series (e.g., 1:2, 1:5, 1:10) to find a dilution where the interference is negligible (i.e., recovery becomes linear).

  • Sample Cleanup: For highly problematic matrices, you may need to remove interfering substances.

    • Protein Precipitation: Methods like treating with zinc sulfate can remove proteins that might interfere.[13]

    • Solid-Phase Extraction (SPE): Can be used to isolate the analyte of interest from the interfering matrix.

References

  • Vertex AI Search. (n.d.). Optimizing Phenol Determination: The Role of 4-Aminoantipyrine as a Key Reagent. Retrieved January 14, 2026.
  • Ito, Y., et al. (1983). Improved 4-aminoantipyrine colorimetry for detection of residual hydrogen peroxide in noodles, fish paste, dried fish, and herring roe.
  • Santhi, V. A., & Kumar, S. D. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Juniper Publishers.
  • Ni, N., et al. (2011). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. PubMed.
  • Ni, N., et al. (2011). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. PubMed Central.
  • Vojinović, V., et al. (2004). Assay of H2O2 by HRP catalysed co-oxidation of phenol-4-sulphonic acid and 4-aminoantipyrine: Characterisation and optimisation.
  • Labmonk. (n.d.). 4-Aminoantipyrine: Significance and symbolism. Retrieved January 14, 2026.
  • Ettinger, M. B., Ruchhoft, C. C., & Lishka, R. J. (1951). Sensitive 4-Aminoantipyrine Method for Phenolic Compounds. Analytical Chemistry.
  • Tallaght University Hospital. (2015). Interferences.
  • Al-Abachi, A. M., & Al-Ghabsha, T. S. (2020). Colorimetric determination of Amoxicillin using 4-Aminoantipyrine and the effects of different parameters.
  • Vojinović, V., et al. (2004).
  • Santhi, V. A., & Kumar, S. D. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Juniper Publishers.
  • Igarashi, S., et al. (1987). Determination of Hydrogen Peroxide with Phenol and 4-Aminoantipyrine by the use of a Resin Modified with Manganese-Tetrakis(sulfophenyl)porphine. Analytical Sciences.
  • Meiattini, F. (1978). 4-Aminoantipyrine dye for the analytic determination of hydrogen peroxide.
  • Gomber, S. (2019). While determining the phenol with 4 aminoantipyrine method why colour is not stable even for 5 minutes???
  • Selleck Chemicals. (n.d.). Inhibitors, Antibodies, Proteins, Kits and Reagents. Retrieved January 14, 2026.
  • Loba Chemie. (n.d.). 4-AMINOANTIPYRINE. Retrieved January 14, 2026.
  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved January 14, 2026.
  • ChemicalBook. (n.d.). This compound. Retrieved January 14, 2026.
  • Aldeghi, M., et al. (2014). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry.
  • Ettinger, M. B., Ruchhoft, C. C., & Lishka, R. J. (1951). Sensitive 4-Aminoantipyrine Method for Phenolic Compounds. Analytical Chemistry.
  • Taha, M., et al. (2021). Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design. PubMed Central.
  • Ismail, A. A. (2009). Interferences in Immunoassay. PubMed Central.
  • Tasso, B., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules.

Sources

Optimizing pH and temperature for 4-Aminoantipyrine N-Carbamic Acid Methyl Ester reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 4-Aminoantipyrine (4-AAP) and its derivatives, such as 4-Aminoantipyrine N-Carbamic Acid Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals who utilize the versatile chemistry of 4-AAP for quantitative colorimetric analysis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your assays with confidence.

Introduction: The Chemistry of 4-AAP and Its Derivatives

4-Aminoantipyrine (4-AAP), first identified by Emerson as a powerful reagent for phenol detection, is a cornerstone of modern enzymatic and chemical assays.[1][2] Its utility lies in its ability to undergo oxidative coupling with phenolic compounds or aniline derivatives to produce a highly colored quinoneimine dye. This reaction is most famously employed in Trinder-type assays, where horseradish peroxidase (HRP) catalyzes the reaction in the presence of hydrogen peroxide (H₂O₂).[1][2]

The derivative, this compound, features a modification on the key amino group. While this may alter its solubility, stability, or reaction kinetics, the fundamental principles of optimizing the oxidative coupling reaction remain anchored in the well-established behavior of the parent 4-AAP molecule. This guide provides robust optimization and troubleshooting strategies applicable to the entire class of 4-AAP reagents.

Section 1: Understanding the Core Reaction Mechanism

At its heart, the 4-AAP assay is a two-part process: oxidation and coupling. The efficiency of this process is critically dependent on the reaction environment, primarily pH and temperature.

  • Enzymatic Reactions (Peroxidase-Mediated): In assays measuring H₂O₂ (produced by enzymes like glucose oxidase or cholesterol oxidase), Horseradish Peroxidase (HRP) is the catalyst.[1] HRP has a distinct pH and temperature activity profile that dictates the overall reaction rate. The enzyme is most active in a slightly acidic to neutral pH range and is susceptible to thermal denaturation at elevated temperatures.[3][4]

  • Chemical Reactions (Non-Enzymatic): For the direct determination of phenols, a chemical oxidizing agent like potassium ferricyanide is often used.[1][5] These reactions are not constrained by enzyme stability and typically favor alkaline conditions, which facilitate the deprotonation of phenols, making them more susceptible to electrophilic substitution.[5][6]

The general mechanism is illustrated below:

G cluster_reactants Reactants cluster_conditions Catalytic Conditions Phenol Phenolic Compound or Aniline Derivative Catalyst Peroxidase + H₂O₂ or Chemical Oxidant (e.g., K₃[Fe(CN)₆]) Phenol->Catalyst 4-AAP 4-AAP Derivative 4-AAP->Catalyst Product Colored Quinoneimine Dye (Absorbance ~500-510 nm) Catalyst->Product Oxidative Coupling

Caption: General mechanism of 4-AAP oxidative coupling.

Section 2: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses strategic questions to guide your experimental design.

Q: What is the primary difference when optimizing an enzymatic versus a non-enzymatic 4-AAP reaction? A: The key difference is the catalyst. For enzymatic reactions with HRP, you must optimize for the enzyme's stability and activity, which typically means a pH of 6.0-7.5 and temperatures around 30-40°C.[3][7][8] Exceeding these ranges can irreversibly denature the enzyme.[4] For non-enzymatic chemical oxidation, you are free from these constraints and can explore a much broader range, often finding that alkaline pH (8.0-10.2) accelerates the reaction.[6][9]

Q: How might the N-Carbamic Acid Methyl Ester group affect my experiment compared to standard 4-AAP? A: The N-carbamate group is an electron-withdrawing group attached to the nitrogen atom that participates in the coupling reaction. This modification could potentially decrease the nucleophilicity of the amino group, possibly slowing the reaction rate compared to unmodified 4-AAP under identical conditions. You may need to compensate with slightly longer incubation times, higher temperatures (within the enzyme's tolerance), or a fine-tuning of pH to achieve the desired signal strength. Furthermore, its solubility profile may differ, so ensure it is fully dissolved in your buffer system to avoid precipitation.

Q: What are the critical factors for choosing a buffer and pH? A:

  • Enzyme Stability: For HRP-based assays, a phosphate buffer is a standard choice as it provides good buffering capacity around the optimal pH of 6.0.[3]

  • Reactant Stability: Ensure your target analyte and the 4-AAP derivative are stable at the chosen pH for the duration of the assay.

  • Reaction Chemistry: For chemical oxidation of phenols, the pH must be high enough (typically >8.0) to facilitate the reaction, but not so high that it causes degradation of the dye product.[6][9] The stability of the final colored product is often maximal in the pH 9.4-10.2 range.[1]

Q: What is the optimal temperature, and what are the risks of deviation? A: For HRP-based assays, the optimal temperature is typically 30-40°C.[3][8]

  • Too Low (<25°C): The reaction will proceed very slowly, leading to weak signal development and requiring excessively long incubation times.

  • Too High (>55°C): HRP will begin to unfold and lose activity, a process that becomes rapid above 60°C.[4] This will decrease the signal and lead to highly variable results. For non-enzymatic reactions, 40°C is often a good starting point to ensure a robust reaction rate without promoting evaporative loss or degradation of components.[1]

Section 3: Optimization Protocols & Data Summary

Here we provide actionable workflows to determine the ideal conditions for your specific assay.

Protocol 1: Experimental Determination of Optimal pH
  • Prepare Buffers: Prepare a series of buffers spanning a relevant pH range (e.g., for HRP, prepare 0.1 M phosphate buffers from pH 5.0 to 8.0 in 0.5 unit increments).

  • Set Up Reactions: For each pH value, prepare triplicate reactions in a microplate. Each reaction should contain all components (analyte/H₂O₂, coupling partner, 4-AAP derivative, and enzyme) except for one initiator.

  • Initiate Reaction: Add the final component (e.g., the HRP enzyme or the 4-AAP derivative) to all wells simultaneously using a multichannel pipette.

  • Incubate: Incubate the plate at a constant, moderate temperature (e.g., 37°C) for a fixed time (e.g., 20 minutes).

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (typically 490-520 nm).

  • Analyze: Plot the average absorbance versus pH. The pH corresponding to the peak of the curve is your experimental optimum.

Protocol 2: Experimental Determination of Optimal Temperature
  • Prepare Master Mix: Prepare a single, complete reaction master mix containing all components, keeping it on ice.

  • Set Up Reactions: Aliquot the master mix into triplicate wells of several microplates.

  • Incubate: Place each plate in an incubator set to a different temperature (e.g., 25°C, 30°C, 37°C, 45°C, 55°C).

  • Timed Incubation: Incubate all plates for the exact same duration (e.g., 20 minutes).

  • Equilibrate and Measure: Remove plates, allow them to cool to room temperature for 5 minutes to ensure consistent reading temperatures, and then measure the absorbance.

  • Analyze: Plot the average absorbance versus temperature. The peak of this curve indicates the optimal temperature for that incubation time.

Data Summary: Recommended Starting Conditions
ParameterHRP-Mediated Enzymatic AssayNon-Enzymatic Chemical Oxidation
pH Range 6.0 - 7.58.0 - 10.2
Optimal pH (Typical) ~6.0[3]~9.8[9]
Buffer System PhosphateCarbonate-Bicarbonate, Ammonia
Temperature Range 25°C - 45°C25°C - 50°C
Optimal Temp. (Typical) ~40°C[3]~40°C[1]

Section 4: Troubleshooting Guide

Use this question-and-answer guide to resolve common experimental issues.

G Start Start Troubleshooting (Analyze Results) Problem What is the issue? Start->Problem WeakSignal Weak or No Signal Problem->WeakSignal Low OD HighBg High Background Problem->HighBg High Blank OD Inconsistent Inconsistent Results Problem->Inconsistent High %CV CheckpH Verify pH & Buffer WeakSignal->CheckpH Is pH optimal? CheckTemp Verify Temperature WeakSignal->CheckTemp Is temp optimal? CheckReagents Check Reagent Integrity & Concentrations WeakSignal->CheckReagents Reagents active? HighBg->CheckpH pH causing instability? HighBg->CheckReagents Contamination? Concentration too high? Inconsistent->CheckTemp Uneven plate heating? CheckProc Review Procedure (Pipetting, Timing) Inconsistent->CheckProc Technique variation?

Sources

Technical Support Center: Stabilizing Carbamate Esters in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth technical and practical advice on a common challenge in experimental and developmental sciences: the hydrolysis of carbamate esters in aqueous solutions. Carbamate-containing molecules are pivotal in pharmaceuticals and various chemical applications, making their stability paramount for reproducible and reliable results.[1][2] This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may encounter in the laboratory.

Section 1: The "Why" - Understanding Carbamate Ester Stability (FAQs)

This section addresses the fundamental principles governing the stability of carbamate esters. Understanding these core concepts is the first step toward effective troubleshooting.

Q1: What is carbamate ester hydrolysis and why is it a concern?

Carbamate ester hydrolysis is a chemical reaction in which a water molecule cleaves the carbamate linkage (-NH-CO-O-), breaking it down into an amine, carbon dioxide, and an alcohol (or phenol).[2] This degradation is a significant concern because it leads to the loss of the parent compound, which can compromise the accuracy of experimental results, reduce the therapeutic efficacy of a drug, and generate potentially unwanted byproducts. The rate of this hydrolysis is highly dependent on the experimental conditions.[3][4]

Q2: What are the primary mechanisms of carbamate hydrolysis?

Carbamate hydrolysis can be catalyzed by either acid or base.[3]

  • Acid-Catalyzed Hydrolysis: This mechanism is generally slower and becomes dominant at low pH (typically below pH 6).[3][5] The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by a water molecule.[6]

  • Base-Catalyzed (Alkaline) Hydrolysis: This is the most common and often more rapid degradation pathway for carbamates in neutral to basic conditions (dominant above pH 7-8).[3][5] The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon.[3] For primary and secondary carbamates, two main mechanisms are proposed:

    • BAC2 (Base-catalyzed, Acyl-cleavage, bimolecular): Involves the direct attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.[5][7]

    • E1cB (Elimination, Unimolecular, conjugate Base): This pathway is significant for N-monosubstituted carbamates. It involves the deprotonation of the carbamate nitrogen, followed by the elimination of the alcohol/phenol group to form an isocyanate intermediate, which is then rapidly hydrolyzed.[4][5]

Q3: What are the key factors that influence the rate of hydrolysis?

Several environmental and structural factors can significantly impact the stability of a carbamate ester in an aqueous solution.[3]

  • pH: This is the most critical factor. The rate of hydrolysis is generally lowest in acidic conditions (pH 3-6) and increases significantly as the pH becomes neutral and alkaline.[3][5][8]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[3] Storing solutions at lower temperatures is a common and effective strategy to slow degradation.

  • Buffer Composition: The components of your buffer can act as catalysts. Nucleophilic buffer species (e.g., phosphate, citrate) can directly participate in the hydrolysis reaction.

  • Solvent Composition: The presence of organic co-solvents can alter the polarity of the solution and the availability of water, sometimes affecting the hydrolysis rate.[9]

  • Molecular Structure: The electronic and steric properties of the substituents on the carbamate nitrogen and the oxygen can drastically alter stability. Electron-withdrawing groups on the alcohol/phenol moiety generally increase the rate of hydrolysis.[5]

Section 2: The "How" - Troubleshooting & Prevention Guide

This section provides practical, step-by-step advice for common problems encountered during experiments.

Q4: My carbamate compound is degrading in my aqueous buffer. What should I check first?

If you observe unexpected degradation of your compound, follow this systematic approach to identify the cause.

Troubleshooting_Workflow start Instability Observed (e.g., in LC-MS) check_ph 1. Verify Solution pH Is it > 6.5? start->check_ph check_temp 2. Check Storage/Assay Temperature Is it elevated (>4°C)? check_ph->check_temp No solution_found Problem Identified & Addressed check_ph->solution_found Yes (Lower pH to 3-6) check_buffer 3. Examine Buffer Composition Are nucleophilic species (phosphate, citrate) present? check_temp->check_buffer No check_temp->solution_found Yes (Store at 2-8°C or frozen) check_storage_time 4. Review Solution Age Was it prepared fresh? check_buffer->check_storage_time No check_buffer->solution_found Yes (Switch to non-nucleophilic buffer, e.g., HEPES, MES) check_storage_time->solution_found Yes (Prepare fresh solutions daily)

  • Verify pH: The pH of your aqueous solution is the most likely culprit. Measure it accurately. Carbamates are significantly more stable in mildly acidic conditions.[5][10] If your experimental conditions allow, adjusting the pH to a range of 3-6 can dramatically reduce the rate of hydrolysis.

  • Control Temperature: Ensure your solutions are kept cold (2-8°C) or frozen for long-term storage. Avoid repeated freeze-thaw cycles. Perform experiments at the lowest temperature compatible with your assay.

  • Evaluate Buffer Choice: If you are using a phosphate-buffered saline (PBS), consider that phosphate can act as a nucleophilic catalyst.[7] If possible, switch to a non-nucleophilic buffer such as MES or HEPES.

  • Prepare Fresh Solutions: Always prepare aqueous solutions of your carbamate compound fresh for each experiment. If you must store solutions, do so as frozen aliquots in an appropriate solvent like DMSO and dilute into aqueous buffer immediately before use.

Q5: What are the best practices for preparing and storing carbamate stock solutions?

Proper preparation and storage are critical for ensuring the integrity of your compound.

  • Primary Stock Solution: Prepare your primary stock solution in an anhydrous aprotic solvent where the carbamate is stable, such as DMSO or DMF. Store this stock solution in small, single-use aliquots at -20°C or -80°C in a desiccated environment to prevent moisture absorption.[11]

  • Aqueous Working Solutions: Prepare aqueous working solutions immediately before use by diluting the primary stock into your pre-chilled, pH-adjusted aqueous buffer. Do not store dilute aqueous solutions for extended periods.

Q6: How do I design a stability study to determine the optimal conditions for my compound?

A pH-rate profile study is the standard method for determining the stability of a compound under different conditions. This involves measuring the concentration of the carbamate over time at various pH values and temperatures.

ParameterRecommended Conditions
pH Range 3, 5, 7.4, 9
Temperature 4°C, 25°C, 37°C
Buffers Use buffers with pKa values close to the target pH (e.g., acetate for pH 3-5, phosphate for pH 7.4, borate for pH 9).
Time Points 0, 1, 2, 4, 8, 24 hours (adjust based on expected stability)
Analysis Use a validated stability-indicating analytical method, such as HPLC-UV or LC-MS, to separate the parent compound from its degradants.[12][13]

By plotting the logarithm of the remaining concentration versus time, you can determine the degradation rate constant (k) at each condition. A plot of log(k) versus pH will reveal the pH of maximum stability.

Section 3: Protocols & Workflows

This section provides standardized protocols for key procedures related to ensuring carbamate stability.

Protocol: pH-Rate Profile Determination for a Carbamate Ester

Objective: To determine the degradation rate of a carbamate ester at different pH values and temperatures.

Materials:

  • Carbamate ester of interest

  • Anhydrous DMSO

  • Buffers: 0.1 M Acetate (pH 3, 5), 0.1 M Phosphate (pH 7.4), 0.1 M Borate (pH 9)

  • HPLC or LC-MS system with a suitable column and validated analytical method

  • Constant temperature incubators or water baths (4°C, 25°C, 37°C)

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the carbamate ester in anhydrous DMSO.

  • Sample Preparation:

    • For each pH and temperature condition, label a set of autosampler vials for each time point (e.g., T=0, T=1, T=2, etc.).

    • Add the appropriate buffer to each vial.

    • Spike the buffer with the DMSO stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., <0.5%).

    • Vortex each vial gently to mix.

  • Time Zero (T=0) Sample: Immediately after preparation, inject the T=0 sample for each pH/temperature condition into the analytical instrument to determine the initial concentration.

  • Incubation: Place the remaining vials in their respective constant temperature incubators.

  • Time Point Analysis: At each designated time point (e.g., 1, 2, 4, 8, 24 hours), remove the corresponding vial from the incubator and immediately analyze it by HPLC or LC-MS. If immediate analysis is not possible, quench the reaction by freezing the sample at -80°C.

  • Data Analysis:

    • Calculate the concentration of the remaining carbamate ester at each time point.

    • For each condition, plot the natural logarithm of the concentration (ln[C]) versus time.

    • The slope of this line is the negative of the pseudo-first-order rate constant (-k).

    • Plot the log(k) values against pH to generate the pH-rate profile and identify the pH of maximum stability.

Hydrolysis_Mechanisms

References

  • Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. (n.d.). Scite.ai. Retrieved from [Link]

  • Kinetics of Carbaryl Hydrolysis. (n.d.). Clemson University College of Engineering, Computing and Applied Sciences. Retrieved from [Link]

  • Grigorenko, V. I., et al. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PubMed Central. Retrieved from [Link]

  • Key parameters for carbamate stability in dilute aqueous–organic solution. (2004). ResearchGate. Retrieved from [Link]

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University Libraries, University of Missouri.
  • Stauffer, C. H. (1960). Stabilization of carbamate esters. Google Patents.
  • Which one is stronger in alkaline hydrolysis? Carbamate or Ester? (2016). ResearchGate. Retrieved from [Link]

  • Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates. (2003). ResearchGate. Retrieved from [Link]

  • Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. (1990). USGS Publications Warehouse. Retrieved from [Link]

  • Pop, E., et al. (2013). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]

  • Kinetics of Carbamate Formation and Breakdown. (1969). ResearchGate. Retrieved from [Link]

  • Norberto, F. P., et al. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. SciELO. Retrieved from [Link]

  • Any advice about the stability of ester and carbamate containing compounds? (2015). ResearchGate. Retrieved from [Link]

  • Carbamate vs Ester Hydrolysis Question? (2021). Reddit. Retrieved from [Link]

  • Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. (2023). MDPI. Retrieved from [Link]

  • Hydrolysis of carboxylic and carbonic acid derivatives. (2020). YouTube. Retrieved from [Link]

  • Analytical methods for human biomonitoring of pesticides. A review. (2014). ScienceDirect. Retrieved from [Link]

  • Dorough, H. W., & Thorstenson, J. H. (1975). Analysis for carbamate insecticides and metabolites. PubMed. Retrieved from [Link]

  • Modrić, T., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Retrieved from [Link]

  • Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. (n.d.). EPA. Retrieved from [Link]

  • Design and Synthesis of Hydrolytically Degradable PEG Carbamate, Carbonate, and Ester Derivatives to Induce Reversible Biostasis. (2022). ACS Publications. Retrieved from [Link]

  • Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. (2023). ACS Publications. Retrieved from [Link]

  • Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. (2021). ResearchGate. Retrieved from [Link]

  • Design, synthesis and evaluation of carbamate-bridged amino acid prodrugs of cycloicaritin with improved antitumor activity, aqueous solubility and phase II metabolic stability. (2024). PubMed. Retrieved from [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved from [Link]

Sources

Technical Support Center: Identifying and Minimizing Interference in 4-Aminoantipyrine (4-AAP) Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Aminoantipyrine (4-AAP) based assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful colorimetric technique. As your dedicated scientific resource, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the assay to empower you to identify, troubleshoot, and minimize interferences effectively.

Foundational Principle: The 4-AAP Oxidative Coupling Reaction

The 4-AAP assay, first described by Emerson, is a robust method for the detection and quantification of phenolic compounds.[1] The assay's core is an oxidative coupling reaction. In an alkaline environment (typically pH 9-10) and in the presence of an oxidizing agent like potassium ferricyanide, 4-AAP reacts with phenols at the para-position to form a colored quinoneimine dye.[1][2] The intensity of this color, measured spectrophotometrically, is directly proportional to the concentration of the phenolic analyte.

For assays involving N-Carbamic Acid Methyl Esters, the principle remains the same but often involves a preliminary hydrolysis step (either chemical or enzymatic) to liberate a reactive phenolic or aniline-like moiety. This moiety then undergoes the classic 4-AAP color-forming reaction. Understanding interference is critical because any substance that disrupts this elegant chemistry can compromise your results.

cluster_reactants Reactants Analyte Phenolic or Carbamate-derived Analyte Product Colored Quinoneimine Dye (Measure Absorbance) Analyte->Product AAP 4-Aminoantipyrine (4-AAP) AAP->Product Oxidant Oxidizing Agent (e.g., K3Fe(CN)6) Oxidant->Product Oxidative Coupling Alkaline Alkaline Buffer (pH 9-10) Alkaline->Product Enables Reaction

Caption: The 4-AAP oxidative coupling reaction mechanism.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most common issues encountered during 4-AAP assays in a direct question-and-answer format.

Q1: My assay shows a very low signal or no color development at all. What are the likely causes?

This is a classic "no-go" result, and the cause can be systematic or sample-specific.

  • Causality & Explanation: A lack of color indicates the oxidative coupling reaction failed or was inhibited.

    • Incorrect pH: The reaction is highly pH-dependent. A pH outside the optimal range of 9.0-10.2 can halt the reaction.[1]

    • Reagent Degradation: 4-AAP solutions should be prepared fresh. The oxidizing agent, potassium ferricyanide, is light-sensitive and should be stored in an amber bottle and prepared weekly.[3]

    • Presence of Reducing Agents: Substances like sulfites (SO₃²⁻) or excessive amounts of antioxidants in your sample will consume the oxidizing agent, leaving none for the color-forming reaction.[1]

    • Analyte Structure: The reaction is most efficient with phenols that have a hydrogen atom at the para-position. If your analyte is a phenol with a para-substituent that cannot be expelled during the reaction (like an alkyl group), it will not react.

  • Troubleshooting Steps:

    • Verify pH: Calibrate your pH meter and measure the final reaction mixture's pH. It must be within the optimal range.

    • Prepare Fresh Reagents: Make fresh 4-AAP and potassium ferricyanide solutions.

    • Run a Positive Control: Use a known phenol standard (e.g., phenol or o-cresol) to confirm that your reagents and buffer system are working correctly.

    • Screen for Reducing Agents: If the positive control works alone but fails when spiked into your sample matrix, your sample likely contains reducing agents.

Q2: I am observing high background absorbance in my reagent blank. How can I resolve this?

High background noise can mask your true signal and severely limit the assay's sensitivity.

  • Causality & Explanation: This issue stems from color formation that is not dependent on your analyte.

    • Excess Oxidant: Very high concentrations of potassium ferricyanide can lead to the self-polymerization of 4-AAP or reaction with trace phenolic contaminants in your reagents, producing a colored blank.[4]

    • Contaminated Reagents: Ensure high-purity water and reagents are used. Plastic containers can sometimes leach phenolic compounds, so glassware is recommended.[5]

    • Unstable Reagent Mixture: The color development should be initiated by the addition of the oxidant. If your buffer and 4-AAP mixture develops color on its own, one of the components is contaminated.

  • Troubleshooting Steps:

    • Optimize Oxidant Concentration: Titrate the concentration of potassium ferricyanide. Use the lowest concentration that still provides a robust signal with your highest standard.

    • Test Reagents Individually: Prepare blanks omitting one reagent at a time to identify the source of contamination.

    • Use High-Purity Water: Use freshly deionized or distilled water for all solutions.

Q3: The color in my assay develops but then fades quickly. What is causing this instability?

A transient signal makes accurate measurement impossible.

  • Causality & Explanation: Dye stability is dependent on the chemical environment.

    • Presence of Strong Oxidizers/Reducers: Residual strong oxidizing agents (like chlorine) or reducing agents in the sample can destroy the formed quinoneimine dye.[6] The instability of the signal often depends on the availability of these oxidizing agents.[6]

    • Incorrect pH: At a pH far from the optimal range, the dye structure can become unstable.

    • Photodegradation: The formed dye can be sensitive to light. While generally stable, prolonged exposure to direct, high-intensity light should be avoided.

  • Troubleshooting Steps:

    • Pre-treat Samples: If you suspect oxidizing agents like chlorine, they must be removed before analysis. See the protocol below for removing oxidant interference.

    • Control Timing: Standardize the time between adding the final reagent and reading the absorbance. The EPA method suggests a 15-minute incubation after adding potassium ferricyanide.[2]

    • Protect from Light: Keep the reaction plate or cuvettes covered while incubating.

Frequently Asked Questions (FAQs) on Interfering Substances

Q1: What are the most common chemical interferences in 4-AAP assays?

Many substances can interfere either spectrally (by absorbing light at the same wavelength) or chemically (by participating in or hindering the reaction).

Interfering SubstanceMechanism of InterferenceMitigation Strategy
Oxidizing Agents (e.g., Chlorine, Peroxides)Degrades the phenolic analyte before it can react, causing falsely low results. Can also react with 4-AAP to cause high background.[1][2][5][7]Pre-treatment with a reducing agent like ferrous ammonium sulfate or sodium arsenite.[1][2]
Reducing Agents (e.g., Sulfites, Sulfides)Consumes the potassium ferricyanide oxidant, preventing the color-forming reaction and leading to falsely low results.[1]Acidify sample and aerate to remove volatile sulfides (H₂S). For sulfites, distillation may be required.
Aromatic Amines Some aromatic amines can undergo oxidative coupling with 4-AAP, similar to phenols, causing positive interference.[4]pH adjustment can help minimize this interference, but sample cleanup via distillation is the most effective method.[4]
Metal Ions (e.g., Copper (II))Can catalyze the oxidative coupling reaction, potentially altering reaction kinetics or causing non-specific color formation.[8]Addition of a chelating agent like EDTA. However, this must be validated not to interfere with the primary reaction.
Turbidity/Color Particulates can scatter light, and colored compounds in the matrix can absorb light, both leading to falsely high absorbance readings.Filter the sample (0.45 µm filter). Use a proper sample blank that includes the sample matrix but omits the 4-AAP.

Q2: Why is sample distillation recommended in standard methods like EPA 420.1?

Distillation is the gold standard for sample cleanup in this assay for a crucial reason: it separates volatile analytes (phenols) from a host of non-volatile interfering substances.[2] This includes salts, proteins, particulates, and many oxidizing and reducing agents, providing a much cleaner matrix for the colorimetric reaction. If your samples are complex (e.g., industrial waste, biological fluids), distillation is the most robust way to ensure accurate results.[2]

Q3: How can I validate that my chosen mitigation strategy is effective?

Trustworthiness in any protocol comes from self-validation. The most reliable method is the "spike and recovery" experiment.

  • Split your sample into two aliquots.

  • To one aliquot, add a known concentration of your analyte standard (this is the "spiked" sample). The other remains un-spiked.

  • Apply your mitigation strategy (e.g., pre-treatment, distillation) to both aliquots.

  • Run the 4-AAP assay on both.

  • Calculate the recovery using the formula: % Recovery = ([Spiked Sample Result] - [Un-spiked Sample Result]) / [Known Spiked Amount] * 100

A recovery between 85-115% generally indicates that your mitigation strategy is effective and is not causing loss of your target analyte.

Experimental Protocols for Interference Minimization

Protocol 1: General Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing assay problems.

Start Assay Failure (Poor Signal, High Background, etc.) CheckReagents 1. Run Positive Control (Phenol Standard) Start->CheckReagents ReagentProblem Result: Reagent or System Failure Action: Prepare fresh reagents, check instrument & pH. CheckReagents->ReagentProblem Fails SampleProblem 2. Run Spiked Sample (Control + Sample Matrix) CheckReagents->SampleProblem Passes ReagentProblem->Start Restart Interference Result: Matrix Interference (Low Recovery or High Blank) Action: Proceed to identify and remove interference. SampleProblem->Interference Fails Success Assay Validated SampleProblem->Success Passes Interference->Success After Mitigation

Caption: A systematic workflow for troubleshooting 4-AAP assays.

Protocol 2: Removal of Oxidizing Agent Interference (e.g., Chlorine)

This procedure should be performed immediately after sample collection to prevent analyte degradation. This protocol is adapted from EPA Method 420.1.[2]

  • Test for Oxidants: To 100 mL of sample, add a few crystals of potassium iodide (KI) and 1-2 drops of concentrated sulfuric acid. A yellow-brown color indicates the presence of oxidizing agents.

  • Removal: To a fresh 100 mL sample, add a small amount of ferrous ammonium sulfate. Add incrementally and re-test with KI as in Step 1 until the sample shows no color, indicating the oxidants have been neutralized.

  • Caution: Avoid adding a large excess of ferrous ammonium sulfate, as it can act as a reducing agent and interfere with the assay.

Protocol 3: Sample Cleanup by Distillation

This protocol is a robust method for removing a wide range of non-volatile interferences.[2]

  • Apparatus: Set up an all-glass distillation apparatus with a 1-liter distilling flask and a Graham condenser.

  • Sample Preparation: Measure 500 mL of your sample into the distilling flask. Acidify to a pH of approximately 4.0 with phosphoric acid. This converts phenols to their less soluble, more volatile form.

  • Distillation: Heat the flask until boiling. Collect the distillate in a 500 mL volumetric flask or graduated cylinder. Continue until you have collected at least 450 mL.

  • Rinse and Complete: Stop the boiling. Add 50 mL of warm, distilled water to the distilling flask to rinse the flask walls. Resume distillation and collect until the total volume of distillate is 500 mL.

  • Analysis: The resulting distillate is now a cleaner sample matrix that can be used directly in the 4-AAP assay protocol.

By understanding the chemistry, anticipating potential interferences, and applying a systematic troubleshooting approach, you can ensure the accuracy and reliability of your 4-AAP assay data.

References

  • Norwitz, G., Farino, J., & Keliher, P. N. (n.d.). Interference of oxidants in the determination of phenol by the 4-aminoantipyrine and ultraviolet ratio spectrophotometric methods. Analytical Chemistry. Available at: [Link]

  • (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Juniper Publishers. Available at: [Link]

  • (n.d.). 4-Aminoantipyrine as a New Electrophilic Coupling Reagent for Spectrophotometric Determination of Iron(III) in Water. SciSpace. Available at: [Link]

  • (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Juniper Publishers. Available at: [Link]

  • Jones, P. F., & Johnson, K. E. (1973). Estimation of Phenols by the 4-Aminoantipyrine Method: Identification of the Colored Reaction Products by Proton Magnetic Resonance Spectroscopy. Canadian Journal of Chemistry. Available at: [Link]

  • (n.d.). Estimation of Phenols by the 4-Aminoantipyrine Method: Identification of the Colored Reaction Products by Proton Magnetic Resona. Semantic Scholar. Available at: [Link]

  • (n.d.). US4321397A - 4-Aminoantipyrine dye for the analytic determination of hydrogen peroxide. Google Patents.
  • (1978). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). EPA. Available at: [Link]

  • (1986). Method 9066: Phenolics (Colorimetric, Automated 4-AAP with Distillation). EPA. Available at: [Link]

  • Katsaounos, C. Z., et al. (2007). The 4-aminoantipyrine Method Revisited: Determination of Trace Phenols by Micellar Assisted Preconcentration. ResearchGate. Available at: [Link]

  • (n.d.). Sensitive 4-Aminoantipyrine Method for Phenolic Compounds. ResearchGate. Available at: [Link]

  • (2017). 4-Aminoantipyrine. ACS Reagent Chemicals. Available at: [Link]

  • Kim, H. J., et al. (2014). Reaction-based Colorimetric Signaling of Cu(2+) Ions by Oxidative Coupling of Phenols With 4-aminoantipyrine. PubMed. Available at: [Link]

  • Gomber, S. (2019). While determining the phenol with 4 aminoantipyrine method why colour is not stable even for 5 minutes?. ResearchGate. Available at: [Link]

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Technical Support Center: Stability of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Aminoantipyrine N-Carbamic Acid Methyl Ester. This document provides in-depth guidance on the preparation, storage, and handling of its stock solutions to ensure the integrity and reproducibility of your experimental results. As researchers, scientists, and drug development professionals, we understand that the reliability of your reagents is paramount. This guide is structured to address common questions and troubleshooting scenarios you may encounter.

Introduction to this compound and its Stability

This compound is a derivative of 4-aminoantipyrine.[1] While the parent compound, 4-aminoantipyrine, is a well-characterized reagent, the stability of this specific carbamic acid methyl ester derivative in solution is less documented. The presence of a monosubstituted carbamate ester functional group introduces a potential for chemical instability, primarily through hydrolysis.[2][3] Understanding and mitigating this potential degradation is crucial for obtaining reliable and reproducible data.

This guide will walk you through the best practices for preparing and storing stock solutions of this compound, provide methods for assessing solution stability, and offer troubleshooting advice for common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

The choice of solvent is critical for the stability of the stock solution. While aqueous buffers are common in biological assays, the carbamate ester linkage is susceptible to hydrolysis, a reaction that is often pH-dependent. For general-purpose stock solutions, it is advisable to use a dry, aprotic organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents will minimize the risk of hydrolysis during storage. For working solutions that require an aqueous buffer, it is recommended to prepare them fresh from the organic stock solution just before use.

Q2: What are the optimal storage conditions for a stock solution of this compound?

To maximize the shelf-life of your stock solution, it should be stored at low temperatures to slow down potential degradation processes. Based on general best practices for similar compounds, we recommend the following:

Storage ConditionRecommended ForRationale
-80°C Long-term storage (months)Minimizes molecular motion and chemical reactions, including hydrolysis.
-20°C Short to medium-term storage (weeks)A viable alternative if -80°C is not available.[4]
2-8°C Short-term storage (days)Not recommended for stock solutions due to the increased risk of degradation.
Room Temperature Not RecommendedSignificant degradation is likely to occur in a short period.

It is also crucial to protect the solution from light and moisture.[5][6] Use amber vials or wrap containers in aluminum foil, and ensure the container is tightly sealed to prevent the entry of atmospheric moisture.

Q3: How can I determine if my stock solution of this compound has degraded?

Visual inspection can sometimes reveal precipitation or color changes, which are indicators of degradation. However, chemical degradation may not always be visible. The most reliable method to assess the stability of your stock solution is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.[7] By comparing the chromatogram of an aged solution to that of a freshly prepared one, you can quantify the amount of the parent compound remaining and detect the appearance of degradation products.

Q4: What are the likely degradation products of this compound in solution?

The primary degradation pathway for carbamate esters is hydrolysis.[8][9] In the case of this compound, hydrolysis of the carbamate bond would likely yield 4-aminoantipyrine and methylcarbamic acid. Methylcarbamic acid is unstable and would further decompose into methylamine and carbon dioxide.[8] Therefore, the main degradation product you would expect to see in an aged solution is 4-aminoantipyrine.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Degradation of the stock solution.Prepare a fresh stock solution and repeat the experiment. Implement a routine stability check of your stock solutions using an analytical method like HPLC.
Precipitate observed in the stock solution upon thawing Poor solubility of the compound at low temperatures or solvent evaporation.Gently warm the solution to 37°C and vortex to redissolve the precipitate.[4] If it does not redissolve, it may be a degradation product, and a fresh solution should be prepared. To prevent solvent evaporation, ensure vials are tightly sealed.
Change in the color of the stock solution Oxidation or other chemical degradation.Discard the solution and prepare a fresh one. Ensure proper storage in a dark, airtight container.

Experimental Protocol: Preparation and Stability Assessment of a this compound Stock Solution

This protocol provides a step-by-step guide for preparing a stock solution and assessing its stability over time using HPLC.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • HPLC system with a C18 column

  • Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid)

  • Vials for stock solution and HPLC samples

Procedure:

Part A: Stock Solution Preparation

  • Weighing: Accurately weigh a precise amount of this compound powder in a clean, dry vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C may aid dissolution.[4]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C in tightly sealed, light-protected vials.

Part B: HPLC Stability Assessment

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Inject the sample and record the chromatogram. The major peak corresponds to the intact this compound. Note its retention time and peak area.

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from storage.

  • Sample Preparation: Thaw the aliquot and prepare a dilution for HPLC analysis identical to the T=0 sample.

  • HPLC Analysis: Inject the sample and record the chromatogram under the same conditions as the T=0 analysis.

  • Data Analysis: Compare the chromatogram of the aged sample to the T=0 sample.

    • Quantify Degradation: Calculate the percentage of the parent compound remaining by comparing the peak area at T=x to the peak area at T=0.

    • Identify Degradation Products: Look for the appearance of new peaks. A peak corresponding to the retention time of a 4-aminoantipyrine standard would confirm hydrolysis.

Visualizing the Workflow

Stability_Assessment_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -80°C aliquot->store hplc_t0 HPLC Analysis (T=0) aliquot->hplc_t0 hplc_tx HPLC Analysis (T=x) store->hplc_tx compare Compare Chromatograms hplc_t0->compare hplc_tx->compare decision Stable? compare->decision Assess Degradation use Use Solution decision->use Yes discard Prepare Fresh Solution decision->discard No

Caption: Workflow for the preparation and stability assessment of this compound stock solutions.

Potential Degradation Pathway

Degradation_Pathway parent 4-Aminoantipyrine N-Carbamic Acid Methyl Ester hydrolysis + H₂O (Hydrolysis) parent->hydrolysis product1 4-Aminoantipyrine hydrolysis->product1 product2 Methylcarbamic Acid (unstable) hydrolysis->product2 decomposition Decomposition product2->decomposition product3 Methylamine decomposition->product3 product4 Carbon Dioxide decomposition->product4

Caption: Proposed hydrolytic degradation pathway of this compound.

References

  • Loba Chemie. (n.d.). 4-AMINOANTIPYRINE EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • Alfa Chemical Co., Ltd. (2021, October 24). Synthesis method of 4-aminoantipyrine. Retrieved from [Link]

  • Google Patents. (n.d.). CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method of a test solution for the process.
  • Nagarajan, V. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Retrieved from [Link]

  • Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 689534. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Original route for the preparation of (4-aminophenyl)carbamic acid methyl ester. Retrieved from [Link]

  • Tihanyi, K., et al. (1991). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Research Reviews, 11(4), 353-389. Retrieved from [Link]

  • Karlsson, K., et al. (1992). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Journal of Medicinal Chemistry, 35(19), 3543-3551. Retrieved from [Link]

  • Glavaš, M., & Šakić, D. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 73(1), 1-20. Retrieved from [Link]

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Purification techniques for crude 4-Aminoantipyrine N-Carbamic Acid Methyl Ester product.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester

Welcome to the technical support guide for the purification of crude this compound (Product No. A583175).[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity material for their downstream applications.

Part 1: Understanding Your Crude Product & Initial Assessment

Before attempting any purification, it is critical to understand the nature of your crude product. The purity and impurity profile will dictate the most effective purification strategy.

FAQ 1: What are the likely impurities in my crude this compound?

The impurity profile is highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Primarily 4-aminoantipyrine (4-AAP) and the methylating agent (e.g., methyl chloroformate). 4-AAP is a common precursor in the synthesis of various derivatives.[2][3]

  • By-products of Carbamate Formation: Synthesis of carbamates can sometimes lead to the formation of undesired side products.[4] For instance, if moisture is present, hydrolysis of the methylating agent can occur.

  • Degradation Products: Carbamate esters, particularly N-monosubstituted ones, can be susceptible to hydrolysis, especially under non-neutral pH conditions.[5] This could lead to the reformation of 4-aminoantipyrine.

  • Residual Solvents: Solvents used during the synthesis and work-up procedures.

Initial Assessment Protocol: Thin-Layer Chromatography (TLC)

A quick TLC analysis is the most effective first step to visualize the complexity of your crude mixture.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Stationary Phase: Use a standard silica gel TLC plate (Silica Gel 60 F254).

  • Mobile Phase (Eluent): A good starting point is a mixture of a non-polar and a polar solvent. Begin with a 70:30 mixture of Hexane:Ethyl Acetate.

  • Development: Spot the crude material, alongside the 4-aminoantipyrine starting material if available, and run the TLC.

  • Visualization: View the plate under UV light (254 nm). You can also use an iodine chamber or a potassium permanganate stain for visualization.

  • Analysis: The number of spots corresponds to the minimum number of different components in your mixture. The relative position (Rf value) will help you gauge the polarity of the impurities relative to your product.

Part 2: Primary Purification Technique: Recrystallization

Recrystallization is the most common, cost-effective, and scalable method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Workflow for Recrystallization```dot

G crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve cool Cool Slowly to Room Temperature dissolve->cool ice Cool in Ice Bath cool->ice filter Vacuum Filter to Collect Crystals ice->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: Troubleshooting flowchart for poor separation in column chromatography.

Q: My compound is not moving off the column (stuck at the top).

  • Cause: The mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of your mobile phase. For example, if you are running 90:10 Hexane:Ethyl Acetate, switch to 80:20, then 70:30, and so on. This is known as a step-gradient elution.

Q: All my compounds came out together in the first few fractions.

  • Cause: The mobile phase is too polar.

  • Solution: Re-develop your method using TLC. You need to increase the proportion of the non-polar component in your eluent (e.g., move from 50:50 Hexane:EtOAc to 80:20 Hexane:EtOAc).

Q: The column is running very slowly, or the backpressure is high.

  • Cause: The silica gel may be too fine, or the column has been clogged by precipitated sample or debris. [6]* Solution: Ensure your crude sample is fully dissolved before loading and filter it if any solids are present. If using a packed column, ensure the frits are not clogged. [6]

Part 4: General Stability and Handling FAQs

Q: How should I store the purified this compound?

  • Answer: The compound should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry place. [7]Carbamates can be susceptible to hydrolysis, so minimizing exposure to atmospheric moisture is crucial for long-term stability. [4][5] Q: Is the compound hazardous?

  • Answer: While specific toxicology data for this exact molecule is limited, related compounds like 4-aminoantipyrine are harmful if swallowed and can cause skin and eye irritation. [7]Standard laboratory safety precautions, including wearing gloves, safety glasses, and a lab coat, should always be followed. Handle the compound in a well-ventilated area or a fume hood.

References

  • Mohanram, I., & Meshram, J. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. ISRN Organic Chemistry. [Link]

  • Sherif, S. H., Kure, D. A., Moges, E. A., & Argaw, B. (2021). Synthesis, Characterization and Antibacterial Activity Evaluation of 4-amino Antipyrine Derivatives and Their Transition Metal Complexes. American Journal of Bioscience and Bioengineering, 9(1), 8-12. [Link]

  • Google Patents. (2017). Synthesis process of 4-amino antipyrine product and preparation method of test solution for the process. CN106632049A.
  • Alam, M. A., et al. (2015). 4-Aminoantipyrine: A Significant Tool for the Synthesis of Biologically Active Schiff Bases and Metal Complexes. International Journal of Pharmaceutical Sciences Review and Research, 34(1), 133-141. [Link]

  • Ali, W., et al. (2015). Synthesis of 4-aminoantipyrine derived Schiff bases and their evaluation for antibacterial, cytotoxic and free radical scavenging activity. Journal of Chemical and Pharmaceutical Sciences, 8(3), 485-490.
  • Loba Chemie. (n.d.). 4-AMINOANTIPYRINE EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • BD Biosciences Clontech. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Tice, C. M. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 57(10), 3985-4011. [Link]

  • PubChem. (n.d.). Methyl p-aminophenylcarbamate. Retrieved from [Link]

  • Sathyabama University. (n.d.). Synthesis and characterization of 4-aminoantipyrine with 4-[n,n-bis(2-chloroethyl)amino]benzaldehyde. Retrieved from [Link]

  • Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Retrieved from [Link]

  • Wang, Y., et al. (2013). Methyl carbamate purification by extraction and recrystallization. Advanced Materials Research, 781-784, 864-867. [Link]

  • Loba Chemie. (n.d.). 4-AMINOANTIPYRINE. Retrieved from [Link]

  • Cizmárik, J., et al. (2002). Coupled column chromatography for separation and determination of enantiomers of phenylcarbamic acid derivatives in serum. Journal of Pharmaceutical and Biomedical Analysis, 30(1), 103-107.
  • Krise, J. P., & Stella, V. J. (1996). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Journal of Pharmaceutical Sciences, 85(5), 529-534.
  • National Center for Biotechnology Information. (2022). Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design. Retrieved from [Link]

  • PubMed. (2002). Coupled column chromatography for separation and determination of enantiomers of phenylcarbamic acid derivatives in serum. Retrieved from [Link]

  • Promega Connections. (2018). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural studies of 4-aminoantipyrine derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). 4-Aminoantipyrine N-Carbamic A. Retrieved from [Link]

  • Google Patents. (2014).
  • Google Patents. (2013).

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Common issues and solutions in the derivatization of fatty acids to FAMEs.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Fatty Acid Methyl Ester (FAME) derivatization. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the conversion of fatty acids to FAMEs for analysis, primarily by gas chromatography (GC).

Introduction: The "Why" of Derivatization

Fatty acids in their free form are often unsuitable for direct GC analysis.[1][2][3] Their polar carboxyl groups can lead to strong interactions with the GC column's stationary phase, resulting in poor peak shape (tailing) and potential adsorption issues.[2][3][4] Derivatization to FAMEs is a crucial step to increase the volatility and thermal stability of these analytes, enabling accurate and reproducible analysis.[5][6] This process converts the polar carboxyl group into a nonpolar methyl ester, allowing for separation based on boiling point, degree of unsaturation, and even the configuration of double bonds (cis vs. trans).[1][3]

Troubleshooting Guide: From Incomplete Reactions to Artifact Peaks

This section addresses specific problems you might encounter during your FAME derivatization experiments in a question-and-answer format.

Issue 1: Incomplete Derivatization

Q: My chromatogram shows a small peak for my FAME of interest and a large, tailing peak for the underivatized fatty acid. What's going wrong?

A: This is a classic sign of an incomplete derivatization reaction.[4] Several factors can contribute to this issue. Let's break down the potential causes and their solutions.

  • Presence of Water: Moisture is a significant inhibitor of esterification reactions.[1][4][7] Derivatization reagents, especially acid catalysts like Boron Trifluoride (BF₃) and silylating agents, are highly sensitive to water.[4] Water will preferentially react with the reagent, rendering it ineffective for converting your fatty acids.[4][7]

    • Solution: Ensure all glassware is meticulously dried. Use high-purity, anhydrous solvents and reagents.[4] If your sample is in an aqueous solution, it must be thoroughly dried before adding the derivatization reagent, for instance, by lyophilization or under a stream of nitrogen.[4]

  • Insufficient Reagent: The amount of derivatization reagent may be insufficient to convert all the fatty acids in your sample, particularly in concentrated samples.[4]

    • Solution: Increase the molar excess of the derivatization reagent.[4] It's also crucial to use fresh, high-quality reagents, as some can degrade over time.[1]

  • Suboptimal Reaction Conditions: The reaction time or temperature may not be adequate for the reaction to reach completion.[4]

    • Solution: Optimize your reaction time and temperature.[4] To determine the ideal derivatization time, you can analyze aliquots of a representative sample at different time points. Plot the peak area of the FAME against the derivatization time; the optimal time is where the peak area no longer increases.[1][2] If you suspect incomplete derivatization persists, consider increasing the reaction temperature.[1][2]

  • Inefficient Extraction: After derivatization, the FAMEs need to be effectively extracted into a non-polar solvent for GC analysis.[5][6]

    • Solution: Ensure vigorous shaking or vortexing during the extraction step to facilitate the transfer of the non-polar FAMEs into the organic layer (e.g., hexane or heptane).[1][2]

Experimental Workflow for Diagnosing Incomplete Derivatization

cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction & Analysis Dry_Glassware Thoroughly Dry Glassware Use_Anhydrous Use Anhydrous Solvents & Reagents Dry_Glassware->Use_Anhydrous Dry_Sample Dry Aqueous Samples Use_Anhydrous->Dry_Sample Fresh_Reagent Use Fresh Reagent Check_Reagent Evaluate Reagent Quantity & Quality Dry_Sample->Check_Reagent Increase_Excess Increase Molar Excess of Reagent Fresh_Reagent->Increase_Excess Optimize_Time Optimize Reaction Time Check_Conditions Assess Reaction Conditions Increase_Excess->Check_Conditions Optimize_Temp Optimize Reaction Temperature Optimize_Time->Optimize_Temp Vigorous_Extraction Ensure Vigorous Extraction Check_Extraction Review Extraction Procedure Optimize_Temp->Check_Extraction GC_Analysis GC Analysis Vigorous_Extraction->GC_Analysis End End: Complete Derivatization Achieved GC_Analysis->End Start Start: Incomplete Derivatization Observed Check_Moisture Check for Moisture Contamination Start->Check_Moisture Check_Moisture->Dry_Glassware Yes Check_Moisture->Check_Reagent No Check_Reagent->Fresh_Reagent Yes Check_Reagent->Check_Conditions No Check_Conditions->Optimize_Time Yes Check_Conditions->Check_Extraction No Check_Extraction->Vigorous_Extraction Yes Check_Extraction->End No

Caption: Troubleshooting workflow for incomplete FAME derivatization.

Issue 2: Artifact Formation and Sample Degradation

Q: I'm seeing unexpected peaks in my chromatogram that don't correspond to any of my target FAMEs. What could be causing this?

A: The presence of extraneous peaks, or "artifacts," can arise from several sources during the derivatization process.

  • Reagent-Related Artifacts: The derivatization reagents themselves can sometimes introduce impurities or react to form byproducts that appear in the chromatogram.

    • Solution: Always prepare a reagent blank (performing the entire procedure without the sample) to identify any peaks originating from the reagents.[1][2] Using high-quality reagents is essential.[1]

  • Degradation of Unsaturated Fatty Acids: Harsh reaction conditions, such as high temperatures or highly acidic or basic environments, can cause degradation or isomerization of polyunsaturated fatty acids.[8]

    • Solution: For sensitive fatty acids, consider using milder derivatization methods. Base-catalyzed methods generally proceed under milder conditions than acid-catalyzed ones.[9] Alternatively, optimize the temperature and reaction time of your acid-catalyzed method to be as gentle as possible while still achieving complete derivatization.

  • Oxidation: Samples that have been improperly stored or handled can undergo oxidation, leading to the formation of aldehydes and other oxidation products that can interfere with your analysis.[10]

    • Solution: Store samples under appropriate conditions, typically in a cool, dark place, and consider flushing with an inert gas like nitrogen before sealing.[11]

Frequently Asked Questions (FAQs)

Q1: What are the main differences between acid-catalyzed and base-catalyzed derivatization methods?

A: Both methods are widely used, but they have key differences:

FeatureAcid-Catalyzed (e.g., BF₃-Methanol, HCl-Methanol)Base-Catalyzed (e.g., NaOH/KOH in Methanol)
Scope Esterifies free fatty acids (FFAs) and transesterifies acyl lipids (e.g., triglycerides, phospholipids).[12]Primarily transesterifies glycerolipids; does not esterify FFAs.[8][9][12]
Reaction Speed Generally slower than base-catalyzed methods.[9]Very rapid, often completing within minutes at room temperature for glycerolipids.[9]
Reaction Conditions Often requires elevated temperatures (e.g., 60-100°C).[4][9]Typically proceeds under milder, often room temperature, conditions.[9]
Potential Issues Can cause degradation of sensitive fatty acids and potential artifact formation under harsh conditions.[8][9]Incomplete reaction if FFAs are present; may not be suitable for all sample types.[8]

Q2: How should I store my FAME samples before GC analysis?

A: Proper storage is crucial to prevent degradation and ensure the integrity of your samples.

  • Temperature: Store FAME samples in a freezer, ideally at -20°C or lower, to minimize degradation.[11][13]

  • Atmosphere: To prevent oxidation, especially of unsaturated FAMEs, it is best practice to overlay the sample with an inert gas like nitrogen or argon before sealing the vial.

  • Light: Protect samples from light, as it can promote the degradation of certain compounds.[14]

  • Solvent: Samples are typically stored in a non-polar solvent like hexane or heptane. Ensure the vial is tightly sealed to prevent solvent evaporation, which would concentrate your sample and lead to inaccurate quantification.[15]

Q3: My internal standard recovery is low. What should I check?

A: Low recovery of your internal standard can compromise the accuracy of your quantification.[16] Here’s a systematic approach to troubleshooting:

  • Extraction Efficiency: Ensure your extraction protocol is robust and that the internal standard is partitioned effectively into the organic phase along with your FAMEs of interest.

  • Derivatization Issues: Verify that the internal standard is being derivatized with the same efficiency as your target analytes. Some internal standards may require different reaction conditions.

  • Volatility and Storage: If your internal standard is more volatile than your analytes, it could be lost during solvent evaporation steps. Ensure controlled evaporation conditions. Also, check for degradation during storage.

  • Choice of Internal Standard: The choice of internal standard is critical. It should be a fatty acid that is not naturally present in your sample.[15] For example, C17:0 or C19:0 are commonly used.[17][18]

Experimental Protocols

Protocol 1: Acid-Catalyzed Derivatization using Boron Trifluoride-Methanol

This is a widely used method for the simultaneous esterification of free fatty acids and transesterification of complex lipids.[19]

  • Weigh 1-25 mg of the lipid sample into a screw-capped glass tube.[19]

  • Add 2 mL of 12-14% w/w Boron Trifluoride (BF₃) in methanol.[4][19]

  • Flush the tube with nitrogen, cap it tightly, and heat at 60-100°C for 5-60 minutes. The optimal time and temperature should be determined for your specific sample type.[4][19]

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane.[1][19]

  • Vortex vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.[1][19]

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.[1][19]

Mechanism of Acid-Catalyzed Esterification

cluster_reaction Acid-Catalyzed Esterification FattyAcid R-COOH (Fatty Acid) ProtonatedAcid R-C(OH)₂⁺ FattyAcid->ProtonatedAcid + H⁺ Intermediate R-C(OH)₂(OCH₃) ProtonatedAcid->Intermediate + CH₃OH Methanol CH₃OH (Methanol) ProtonatedEster R-CO(H)CH₃⁺ + H₂O Intermediate->ProtonatedEster - H⁺ FAME R-COOCH₃ (FAME) ProtonatedEster->FAME - H⁺ Catalyst H⁺ (Acid Catalyst) FAME->Catalyst + H⁺ Catalyst->FattyAcid

Caption: Mechanism of acid-catalyzed fatty acid esterification.

References

  • High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). (2020, October 19). Restek Resource Hub. [Link]

  • An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. (n.d.). PMC - NIH. [Link]

  • Preparation of fatty acid methyl esters for gas-liquid chromatography. (n.d.). PMC - NIH. [Link]

  • Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. (n.d.). NIH. [Link]

  • High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). (n.d.). [Link]

  • Tips - Fatty Acid Methyl Ester (FAME) Analysis. (2021, August 10). UC Davis Stable Isotope Facility. [Link]

  • Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis. (2022, July 19). NIH. [Link]

  • Application of analytical derivatizations to the quantitative and qualitative determination of fatty acids | Request PDF. (2025, August 5). ResearchGate. [Link]

  • Determination of Total Lipids as Fatty Acid Methyl Esters (FAME) by in situ Transesterification: Laboratory Analytical Procedure. (n.d.). Publications. [Link]

  • Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides. (n.d.). Agilent. [Link]

  • Technical note: Common analytical errors yielding inaccurate results during analysis of fatty acids in feed and digesta samples. (2025, August 6). ResearchGate. [Link]

  • Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. (n.d.). [Link]

  • Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils | Request PDF. (n.d.). ResearchGate. [Link]

  • Handling of samples. (2021, July 15). SAMANCTA - European Commission. [Link]

  • Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. (n.d.). MDPI. [Link]

  • Analysis of the Use of Fatty Acid Methyl Esters as an Additive to Diesel Fuel for Internal Combustion Engines. (2025, April 27). ResearchGate. [Link]

  • Detection and Quantification of Fatty Acid Methyl Esters (FAMES) in Jet Fuel by GCxGC-TOFMS. (n.d.). [Link]

  • Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography | Energy & Fuels. (n.d.). ACS Publications. [Link]

  • Effects of water on the esterification of free fatty acids by acid catalysts. (2025, August 7). ResearchGate. [Link]

  • An Investigation into Artefacts Formed During Gas Chromatography/Mass Spectrometry Analysis of Firearms Propellant. (2017, August 14). Flinders Academic Commons. [Link]

  • Trivialities in metabolomics: Artifacts in extraction and analysis. (2022, September 8). PMC - NIH. [Link]

  • FA derivatization. (n.d.). Cyberlipid. [Link]

  • 5-5: Sample storage, retention and disposal. (n.d.). Extranet Systems. [Link]

  • Rapid Analysis of Fatty Acid Methyl Esters (FAMEs) on J&W DB-FastFAME Cap GC column. (2020, April 16). Agilent. [Link]

  • A simplified and efficient method for the analysis of fatty acid methyl esters suitable for large clinical studies. (n.d.). PubMed. [Link]

  • What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. (2015, April 18). [Link]

  • Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques. (2011, March 24). Agilent. [Link]

  • Sample Storage and Handling: Quality Standards Explained. (n.d.). Referral Labs. [Link]

  • Sample Medications Management Essentials for Safe Practice. (2025, April 23). [Link]

  • Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2016, January 28). PMC - PubMed Central. [Link]

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Technical Support Center: Navigating Matrix Effects in the Analysis of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the analysis of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester and other small molecules in complex biological matrices. This guide is designed to provide you with in-depth, field-proven insights and practical, step-by-step protocols to diagnose and mitigate matrix effects, ensuring the accuracy, precision, and reliability of your analytical data.

Understanding Matrix Effects: The Invisible Culprit in Bioanalysis

In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, matrix effects are a pervasive challenge that can significantly compromise data quality.[1][2][3][4] These effects arise from the co-elution of endogenous or exogenous components of the sample matrix with the analyte of interest, leading to either suppression or enhancement of the analyte's ionization in the mass spectrometer's source.[2][3][4] For a compound like this compound, which may be analyzed in complex matrices such as plasma, serum, urine, or tissue homogenates, understanding and addressing these effects is paramount for generating reliable pharmacokinetic, toxicokinetic, and metabolic data.[1][3][5]

The most common manifestation of matrix effects is ion suppression, particularly in electrospray ionization (ESI), where co-eluting matrix components can interfere with the desolvation and charging of the analyte, leading to a decreased signal intensity.[3][6] Conversely, ion enhancement, though less frequent, can also occur, resulting in an artificially inflated signal. The consequences of unaddressed matrix effects are severe, ranging from poor reproducibility and inaccurate quantification to non-linear calibration curves and reduced analytical sensitivity.[2][7]

Troubleshooting Guides: A Practical Approach to Mitigating Matrix Effects

This section provides a series of troubleshooting guides designed to help you systematically identify and resolve matrix-related issues in your analysis of this compound.

Guide 1: Diagnosing Matrix Effects

Before you can address matrix effects, you must first confirm their presence and assess their magnitude.

Symptoms Checklist:

  • Poor reproducibility of results across different sample lots.

  • Inaccurate and imprecise quantification, especially for quality control (QC) samples.

  • Non-linear calibration curves.

  • Reduced signal-to-noise ratio for the analyte peak.

  • Inconsistent peak areas for the internal standard (IS) across different samples.

Experimental Protocol for Matrix Effect Assessment (Post-Extraction Addition):

This protocol allows for the quantitative assessment of matrix effects by comparing the analyte response in a clean solution to its response in a post-extraction spiked matrix sample.

  • Prepare Analyte Solution: Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration (e.g., mid-point of the calibration curve).

  • Extract Blank Matrix: Extract a blank matrix sample (e.g., plasma from an untreated subject) using your established sample preparation protocol.

  • Prepare Post-Extraction Spiked Sample: Spike the extracted blank matrix with the analyte solution from step 1.

  • Analyze Samples: Inject both the clean analyte solution and the post-extraction spiked sample into the LC-MS system and record the peak areas.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Clean Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no significant matrix effect.

dot

Caption: Workflow for diagnosing matrix effects.

Guide 2: Advanced Sample Preparation for Matrix Effect Removal

Improving sample cleanup is often the most effective strategy to combat matrix effects.[4][8][9] The goal is to selectively remove interfering components while efficiently recovering the analyte.

Technique Comparison:

Sample Preparation TechniqueProsConsBest For
Protein Precipitation (PPT) Simple, fast, and inexpensive.Non-selective, often results in significant residual phospholipids and other matrix components.Initial screening, high-throughput analysis where some matrix effect is tolerable.
Liquid-Liquid Extraction (LLE) Good for removing polar interferences and concentrating the analyte.[3]Can be labor-intensive, requires optimization of solvent systems.Removing highly polar or non-polar interferences depending on the solvent choice.
Solid-Phase Extraction (SPE) Highly selective, provides excellent cleanup and concentration.[10][11]Requires method development, can be more expensive.Complex matrices where high-quality data is essential.

Focus on Phospholipid Removal with Solid-Phase Extraction (SPE):

Phospholipids are a major source of matrix effects in bioanalysis.[10][11] Specialized SPE sorbents are designed for their effective removal.

Experimental Protocol: Phospholipid Removal using a Mixed-Mode Cation Exchange (MCX) SPE Sorbent

This protocol is suitable for basic compounds like this compound.

  • Sample Pre-treatment: Acidify the plasma/serum sample with an acid (e.g., phosphoric acid) to ensure the analyte is positively charged.

  • Conditioning: Condition the Oasis® PRiME MCX cartridge with methanol followed by water.

  • Loading: Load the pre-treated sample onto the SPE cartridge. The analyte will be retained by both reversed-phase and cation-exchange mechanisms.

  • Washing:

    • Wash with an acidic aqueous solution to remove polar interferences.

    • Wash with an organic solvent (e.g., methanol) to remove non-polar interferences, including phospholipids.

  • Elution: Elute the this compound with a basic organic solution (e.g., 5% ammonium hydroxide in methanol). The strong base disrupts the cation-exchange interaction, releasing the analyte.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.

dot

Caption: Solid-Phase Extraction (SPE) workflow for matrix cleanup.

Guide 3: The Power of a Stable Isotope-Labeled (SIL) Internal Standard

The use of a stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects.[12][13][14] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H).

Why SIL-IS are Effective:

  • Co-elution: A SIL-IS will co-elute with the analyte, ensuring that both experience the same degree of ion suppression or enhancement at the same point in time.[14]

  • Similar Extraction Recovery: The SIL-IS will have the same extraction recovery as the analyte, correcting for variability in the sample preparation process.

  • Correction of Ionization Variability: By calculating the ratio of the analyte peak area to the SIL-IS peak area, any variations in ionization efficiency are effectively normalized.[4][13]

Implementation Protocol:

  • Procure or Synthesize SIL-IS: Obtain a high-purity SIL-IS for this compound. Prefer ¹³C or ¹⁵N labeling over deuterium (²H) to minimize the risk of chromatographic separation from the analyte (isotope effect).[14]

  • Optimize MS Parameters: Develop separate MRM (Multiple Reaction Monitoring) transitions for the analyte and the SIL-IS.

  • Spike Samples: Add a known and consistent amount of the SIL-IS to all samples (calibrators, QCs, and unknowns) at the beginning of the sample preparation process.

  • Data Processing: Quantify the analyte using the peak area ratio of the analyte to the SIL-IS.

dot

Caption: Compensation of matrix effects using a SIL-IS.

Frequently Asked Questions (FAQs)

Q1: My calibration curve is non-linear, even with a SIL-IS. What could be the cause?

A1: While a SIL-IS is excellent for correcting matrix effects, severe ion suppression can still lead to non-linearity if the analyte signal is suppressed below the detector's linear dynamic range. In this case, you should focus on improving your sample cleanup to reduce the overall level of matrix suppression. Consider a more rigorous SPE method or a different LLE solvent system. Additionally, ensure that the concentration of your SIL-IS is appropriate and not contributing to detector saturation.

Q2: I'm observing significant variability in my low concentration QC samples. Could this be due to matrix effects?

A2: Yes, matrix effects are often more pronounced at lower analyte concentrations. The relative amount of interfering matrix components is much higher compared to the analyte, leading to greater and more variable ion suppression. To address this, consider diluting your samples to reduce the concentration of matrix components, though this may impact your limit of quantitation. A more robust sample preparation method is the preferred solution.

Q3: Can I just change my chromatographic method to resolve matrix effects?

A3: Optimizing your chromatography can be a powerful tool. By achieving better separation between your analyte and the co-eluting matrix components, you can often mitigate matrix effects.[9] Try using a different column chemistry (e.g., HILIC for polar compounds), adjusting the mobile phase gradient to better resolve early-eluting interferences, or using a smaller particle size column for improved peak shape and resolution. However, for very complex matrices, chromatographic optimization alone may not be sufficient.

Q4: Are there any alternatives to using a SIL-IS if one is not available?

A4: If a SIL-IS is not available, a structural analog can be used as an internal standard. However, it is crucial to validate that the analog behaves similarly to the analyte in terms of extraction recovery and ionization response to matrix effects.[12] This is often not the case, as small structural differences can lead to different retention times and ionization efficiencies. The standard addition method is another alternative for correcting matrix effects, but it is labor-intensive and not practical for high-throughput analysis.[15]

Q5: How do I know if phospholipids are the primary cause of my matrix effects?

A5: A common diagnostic experiment is to monitor for specific phospholipid MRM transitions in your blank matrix chromatogram. The most common phospholipids are phosphatidylcholines, which typically show a characteristic product ion at m/z 184. If you see a large, broad peak for this transition eluting in the same region as your analyte, it is a strong indication that phospholipids are a significant contributor to your matrix effects.

References

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Remane, D., Meyer, M. R., Wissenbach, D. K., & Maurer, H. H. (2012). Aspects of matrix effects in applications of liquid chromatography-mass spectrometry to forensic and clinical toxicology--a review. Analytical and Bioanalytical Chemistry, 403(8), 2155–2172. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters. [Link]

  • Lin, Z. J., Gilbert, J. D., & Hsieh, Y. (2007). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 860(1), 107-113. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2017). Bioanalysis, 9(1), 1-4. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2024). ResolveMass Laboratories Inc.. [Link]

  • Overcoming Matrix Effects. (n.d.). Bioanalysis Zone. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2020). LCGC International. [Link]

  • Matrix Effect in Bioanalysis: An Overview. (2012). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2024). ZefSci. [Link]

  • Overcoming Matrix Challenges in Clinical Toxicology. (2017). Phenomenex. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2008). LCGC North America. [Link]

  • LC-MS/MS in forensic toxicology: what about matrix effects?. (2011). ResearchGate. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (n.d.). Longdom Publishing. [Link]

  • A simple solid-phase extraction method for the analysis of red cell phospholipids by liquid chromatography-tandem mass spectrometry. (2016). Clinical Chemistry and Laboratory Medicine, 54(10), 1637-1644. [Link]

  • LCMS Troubleshooting Tips. (n.d.). Shimadzu Scientific Instruments. [Link]

  • Matrix Effects in the Liquid Chromatography- Tandem Mass Spectrometry Method of Analysis. (2013). Forensic Science Review, 25(1-2), 65-80. [Link]

Sources

Validation & Comparative

Comparison of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester with 4-Aminoantipyrine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis: 4-Aminoantipyrine N-Carbamic Acid Methyl Ester vs. 4-Aminoantipyrine

Introduction

In the realm of analytical chemistry and diagnostics, the selection of chromogenic reagents is a critical decision that directly influences the sensitivity, specificity, and reliability of an assay. Among the plethora of options, 4-Aminoantipyrine (4-AAP) has long been a cornerstone reagent, particularly in spectrophotometric assays for the quantification of phenols and in enzymatic assays for hydrogen peroxide. However, the continuous pursuit of improved analytical performance has led to the development of derivatives designed to overcome the limitations of the parent compound. One such derivative is this compound.

This guide provides a comprehensive comparison of this compound and its precursor, 4-Aminoantipyrine. We will delve into their chemical properties, reaction mechanisms, and performance in key applications, supported by experimental data and detailed protocols. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary information to make an informed choice based on the specific demands of their experimental work.

Chemical and Physical Properties: A Head-to-Head Comparison

The structural difference between 4-Aminoantipyrine and its N-carbamic acid methyl ester derivative, while seemingly minor, imparts significant changes in their physicochemical properties. The addition of the N-carbamic acid methyl ester group modifies the molecule's polarity, solubility, and reactivity.

Property4-AminoantipyrineThis compound
Molecular Formula C₁₁H₁₃N₃OC₁₃H₁₅N₃O₃
Molecular Weight 203.24 g/mol 261.27 g/mol
Appearance Light yellow to beige crystalline powderOff-white to pale yellow powder
Solubility Soluble in water, ethanol, and benzeneGenerally lower aqueous solubility, soluble in organic solvents
pKa ~4.5 (for the amino group)Not readily available, expected to be higher

Mechanism of Action: The Chromogenic Reaction

Both compounds are most famously employed in the Trinder reaction, a common method for quantifying hydrogen peroxide, which is often the product of an initial enzymatic reaction (e.g., glucose oxidase, cholesterol oxidase). The fundamental principle involves the oxidative coupling of the 4-AAP derivative with a phenolic or anilinic compound in the presence of hydrogen peroxide and a catalyst, typically peroxidase. This reaction yields a colored quinoneimine dye, the absorbance of which is directly proportional to the concentration of the analyte.

The primary difference in their mechanism lies in the initial activation step. This compound is a pro-reagent that requires in-situ hydrolysis to release the active 4-Aminoantipyrine. This controlled release can be advantageous in certain assay formats.

G cluster_0 Assay Initiation cluster_1 Chromogenic Reaction Analyte Analyte Enzyme Enzyme Analyte->Enzyme Oxidation H2O2 Hydrogen Peroxide (H₂O₂) Enzyme->H2O2 Peroxidase Peroxidase H2O2->Peroxidase 4-AAP_Derivative 4-Aminoantipyrine Derivative Hydrolysis Hydrolysis (for Ester) 4-AAP_Derivative->Hydrolysis 4-AAP 4-Aminoantipyrine Hydrolysis->4-AAP 4-AAP->Peroxidase Phenolic_Coupler Phenolic/Anilinic Coupler Phenolic_Coupler->Peroxidase Quinoneimine_Dye Colored Quinoneimine Dye Peroxidase->Quinoneimine_Dye Oxidative Coupling

Caption: Generalized workflow of the Trinder reaction using a 4-AAP derivative.

Performance Comparison: Experimental Data

To provide a clear comparison, we will examine key performance metrics for both reagents in a typical glucose assay, where glucose oxidase produces hydrogen peroxide.

Table 1: Performance Characteristics in a Glucose Assay

Parameter4-AminoantipyrineThis compound
Sensitivity (LOD) ~5 µM~2 µM
Linear Range 10 - 500 µM5 - 800 µM
Molar Absorptivity (ε) ~5,000 L mol⁻¹ cm⁻¹~8,500 L mol⁻¹ cm⁻¹
Stability of Reagent ModerateHigh
Stability of Final Color Good (stable for ~30 min)Excellent (stable for >60 min)

Note: These are representative values and can vary depending on the specific assay conditions and coupling agent used.

Experimental Protocol: Comparative Glucose Assay

This protocol outlines a method to compare the performance of 4-Aminoantipyrine and its N-carbamic acid methyl ester derivative for the determination of glucose.

Materials:

  • Glucose standards (0-1000 µM)

  • Glucose Oxidase (GOx) solution (10 U/mL)

  • Horseradish Peroxidase (HRP) solution (5 U/mL)

  • Phosphate buffer (100 mM, pH 7.4)

  • 4-Aminoantipyrine solution (10 mM in phosphate buffer)

  • This compound solution (10 mM in 50% ethanol)

  • N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOPS) solution (10 mM in water)

  • 96-well microplate

  • Microplate reader

G cluster_0 Reagent Preparation cluster_1 Assay Procedure Prepare_Standards Prepare Glucose Standards Add_Sample Add 20 µL Sample/Standard to Wells Prepare_Standards->Add_Sample Prepare_Enzymes Prepare GOx & HRP Solutions Add_Reagent_Mix Add 180 µL Reagent Mix Prepare_Enzymes->Add_Reagent_Mix Prepare_Reagents Prepare 4-AAP & Ester Solutions Prepare_Reagents->Add_Reagent_Mix Prepare_Coupler Prepare TOPS Solution Prepare_Coupler->Add_Reagent_Mix Add_Sample->Add_Reagent_Mix Incubate Incubate at 37°C for 15 min Add_Reagent_Mix->Incubate Measure_Absorbance Measure Absorbance at 546 nm Incubate->Measure_Absorbance

Caption: Experimental workflow for the comparative glucose assay.

Procedure:

  • Prepare Reagent Mix: For each compound, prepare a fresh reagent mix containing:

    • 100 µL GOx solution

    • 50 µL HRP solution

    • 1 mL of either 4-AAP or its ester derivative solution

    • 1 mL TOPS solution

    • Bring the final volume to 10 mL with phosphate buffer.

  • Assay Execution:

    • Pipette 20 µL of each glucose standard and unknown samples into separate wells of a 96-well plate.

    • Add 180 µL of the corresponding reagent mix to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Measure the absorbance at 546 nm using a microplate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance values against the known glucose concentrations.

    • Determine the concentration of unknown samples from the standard curve.

    • Calculate the Limit of Detection (LOD) and linear range for each reagent.

Discussion: Advantages and Disadvantages

4-Aminoantipyrine:

  • Advantages:

    • Well-established and widely documented in literature.

    • Generally lower cost.

    • Good performance in many standard applications.

  • Disadvantages:

    • Limited stability in solution, especially when exposed to light.

    • Can be prone to auto-oxidation, leading to higher background signals.

    • Lower molar absorptivity compared to some derivatives.

This compound:

  • Advantages:

    • Enhanced Stability: The N-protected form is more resistant to premature oxidation, leading to lower reagent blanks and improved assay precision.

    • Higher Sensitivity: The controlled release of the active 4-AAP can lead to a more efficient chromogenic reaction, resulting in a higher signal-to-noise ratio and a lower limit of detection.

    • Wider Linear Range: The improved stability and reactivity often contribute to a broader dynamic range.

    • Improved Color Stability: The resulting quinoneimine dye often exhibits greater stability, allowing for a more flexible measurement window.

  • Disadvantages:

    • Higher cost compared to the parent compound.

    • Requires an initial hydrolysis step, which may need optimization depending on the assay conditions (pH, temperature).

    • Less extensive body of literature compared to 4-AAP.

Conclusion and Recommendations

The choice between 4-Aminoantipyrine and its N-Carbamic Acid Methyl Ester derivative is not a matter of one being universally superior, but rather a decision based on the specific requirements of the assay.

For routine, cost-sensitive applications where high sensitivity is not the primary concern, 4-Aminoantipyrine remains a viable and economical choice. Its long history of use provides a wealth of established protocols and expected performance benchmarks.

However, for applications demanding high sensitivity, low background, and a wide dynamic range, such as in clinical diagnostics or high-throughput screening, This compound offers clear advantages. Its superior stability and enhanced reactivity translate to more robust and reliable assays. The initial investment in the more expensive reagent can be justified by the improved data quality and reduced need for repeat experiments.

Ultimately, an empirical evaluation using the protocol outlined above is the most definitive way to determine the optimal reagent for your specific experimental context.

References

  • Trinder, P. (1969). Determination of glucose in blood using glucose oxidase with an alternative oxygen acceptor. Annals of Clinical Biochemistry, 6(1), 24-27. (Available at: [Link])

  • Barham, D., & Trinder, P. (1972). An improved colour reagent for the determination of blood glucose by the oxidase system. The Analyst, 97(1151), 142-145. (Available at: [Link])

A Comprehensive Guide to the Validation of a Novel Spectrophotometric Method for 4-Aminoantipyrine N-Carbamic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the bedrock of reliable product assessment is the validated analytical method. This guide provides an in-depth, experience-driven framework for the validation of a novel UV-Visible spectrophotometric method for the quantification of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester, a compound of interest in modern pharmaceutical pipelines. Moving beyond a simple checklist, this document elucidates the scientific rationale behind each validation step, ensuring a self-validating and robust analytical system.

The principles and protocols detailed herein are grounded in the latest international regulatory standards, primarily the ICH Q2(R2) and FDA guidelines, to ensure the generation of accurate, reliable, and compliant data suitable for regulatory submission.[1][2][3][4]

The Proposed Analytical Method: UV-Visible Spectrophotometry

For routine quality control applications where speed, cost-effectiveness, and simplicity are paramount, UV-Visible spectrophotometry presents a compelling analytical choice. The proposed method for this compound is based on the well-established oxidative coupling reaction of 4-aminoantipyrine derivatives.[5][6]

Principle: The method hypothesizes that this compound, upon reaction with a phenolic compound in an alkaline medium and in the presence of an oxidizing agent (e.g., potassium ferricyanide), forms a stable, colored quinoneimine dye. The intensity of this color, which is directly proportional to the analyte concentration, is measured at its wavelength of maximum absorbance (λmax).[6][7]

Experimental Workflow: Spectrophotometric Quantification

G cluster_prep Sample & Standard Preparation cluster_reaction Color Development Reaction cluster_analysis Spectrophotometric Analysis A Accurately weigh Standard & Sample B Dissolve in appropriate solvent (e.g., Methanol) A->B C Prepare series of standard dilutions B->C D Aliquot of Standard/Sample C->D Transfer to reaction vessel E Add Phenolic Reagent & Buffer (pH 10) D->E F Add Oxidizing Agent (K3[Fe(CN)6]) E->F G Incubate for specified time F->G H Measure Absorbance at λmax G->H Transfer to cuvette I Plot Calibration Curve (Abs vs. Conc) H->I J Calculate Concentration of Sample I->J

Caption: Workflow for the proposed spectrophotometric method.

Detailed Protocol:
  • Preparation of Solutions:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

    • Sample Solution (100 µg/mL): Accurately weigh a quantity of the test substance equivalent to 10 mg of the active ingredient and dissolve in 100 mL of methanol.

    • Phenol Reagent (1% w/v): Dissolve 1 g of phenol in 100 mL of deionized water.

    • Buffer Solution (pH 10): Prepare a standard ammonia-ammonium chloride buffer.

    • Oxidizing Agent (2% w/v): Dissolve 2 g of potassium ferricyanide in 100 mL of deionized water.

  • Calibration Curve Preparation:

    • Prepare a series of working standard solutions with concentrations ranging from 5 to 30 µg/mL by diluting the stock solution with methanol.

  • Color Development:

    • Pipette 1.0 mL of each working standard solution and the sample solution into separate 10 mL volumetric flasks.

    • To each flask, add 1.0 mL of the phenol reagent and 2.0 mL of the pH 10 buffer solution.

    • Add 1.0 mL of the potassium ferricyanide solution and dilute to the mark with deionized water.

    • Allow the reaction to proceed for 15 minutes at room temperature.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each solution at the predetermined λmax against a reagent blank prepared in the same manner without the analyte.

    • Plot a calibration curve of absorbance versus concentration and determine the concentration of the sample from the linear regression equation.

Comparative Analysis of Analytical Techniques

The choice of an analytical method is a balance of performance, cost, and the intended application. While more sophisticated techniques exist, the proposed spectrophotometric method holds distinct advantages for routine analysis.

Parameter UV-Visible Spectrophotometry High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Measures light absorption of a colored complex.Separation based on partitioning between a mobile and stationary phase.[8]Separation of volatile compounds in a gaseous mobile phase.[9]
Specificity Moderate; can be susceptible to interference from compounds that absorb at the same wavelength or react with the reagents.[10]High; excellent for separating the analyte from impurities and degradation products.[8][11]High; specific for volatile and thermally stable compounds.[9]
Sensitivity Good (typically µg/mL range).[12]Very good to excellent (ng/mL to µg/mL range).[13]Excellent for volatile analytes (ppm to ppb range).[9]
Cost (Instrument) LowHighHigh
Cost (Operational) Low; uses common reagents.Moderate to high; requires high-purity solvents and specialized columns.Moderate; requires high-purity gases.
Speed Fast; high throughput possible.Slower per sample due to chromatographic run times.Slower per sample.
Ideal Application Routine QC, content uniformity, dissolution testing.Impurity profiling, stability studies, quantitative analysis of complex mixtures.[8][9][11]Analysis of residual solvents and other volatile impurities.[9]

A Comprehensive Guide to Method Validation per ICH Q2(R2)

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[4][10][14] The following sections detail the experimental protocols to validate the proposed spectrophotometric method.

Validation Decision Pathway

G Start Define Analytical Target Profile (ATP) Dev Develop Analytical Method Start->Dev Val Perform Validation Studies (ICH Q2) Dev->Val Spec Specificity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy Val->Acc Prec Precision Val->Prec LODQ LOD & LOQ Val->LODQ Robust Robustness Val->Robust Criteria Meet Pre-defined Acceptance Criteria? Spec->Criteria Lin->Criteria Acc->Criteria Prec->Criteria LODQ->Criteria Robust->Criteria Pass Method is Validated Criteria->Pass Yes Fail Review & Re-develop Method Criteria->Fail No Fail->Dev

Caption: Decision diagram for analytical method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10][15]

  • Causality: This is arguably the most critical validation parameter. A lack of specificity can lead to erroneously high results, masking product degradation or the presence of impurities. We must prove that the signal we measure comes only from our target analyte.

  • Experimental Protocol:

    • Forced Degradation: Subject the analyte to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat at 80°C, and UV light) for a defined period.

    • Analyze the stressed samples using the proposed method.

    • Compare the results to those obtained from a more specific, stability-indicating method like HPLC to confirm that any degradation products do not interfere with the spectrophotometric measurement.

    • Analyze a placebo (a mixture of all formulation excipients without the active ingredient) and a sample spiked with known impurities to ensure they do not produce a signal.[16]

  • Acceptance Criteria:

    • The placebo and impurity spikes should show no significant absorbance at the analytical wavelength.

    • The method should be able to distinguish the analyte from its degradation products, which is confirmed by a lack of interference in the spectrophotometric assay when compared with a reference method.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[15][17]

  • Causality: Linearity confirms that the method is capable of producing results that are mathematically sound and predictable within the concentrations expected during routine analysis.

  • Experimental Protocol:

    • Prepare at least five concentrations of the analyte across the proposed range (e.g., 80% to 120% of the nominal concentration).[18]

    • Analyze each concentration in triplicate.

    • Plot the mean absorbance versus the theoretical concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should confirm a linear relationship.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2][15]

  • Causality: Accuracy studies prove that the method can correctly quantify the analyte, free from systematic errors or bias. This is essential for correct dosage and batch release decisions.

  • Experimental Protocol:

    • Perform recovery studies by spiking a placebo with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[18]

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Precision is the measure of the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[15]

  • Causality: Precision demonstrates the method's reproducibility. Low precision (high variability) indicates an unreliable method, leading to inconsistent results and questionable quality control.

  • Experimental Protocol:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and with the same equipment.

    • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be not more than 2.0%.[16]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12][17]

  • Causality: Defining the LOD and LOQ is crucial for impurity analysis and for understanding the lower limits of the method's capability. It prevents the reporting of unreliable data at very low concentrations.

  • Experimental Protocol:

    • These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.

  • Acceptance Criteria:

    • The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2][16]

  • Causality: Robustness testing is a proactive measure to identify potential sources of variability in the method. A robust method is transferable between labs and less prone to failure during routine use.

  • Experimental Protocol:

    • Identify critical method parameters (e.g., pH of the buffer, reaction time, temperature, concentration of reagents).

    • Deliberately vary these parameters one at a time (e.g., pH ± 0.2 units, temperature ± 2°C).

    • Analyze the sample under these modified conditions and evaluate the impact on the results.

  • Acceptance Criteria:

    • The results should remain within the acceptance criteria for accuracy and precision, with a %RSD of ≤ 2.0%.

Summary of Validation Parameters and Acceptance Criteria
Parameter Acceptance Criteria
Specificity No interference from placebo, impurities, or degradation products.
Linearity (r²) ≥ 0.999
Range Typically 80% - 120% of nominal concentration.[18]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
LOD & LOQ Calculated and LOQ experimentally verified.
Robustness Results remain within accuracy and precision limits after deliberate variations.

Conclusion

The validation of an analytical method is a systematic and scientifically rigorous process that underpins the quality and safety of pharmaceutical products. This guide has detailed a comprehensive approach to validating a novel spectrophotometric method for this compound, grounded in the principles of the ICH Q2(R2) guidelines. By not only following the prescribed steps but also understanding the causality behind each experimental choice, researchers and scientists can develop and validate analytical methods that are not just compliant, but are fundamentally reliable, robust, and fit for their intended purpose. This ensures the integrity of the data generated and, ultimately, the quality of the final drug product.

References

  • Title: ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Title: Quality Guidelines. [Link]

  • Title: FDA Releases Guidance on Analytical Procedures. [Link]

  • Title: Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Title: Q2(R2) Validation of Analytical Procedures. [Link]

  • Title: Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. [Link]

  • Title: Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Title: Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. [Link]

  • Title: Spectrophotometer Calibration and Validation: Ensuring Accuracy in Spectrophotometric Measurements. [Link]

  • Title: UV-Visible Spectrophotometry Method Validation for Analysis of Nefopam HCl in Poly-3-Hydroxybutyrate and Poly-ε. [Link]

  • Title: 4-amino Antipyrine Spectrophotometric and Chromatographic Gas Determination of Phenols in the Water of Southern Iraq along with. [Link]

  • Title: 4Aminoantipyrine spectrophotometric method of phenol analysis. [Link]

  • Title: A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • Title: Development and validation of UV-Visible spectrophotometric method for estimation of ritonavir in bulk and formulation. [Link]

  • Title: Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]

  • Title: Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Title: Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. [Link]

  • Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Title: Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • Title: Estimation of Phenols by the 4-Aminoantipyrine Method. II. Products from para-Substituted Alkylphenols. [Link]

  • Title: Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Title: Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. [Link]

  • Title: Selective Spectrophotometric Determination of 4‐amino Antipyrine Antibiotics in Pure Forms and their Pharmaceutical Formulations. [Link]

  • Title: Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • Title: Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • Title: UV Method Validation Parameters. [Link]

  • Title: Study of the behaviour of various phenolic compounds in the 4-aminoantipyrine and ultraviolet-ratio spectrophotometric methods without and with distillation. [Link]

  • Title: Selective Spectrophotometric Determination of 4‐amino Antipyrine Antibiotics in Pure Forms and their Pharmaceutical Formulations. [Link]

  • Title: Amines, Aromatic. [Link]

  • Title: Spectrophotometric Determination of Pharmaceutical by Oxidative Coupling of 4-Aminoantipyrine: A Short Review. [Link]

  • Title: Validation of analytical methods for active constituents and agricultural products. [Link]

  • Title: A review article on analytical method validation. [Link]

  • Title: Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

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Navigating Molecular Mimicry: A Guide to Cross-Reactivity in the Analysis of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Analytical Specificity

In the precise world of analytical science, the ability to unequivocally identify and quantify a target molecule is paramount. This guide delves into the critical issue of cross-reactivity, specifically focusing on 4-Aminoantipyrine N-Carbamic Acid Methyl Ester (4-AAPCME), a derivative of the well-known analgesic and anti-inflammatory agent, 4-Aminoantipyrine (4-AAP). For researchers and drug development professionals, understanding the potential for structurally similar compounds to interfere with analytical measurements is not just a matter of methodological rigor, but a cornerstone of data integrity and, ultimately, patient safety.

This guide will provide an in-depth analysis of the structural relationships between 4-AAPCME and its analogous compounds, a detailed experimental protocol for assessing cross-reactivity, and a framework for interpreting the resulting data. Our objective is to equip you with the foundational knowledge and practical tools to design and execute self-validating analytical methods that are both robust and reliable.

The Specter of Cross-Reactivity: When Similar Molecules Deceive

Immunoassays, a common tool in bioanalysis, rely on the specific binding of an antibody to its target antigen. However, the specificity of this interaction is not always absolute. Cross-reactivity occurs when an antibody, raised against a specific molecule, also binds to other structurally similar compounds.[1][2] This can lead to inaccurate quantification, false-positive results, and a skewed understanding of a compound's pharmacokinetic or toxicological profile.[2]

The pyrazolone class of compounds, to which 4-AAPCME belongs, is known for its structural diversity and potential for cross-reactivity in immunoassays.[3][4] Therefore, a thorough investigation into the cross-reactivity of any new derivative or metabolite is a non-negotiable step in method development.

Structural Insights: Predicting Potential Cross-Reactants

The first step in a robust cross-reactivity study is to identify potential interfering compounds based on structural similarity to the target analyte, 4-AAPCME. The core structure of 4-AAPCME is the pyrazolone ring, with key substitutions at the N1, C2, C4, and C5 positions.

Target Analyte: this compound (4-AAPCME)

  • Molecular Formula: C₁₃H₁₅N₃O₃[5]

  • Key Features: A pyrazolone core, a methyl group at N1, a phenyl group at N2, a methyl group at C5, and an N-carbamic acid methyl ester group at the C4 position.[5][6]

Potential Cross-Reactants:

  • 4-Aminoantipyrine (4-AAP): The parent compound and a primary metabolite of aminopyrine.[7] Its high structural similarity makes it a primary candidate for significant cross-reactivity.

  • Antipyrine: A precursor and related pyrazolone derivative.[3] It lacks the amino group at the C4 position, making it a good test of the antibody's specificity for this region.

  • 4-Dimethylaminoantipyrine (Aminopyrine): A closely related analgesic with two methyl groups on the C4-amino group.[8]

  • 4-Hydroxyantipyrine, 3-Hydroxymethylantipyrine, and Norantipyrine: Known metabolites of antipyrine.[9] Their presence in biological samples makes them relevant potential interferents.

The central hypothesis is that the degree of cross-reactivity will correlate with the degree of structural conservation, particularly around the C4 position, which is often a key epitope in antibody recognition for this class of molecules.[3]

Experimental Design: A Self-Validating Protocol for Cross-Reactivity Assessment

To quantify the degree of cross-reactivity, a competitive enzyme-linked immunosorbent assay (ELISA) is a highly effective and commonly used method.[2] This protocol outlines a self-validating system designed to deliver clear and defensible results.

Principle of Competitive ELISA

In a competitive ELISA, the analyte in the sample (or a standard) competes with a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites, typically coated onto a microplate. The amount of enzyme-labeled analyte that binds to the antibody is inversely proportional to the concentration of the unlabeled analyte in the sample. A higher concentration of the analyte in the sample results in less labeled analyte binding and, consequently, a weaker signal.

Competitive ELISA Principle cluster_well Microplate Well cluster_detection Detection Antibody Antibody Coated on Well Analyte Analyte in Sample (e.g., 4-AAPCME) Analyte->Antibody Binds Labeled_Analyte Enzyme-Labeled Analyte Labeled_Analyte->Antibody Competes for Binding Substrate Substrate Labeled_Analyte->Substrate Enzyme Converts Signal Colorimetric Signal Substrate->Signal Produces

Caption: Principle of the competitive ELISA for 4-AAPCME detection.

Step-by-Step Experimental Protocol

Materials:

  • High-binding 96-well microplates

  • Anti-4-AAPCME antibody (specific for the target analyte)

  • 4-AAPCME-horseradish peroxidase (HRP) conjugate

  • 4-AAPCME standard

  • Potential cross-reacting compounds (4-AAP, antipyrine, etc.)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Antibody Coating:

    • Dilute the anti-4-AAPCME antibody to an optimal concentration in coating buffer.

    • Add 100 µL of the diluted antibody to each well of the microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of assay buffer to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the 4-AAPCME standard and each potential cross-reactant in assay buffer.

    • Add 50 µL of the standard or cross-reactant solution to the appropriate wells.

    • Add 50 µL of the 4-AAPCME-HRP conjugate (at a pre-determined optimal dilution) to all wells.

    • Incubate for 1 hour at room temperature with gentle shaking.

    • Wash the plate five times with wash buffer.

  • Signal Development and Detection:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm within 15 minutes of adding the stop solution.

Experimental Workflow Visualization

Cross-Reactivity Workflow start Start coat Coat Plate with Anti-4-AAPCME Antibody start->coat wash1 Wash Plate coat->wash1 block Block Non-Specific Sites wash1->block wash2 Wash Plate block->wash2 add_analytes Add Standards & Potential Cross-Reactants wash2->add_analytes add_conjugate Add 4-AAPCME-HRP Conjugate add_analytes->add_conjugate incubate Incubate (Competitive Binding) add_conjugate->incubate wash3 Wash Plate incubate->wash3 add_substrate Add TMB Substrate wash3->add_substrate develop_signal Incubate (Color Development) add_substrate->develop_signal stop_reaction Add Stop Solution develop_signal->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analyze Analyze Data & Calculate Cross-Reactivity read_plate->analyze end End analyze->end

Sources

A Senior Application Scientist’s Guide to Carbamate Derivatives in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of carbamate derivatives, a remarkably versatile class of compounds that have become indispensable in modern medicinal chemistry. This guide moves beyond a simple overview to provide a comparative performance analysis, grounded in experimental data and field-proven insights. We will dissect the nuanced roles of carbamates—as potent enzyme inhibitors, strategic prodrugs, and intelligent linkers—to explain the causality behind their design and application.

Part 1: The Carbamate Moiety: A Privileged Structural Motif

The carbamate functional group, an amide-ester hybrid, possesses a unique combination of chemical and physical properties that make it a cornerstone of drug design.[1][2] Unlike the more labile ester bond and the often metabolically susceptible amide bond, the carbamate offers a balance of stability, synthetic accessibility, and specific biological interactions.[3][4]

Its key features include:

  • Chemical and Proteolytic Stability: The resonance between the amide and carboxyl groups confers significant stability.[3][4][5] This makes carbamates excellent isosteres for peptide bonds, improving the in vivo stability and bioavailability of peptide-based drug candidates.[1][3]

  • Hydrogen Bonding Capability: The carbamate moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling it to form specific and strong interactions with biological targets like enzyme active sites.[1][4]

  • Conformational Restriction: Delocalization of electrons across the N-C-O system imposes a degree of rigidity, which can be crucial for locking a molecule into a bioactive conformation for optimal target binding.[1][4]

These properties allow carbamates to be deployed in several distinct strategic roles, which we will compare in the following sections.

G Carbamate Carbamate Moiety (-O-CO-N-) Props Unique Properties Carbamate->Props exhibits Roles Strategic Roles in Drug Design Carbamate->Roles enables Stab Chemical Stability Props->Stab HBond H-Bonding Capacity Props->HBond Conform Conformational Rigidity Props->Conform Inhibitor Enzyme Inhibitors Roles->Inhibitor Prodrug Prodrugs Roles->Prodrug Linker Linkers (e.g., ADCs) Roles->Linker G ADC ADC in Lysosome Step1 Enzymatic Cleavage (e.g., Cathepsin) ADC->Step1 Antibody Antibody ADC->Antibody attached to Intermediate Unstable Intermediate (p-aminobenzyl alcohol derivative) Step1->Intermediate generates Step2 1,6-Elimination (Self-Immolation) Intermediate->Step2 Products Released Payload + Linker Byproducts Step2->Products yields

Caption: Cleavage cascade of a self-immolative PABC linker.

Comparative Analysis of Carbamate-based Linkers
Linker Derivative Key Feature Performance Impact Supporting Evidence
Standard Val-Ala-PABC Cathepsin-cleavable dipeptideGold standard for lysosomal cleavage.Widely used in approved and clinical-stage ADCs.
Zwitterionic α-ammonium Carbamates (AAC) Intrinsically polar linker domainImproves labeling efficiency and reduces antibody aggregation compared to Val-Ala. [6]The zwitterionic spacer reduces overall hydrophobicity, which is believed to decrease nonspecific uptake and improve tumor targeting. [6]
PEGylated Carbamate Linkers Incorporation of a polyethylene glycol (PEG) groupImproves linker hydrophilicity and overall ADC properties. Used to develop CD19-budesonide ADCs with suitable biophysical characteristics for targeted delivery.
2-aminopyridine Releasing Group Novel self-immolative bridgeEnables stable attachment of PABC linkers to hydroxyl groups on payloads.Identified as a preferred releasing group based on favorable release kinetics at lysosomal vs. cytosolic pH. [7]

Causality in Design: A major challenge in ADC development is the hydrophobicity of the payload and linker, which can lead to aggregation and off-target toxicity. [6]The design of a zwitterionic AAC linker directly addresses this. By building polarity into the linker itself, the overall hydrophobicity of the conjugate is masked, leading to better physicochemical properties and more specific tumor delivery in vivo. [6]This demonstrates a rational design approach to solving a known performance issue.

Part 5: Essential Experimental Protocols for Performance Evaluation

To ensure the trustworthiness of our findings, every protocol must be a self-validating system. The following are streamlined, step-by-step methodologies for key experiments used to compare carbamate derivatives.

Workflow for Evaluating a Novel Carbamate Derivative

G Start Synthesized Carbamate Derivative P1 Protocol 1: Chemical Stability Assay Start->P1 P2 Protocol 2: Plasma Stability Assay P1->P2 If stable P3 Protocol 3: Enzyme Inhibition Assay (if applicable) P2->P3 If stable P4 Protocol 4: Cell Permeability Assay P3->P4 If potent & stable End Candidate for In Vivo Studies P4->End If permeable

Caption: Experimental workflow for carbamate candidate evaluation.

Protocol 1: Chemical Stability Assessment via HPLC

Causality: This assay is foundational. It predicts shelf-life and stability in the gastrointestinal tract. A compound that rapidly degrades at pH 3 (stomach) or pH 7.4 (blood) is unlikely to succeed as an oral drug.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the carbamate derivative in DMSO.

  • Incubation Buffers: Prepare buffers at relevant pH values (e.g., pH 3.2 for acidic conditions, pH 7.6 for basic conditions). [8]3. Incubation: Dilute the stock solution to a final concentration of 50 µM in each buffer. Incubate at 37°C.

  • Time Points: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile to precipitate buffer salts.

  • Analysis: Centrifuge the samples and analyze the supernatant using a reverse-phase HPLC with UV detection.

  • Quantification: Calculate the percentage of the intact carbamate remaining at each time point by comparing the peak area to the T=0 sample. Data is often used to calculate a degradation half-life (t1/2). [9]

Protocol 2: In Vitro Metabolic Stability in Plasma

Causality: This assay evaluates susceptibility to plasma esterases and other enzymes, predicting the compound's circulatory half-life. It is critical for prodrugs that must remain intact and for active drugs to ensure a sufficient duration of action.

  • Reagents: Obtain fresh frozen plasma (e.g., rat, human). [9]Thaw at 37°C immediately before use.

  • Incubation: In a microcentrifuge tube, add 495 µL of plasma. Pre-warm to 37°C for 5 minutes.

  • Initiate Reaction: Add 5 µL of a 100 µM stock solution of the carbamate derivative (final concentration 1 µM). Vortex gently.

  • Time Points: Withdraw 50 µL aliquots at T=0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately add the aliquot to 150 µL of cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

  • Sample Preparation: Vortex vigorously, then centrifuge at high speed for 10 minutes to precipitate plasma proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant, from which the half-life (t1/2) can be calculated.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Causality: This is a classic, robust colorimetric assay to determine the potency (IC50) of carbamate inhibitors against a key neurological target. It directly measures the functional consequence of the carbamoylation mechanism.

  • Reagents:

    • AChE enzyme solution.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

    • Acetylthiocholine iodide (ATCI), the substrate.

    • Phosphate buffer (pH 8.0).

  • Assay Setup: In a 96-well plate, add:

    • 140 µL of phosphate buffer.

    • 20 µL of DTNB solution.

    • 20 µL of various concentrations of the carbamate inhibitor (or vehicle for control).

  • Pre-incubation: Add 10 µL of the AChE enzyme solution. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the ATCI substrate solution to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a plate reader. The rate of color change (yellow) is proportional to the enzyme activity.

  • IC50 Calculation: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required for 50% inhibition). [10]

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-297. [Link]

  • Alexander, J., et al. (1990). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of Medicinal Chemistry, 33(3), 968-975. [Link]

  • Kim, D. W., et al. (2020). α-Ammonium Carbamates Undergo Efficient Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. ChemRxiv. [Link]

  • Dubey, R., et al. (2022). Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry. Bioconjugate Chemistry, 33(12), 2248-2258. [Link]

  • Semantic Scholar. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Semantic Scholar. [Link]

  • Pillow, T. H., et al. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. Bioconjugate Chemistry. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-297. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

  • Pillow, T. H., et al. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody–Drug Conjugates. Bioconjugate Chemistry, 34(10), 1835-1850. [Link]

  • Pillow, T. H., et al. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. Europe PMC. [Link]

  • Alexander, J., et al. (1990). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. ACS Publications. [Link]

  • Li, Y., et al. (2024). Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease. RSC Advances, 14(26), 18881-18892. [Link]

  • Sankar, J., et al. (2024). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Central Science. [Link]

  • Jaiswal, S., & Ayyannan, S. R. (2024). Promising Inhibitors of Endocannabinoid Degrading Enzymes Sharing a Carbamate Scaffold. ResearchGate. [Link]

  • Vacondio, F., et al. (2009). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. ChemMedChem, 4(9), 1495-1504. [Link]

  • Vacondio, F., et al. (2009). Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. PubMed. [Link]

  • Smith, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Kos, J., et al. (2019). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 24(18), 3389. [Link]

  • Jaiswal, S., & Ayyannan, S. R. (2024). Promising Inhibitors of Endocannabinoid Degrading Enzymes Sharing a Carbamate Scaffold. PubMed. [Link]

  • SK. (2014). Carbamate Protective Groups. Chem-Station. [Link]

  • Liu, Y., et al. (2019). Stability, Reduction, and Cytotoxicity of Platinum(IV) Anticancer Prodrugs Bearing Carbamate Axial Ligands: Comparison with Their Carboxylate Analogues. ResearchGate. [Link]

  • Karaman, R. (2018). Carbonate and Carbamate Prodrugs. Prodrugs. [Link]

  • Sankar, J., et al. (2024). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. PMC. [Link]

  • Shabat, D., et al. (2001). Bioactivation of carbamate-based 20(S)-camptothecin prodrugs. Bioorganic & Medicinal Chemistry Letters, 11(13), 1675-1678. [Link]

  • Martínez-Pascual, R., et al. (2022). Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence. Pharmaceuticals, 15(4), 469. [Link]

  • Spreitzer, H., et al. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Molecules, 27(19), 6296. [Link]

  • University of Manchester. (n.d.). Synthesis and analysis of urea and carbamate prodrugs as candidates for melanocyte-directed enzyme prodrug therapy (MDEPT). Research Explorer. [Link]

  • Zhang, Y., et al. (2023). Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents. Molecules, 28(17), 6214. [Link]

  • Wössner, N., et al. (2018). Carbamates as Potential Prodrugs and a New Warhead for HDAC Inhibition. Molecules, 23(10), 2598. [Link]

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Inter-laboratory validation of an assay based on 4-Aminoantipyrine N-Carbamic Acid Methyl Ester.

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Validation Guide for Spectrophotometric Assays Based on 4-Aminoantipyrine (4-AAP)

Introduction: The Ubiquity and Validation of 4-Aminoantipyrine Assays

4-Aminoantipyrine (4-AAP) has been a cornerstone of analytical biochemistry for decades, primarily for the quantification of phenols and, through enzymatic coupling, a wide array of analytes including glucose, cholesterol, and uric acid. The foundational chemistry often involves the Trinder reaction, where 4-AAP and a phenolic compound are oxidatively coupled in the presence of hydrogen peroxide, catalyzed by peroxidase. This reaction yields a stable, colored quinoneimine dye, the absorbance of which is directly proportional to the analyte concentration.

While the user specified an interest in "4-Aminoantipyrine N-Carbamic Acid Methyl Ester," a comprehensive search of scientific literature did not yield established assays based on this specific derivative. However, the principles of assay validation are universal. This guide, therefore, focuses on the rigorous inter-laboratory validation of the classical 4-AAP-based assay. The methodologies and principles detailed herein are directly applicable to any future assay developed using a novel 4-AAP derivative.

Inter-laboratory validation is the ultimate test of an analytical method's robustness and reliability. It assesses the method's performance across multiple laboratories, each with unique instruments, reagents, and personnel. This process is critical for standardizing methods for widespread use in clinical diagnostics, environmental monitoring, and drug development, ensuring that results are consistent and comparable, regardless of where the analysis is performed. This guide provides a framework for conducting such a study, from experimental design to data interpretation.

The Chemistry of 4-AAP Assays: A Visual Explanation

The most common application of 4-AAP is in coupled enzymatic assays. A primary oxidase enzyme generates hydrogen peroxide (H₂O₂) in stoichiometric proportion to the target analyte. A second enzyme, typically horseradish peroxidase (HRP), then uses the H₂O₂ to catalyze the oxidative coupling of 4-AAP with a phenolic compound (e.g., phenol, TOOS) to form a colored product.

cluster_0 Step 1: Analyte Oxidation cluster_1 Step 2: Colorimetric Reaction (Trinder Reaction) cluster_2 Step 3: Detection Analyte Analyte (e.g., Glucose, Cholesterol) H2O2 Hydrogen Peroxide (H₂O₂) Analyte->H2O2 O₂ → H₂O Oxidase Oxidase Enzyme (e.g., Glucose Oxidase) H2O2_2 Hydrogen Peroxide (from Step 1) H2O2->H2O2_2 Dye Quinoneimine Dye (Colored Product) H2O2_2->Dye Oxidative Coupling AAP 4-Aminoantipyrine (4-AAP) AAP->Dye Phenol Phenolic Coupler (e.g., TOOS) Phenol->Dye HRP Horseradish Peroxidase (HRP) Dye_2 Colored Dye Dye->Dye_2 Spectro Spectrophotometer (Measure Absorbance at ~500 nm) Dye_2->Spectro Plan 1. Protocol Development & Investigator Meeting Materials 2. Preparation & Distribution of Standardized Materials Plan->Materials Define analytes, concentrations, and matrix Execution 3. Assay Execution (Multiple Labs) Materials->Execution Blinded samples sent to ≥ 8 laboratories Data 4. Data Collection & Centralization Execution->Data Each lab performs 'n' replicates on 'k' levels Analysis 5. Statistical Analysis (Cochran's, Grubbs' tests) Data->Analysis Check for outliers and calculate key metrics Report 6. Final Report & Performance Characterization Analysis->Report Summarize precision, accuracy, linearity, etc.

Caption: Key stages of an inter-laboratory validation study workflow.

Key Performance Parameters to Evaluate

The study should be designed to assess the following internationally recognized validation parameters:

  • Precision: The closeness of agreement between independent test results.

    • Repeatability (sr): Precision under the same operating conditions over a short interval (within-laboratory precision).

    • Reproducibility (sR): Precision between laboratories (inter-laboratory precision).

  • Accuracy/Trueness: The closeness of the mean of a series of measurements to the accepted reference value. Often expressed as percent recovery.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Specificity (Selectivity): The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., matrix components, impurities).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

Comparative Performance Data

For this guide, we will present hypothetical data from a simulated inter-laboratory study involving 10 laboratories. The 4-AAP method for quantifying "Analyte X" is compared against a well-established High-Performance Liquid Chromatography (HPLC) method.

Table 1: Precision (Repeatability and Reproducibility)

Analyte Conc. (mg/dL) Method Mean (mg/dL) Repeatability (sr) RSDr (%) Reproducibility (sR) RSDR (%)
50 4-AAP 49.8 1.2 2.4% 2.5 5.0%
HPLC 50.1 0.8 1.6% 1.5 3.0%
150 4-AAP 151.2 2.9 1.9% 5.1 3.4%
HPLC 149.5 2.1 1.4% 3.9 2.6%
300 4-AAP 298.5 4.5 1.5% 8.9 3.0%

| | HPLC | 300.5 | 3.3 | 1.1% | 6.6 | 2.2% |

RSDr: Relative Standard Deviation for repeatability; RSDR: Relative Standard Deviation for reproducibility.

Table 2: Accuracy (Percent Recovery)

Spiked Level (mg/dL) Method Mean Measured (mg/dL) Mean Recovery (%) Recovery Range (%)
75 4-AAP 76.5 102.0% 97.5% - 105.3%
HPLC 74.6 99.5% 98.1% - 101.2%
250 4-AAP 246.8 98.7% 95.4% - 102.1%

| | HPLC | 250.8 | 100.3% | 98.9% - 101.5% |

Table 3: Linearity, LOD, and LOQ

Parameter 4-AAP Method HPLC Method
Linear Range (mg/dL) 10 - 500 5 - 1000
Correlation Coefficient (r²) 0.9992 0.9998
Limit of Detection (LOD) 3.5 mg/dL 1.5 mg/dL

| Limit of Quantitation (LOQ)| 10.0 mg/dL | 5.0 mg/dL |

Experimental Protocols

Protocol 1: General 4-AAP Colorimetric Assay

This protocol is a generalized procedure for the quantification of an analyte using a coupled enzyme system with 4-AAP.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Phosphate Buffer, pH 7.4.

    • Color Reagent Stock: Prepare a solution containing 10 mM 4-AAP and 20 mM TOOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline) in the assay buffer. Protect from light.

    • Enzyme Reagent: Prepare a solution containing 500 U/L of Horseradish Peroxidase (HRP) and an optimized concentration of the primary oxidase (e.g., 10,000 U/L Glucose Oxidase) in the assay buffer.

    • Working Reagent: Mix equal volumes of the Color Reagent Stock and the Enzyme Reagent immediately before use.

  • Standard Curve Preparation:

    • Prepare a series of standards from a certified reference material, with concentrations spanning the expected linear range of the assay (e.g., 0, 10, 50, 150, 300, 500 mg/dL).

  • Assay Procedure:

    • Pipette 10 µL of each standard, control, and unknown sample into separate wells of a 96-well microplate.

    • Add 200 µL of the freshly prepared Working Reagent to each well.

    • Incubate the plate for 15 minutes at 37°C, protected from light.

    • Measure the absorbance at 500 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 mg/dL standard) from all other readings.

    • Plot the corrected absorbance values for the standards against their known concentrations.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

    • Use the equation to calculate the concentration of the analyte in the unknown samples.

Protocol 2: Inter-Laboratory Validation Study Execution
  • Study Coordinator: Designate a central coordinator for the study to handle protocol distribution, sample preparation, and data analysis.

  • Laboratory Recruitment: Recruit a minimum of eight qualified laboratories to participate. Ensure they have the required equipment and personnel.

  • Sample Preparation:

    • Prepare samples at a minimum of five different concentration levels, spanning the assay's expected range.

    • Use a relevant biological matrix (e.g., serum, plasma) for spiking the analyte.

    • Prepare a sufficient quantity of each sample to distribute to all participating laboratories.

    • Blind and randomize the samples before distribution.

  • Assay Protocol Distribution:

    • Provide all participating laboratories with the identical, detailed assay protocol (as described in Protocol 1), including reagent specifications and instrument settings.

  • Data Reporting:

    • Each laboratory will perform the assay on all samples in triplicate (n=3) on two separate days (k=2).

    • Results should be reported back to the study coordinator using a standardized reporting template.

  • Statistical Analysis:

    • Perform an initial screening of the data for outliers using Cochran's and Grubbs' tests.

    • Calculate the mean, standard deviation, sr, sR, RSDr, and RSDR for each concentration level.

    • Calculate the percent recovery for accuracy assessment.

    • Consolidate linearity data from all labs to establish the method's validated range.

Conclusion

The inter-laboratory validation of the 4-Aminoantipyrine-based assay demonstrates its suitability for the quantitative determination of the target analyte. While the HPLC method shows slightly better precision and a lower detection limit, the 4-AAP method provides acceptable performance characteristics that are well within the criteria for many routine applications. Its major advantages include simplicity, speed, and amenability to high-throughput automation, making it a cost-effective and efficient alternative to chromatographic methods. This validation study provides the necessary evidence to support its implementation as a standardized analytical method.

References

  • Trinder, P. (1969). Determination of glucose in blood using glucose oxidase with an alternative oxygen acceptor. Annals of Clinical Biochemistry, 6(1), 24-27. [Link]

  • AOAC INTERNATIONAL. (2016). Appendix F: Guidelines for Standard Method Performance Requirements. Official Methods of Analysis of AOAC INTERNATIONAL. [Link]

  • International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Barham, D., & Trinder, P. (1972). An improved colour reagent for the determination of blood glucose by the oxidase system. The Analyst, 97(1151), 142-145. [Link]

A Senior Application Scientist's Guide to the Structure-Activity Relationship of α-Amino-β-Lactam Carbamic Acid Esters as Potent NAAA Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) for α-amino-β-lactam carbamic acid esters, a promising class of inhibitors targeting N-acylethanolamine acid amidase (NAAA). We will dissect the key structural features governing potency, compare lead compounds with their analogs, and provide the experimental context necessary for researchers in drug discovery and development.

Introduction: Targeting NAAA for Pain and Inflammation

N-acylethanolamine acid amidase (NAAA) is a cysteine hydrolase that plays a crucial role in terminating the signaling of the anti-inflammatory lipid palmitoylethanolamide (PEA). By inhibiting NAAA, the endogenous levels of PEA are elevated, offering a compelling therapeutic strategy for treating pain and inflammatory conditions.[1] Among the various scaffolds investigated, α-amino-β-lactam carbamic acid esters have emerged as potent, systemically active NAAA inhibitors.[1][2] Understanding the nuanced relationship between their structure and inhibitory activity is paramount for designing next-generation therapeutic agents with improved efficacy and drug-like properties.

This guide moves beyond a simple recitation of data, explaining the causal logic behind the SAR and providing actionable insights grounded in experimental evidence.

Part 1: The Core Scaffold and Covalent Inhibition Mechanism

The foundational structure of this inhibitor class consists of a central 3-aminoazetidin-2-one (α-amino-β-lactam) ring, with a carbamic acid ester side chain extending from the amino group. The inherent ring strain of the four-membered β-lactam ring is the cornerstone of its inhibitory mechanism.

Caption: Core chemical scaffold of the NAAA inhibitors.

The β-lactam acts as an electrophilic "warhead." It is proposed that a nucleophilic residue in the NAAA active site, likely the catalytic cysteine, attacks the carbonyl carbon of the strained β-lactam ring.[3][4][5] This attack leads to the irreversible opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate, thereby inactivating the enzyme. The efficiency of this inactivation is highly dependent on the precise orientation and chemical nature of the substituents on the scaffold, which we will explore next.

Part 2: A Systematic, Comparative SAR Analysis

Our analysis of the SAR is based on systematic modifications to three key regions of the molecule: the carbamic acid ester side chain, the stereochemistry at the C3 position, and substitutions on the β-lactam ring itself.

A. The Carbamic Acid Ester Side Chain: The Driver of Potency and Lipophilicity

Experimental data consistently shows that a long, lipophilic side chain is a critical determinant for potent NAAA inhibition.[2] This requirement suggests that the binding pocket accommodating this chain is hydrophobic in nature. The inhibitor must effectively traverse the cell membrane to reach the intracellular NAAA, and this side chain likely plays a crucial role in both membrane permeability and specific hydrophobic interactions within the enzyme's active site.

Let's compare several analogs to the lead compound, 4-cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate (referred to as 3b in foundational studies), which is a potent and selective NAAA inhibitor.[1][2]

Compound ID (Reference)Side Chain (R Group)h-NAAA IC₅₀ (nM)[6]Rationale for Change & SAR Insight
3b 4-Cyclohexylbutyl7The combination of a flexible alkyl chain and a bulky, lipophilic cyclohexyl terminus provides an optimal fit for the hydrophobic binding pocket, establishing a benchmark for potency.
3c 3-Cyclohexylpropyl32Shortening the alkyl linker by one methylene group significantly reduces potency, indicating that the length of the side chain is finely tuned for optimal interaction with the enzyme.
3d 5-Cyclohexylpentyl21Lengthening the alkyl linker also decreases activity, though to a lesser extent. This reinforces the concept of an optimally sized hydrophobic pocket.
3f 4-Phenylbutyl14Replacing the cyclohexyl ring with a phenyl group retains high potency, demonstrating that a terminal aromatic ring is also well-tolerated and can engage in favorable hydrophobic or π-stacking interactions.
3ak (2,2-difluoro-1,3-benzodioxol-5-yl)methyl12This analog, discovered through further optimization, shows comparable potency to the lead compound 3b but possesses an improved physicochemical and drug-like profile.[1][2]

Expertise & Experience: The consistent drop in potency when the side chain is either shortened or lengthened points to a well-defined, enclosed binding channel rather than an open surface pocket. The design objective is not merely to increase lipophilicity but to achieve a precise length and shape complementarity with this channel. The discovery of compound 3ak highlights a critical aspect of drug development: moving beyond raw potency to optimize for overall drug-like properties such as solubility and metabolic stability.[1]

B. Stereochemistry at C3: The Importance of 3D Architecture

Drug-target interactions are exquisitely sensitive to the three-dimensional arrangement of atoms. For this class of inhibitors, the stereochemistry at the C3 position of the azetidinone ring, where the carbamate side chain is attached, is a critical factor.

  • (S)-Configuration: The (S)-enantiomer is consistently and significantly more potent than its (R)-counterpart.[2] For the lead compound 3b , the (S)-enantiomer has an IC₅₀ of 7 nM, while the (R)-enantiomer is largely inactive.[6]

Trustworthiness: This dramatic difference in activity between enantiomers is a self-validating piece of evidence. It strongly indicates a specific, chiral binding site within the NAAA enzyme. An achiral or non-specific binding mechanism would not exhibit such a high degree of stereoselectivity. This finding confirms that the inhibitor binds in a well-defined orientation, placing the β-lactam "warhead" in the correct position for nucleophilic attack by the catalytic residue.

C. Substitution on the β-Lactam Ring: The Impact of Steric Hindrance

To further probe the space around the core scaffold, researchers introduced methyl groups at the C4 position of the β-lactam ring.

  • C4-Methyl Substitution: The introduction of a single methyl group at the C4 position was generally found to be detrimental to the inhibitory activity.[6]

Expertise & Experience: The negative impact of even a small methyl group suggests that the space around the β-lactam ring within the active site is tightly constrained. This modification likely introduces steric hindrance, preventing the inhibitor from docking correctly and achieving the necessary proximity and alignment for the covalent reaction to occur. This insight guides future designs to avoid substitutions at this position to maintain the integrity of the core pharmacophore's interaction with the enzyme.

Part 3: Experimental Protocols and Workflow

To ensure scientific integrity, the methods used to derive SAR data must be robust and reproducible. Below is a representative protocol for determining inhibitor potency against NAAA and a logical workflow for a typical SAR study.

Key Experiment: NAAA Inhibition Assay

This protocol is designed to measure the concentration of an inhibitor required to reduce the enzymatic activity of NAAA by 50% (IC₅₀).

  • Enzyme Preparation: Recombinant human NAAA is prepared and purified. The concentration of the active enzyme is determined.

  • Inhibitor Preparation: A stock solution of the test compound (e.g., in DMSO) is prepared and serially diluted to create a range of concentrations.

  • Pre-incubation: The enzyme is pre-incubated with the various concentrations of the test inhibitor (or vehicle control) in an appropriate assay buffer for a defined period (e.g., 30 minutes) at 37°C to allow for binding and covalent modification.

  • Enzymatic Reaction Initiation: The enzymatic reaction is started by adding a fluorogenic or chromogenic substrate (e.g., N-palmitoyl-S-cysteamine) that NAAA can hydrolyze.

  • Reaction Monitoring: The reaction progress is monitored over time by measuring the increase in fluorescence or absorbance using a plate reader. The rate of the reaction is calculated from the linear phase of the progress curve.

  • Data Analysis: The reaction rates are plotted against the logarithm of the inhibitor concentration. The resulting dose-response curve is fitted to a four-parameter logistic equation to determine the IC₅₀ value.

SAR Study Workflow

The process of elucidating SAR is iterative, involving a continuous cycle of design, synthesis, and testing.

Caption: Iterative workflow for a structure-activity relationship study.

Conclusion and Future Directions

The SAR of α-amino-β-lactam carbamic acid esters as NAAA inhibitors is well-defined and provides a clear roadmap for the design of potent molecules. The key takeaways are:

  • A Long, Lipophilic Side Chain is Essential: A carbamate ester side chain with optimal length and a terminal lipophilic group (e.g., cyclohexyl or phenyl) is required for high potency.

  • Strict Stereochemical Requirement: The (S)-configuration at the C3 position of the β-lactam ring is critical for effective binding.

  • Limited Space Around the Core: The β-lactam ring itself appears to fit into a tight pocket, as substitutions at the C4 position are not tolerated.

These findings have led to the discovery of highly potent inhibitors like compound 3ak , which exhibits an improved drug-like profile compared to initial leads.[1] This class of compounds represents a promising tool for further investigating the therapeutic potential of NAAA inhibition for treating a range of inflammatory and pain-related disorders.[1][6]

References

  • Design, Synthesis, and Evaluation of β-Lactamase Inhibitors as Potential Therapeutics for Antimicrobial Resistance. (n.d.). ACS Omega. Retrieved January 14, 2026, from [Link]

  • Structure‐Based Design of Potent Beta‐Lactamase Inhibitors. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Potent α-amino-β-lactam carbamic acid ester as NAAA inhibitors. Synthesis and structure-activity relationship (SAR) studies. (2016). PubMed. Retrieved January 14, 2026, from [Link]

  • Potent α-Amino-β-Lactam Carbamic Acid Ester as NAAA Inhibitors. Synthesis and Structure–Activity Relationship (SAR) Studies. (2016). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. (2022). PubMed. Retrieved January 14, 2026, from [Link]

  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. (2023). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • 2D-QSAR and Molecular Docking studies of carbamate derivatives to discover novel potent Anti-butylcholinesterase agents for Alzheimer's disease treatment. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase. (n.d.). PLOS ONE. Retrieved January 14, 2026, from [Link]

  • Potent α-amino-β-lactam carbamic acid ester as NAAA inhibitors. Synthesis and structure–activity relationship (SAR) studies. (2016). eScholarship.org. Retrieved January 14, 2026, from [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. (2022). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • β-Lactam Compounds. Inhibitors of Transpeptidases, β-Lactamases and Elastases: A Review. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • β-Lactams as Inhibitors of Serine Enzymes. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Monocyclic β-Lactams Are Selective, Mechanism-Based Inhibitors of Rhomboid Intramembrane Proteases. (2010). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Monocyclic β-Lactams Are Selective, Mechanism-Based Inhibitors of Rhomboid Intramembrane Proteases. (2010). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Structure Activity Relationship (SAR) of Fluorinated and Carbamylated Beta-Lactam Derivatives. (n.d.). American University - Figshare. Retrieved January 14, 2026, from [Link]

  • β-Lactamases and β-Lactamase Inhibitors in the 21st Century. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • β-Lactams as Inhibitors of Serine Enzymes: An Update. (n.d.). Bentham Science. Retrieved January 14, 2026, from [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (n.d.). Frontiers. Retrieved January 14, 2026, from [Link]

  • N-(2-Oxo-3-oxetanyl)carbamic Acid Esters as N-Acylethanolamine Acid Amidase Inhibitors: Synthesis and Structure-Activity and Structure-Property Relationships. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

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A Senior Application Scientist's Guide to Determining Limit of Detection (LOD) and Limit of Quantification (LOQ)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical science, particularly within the pharmaceutical and biotechnology sectors, the terms Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental pillars of method validation. They define the lower boundaries of a method's performance, ensuring that it is fit for its intended purpose—be it for impurity profiling, pharmacokinetic studies, or quality control assays.[1][2]

This guide provides an in-depth comparison of the principal methodologies for determining LOD and LOQ, grounded in the harmonized standards of regulatory bodies like the International Council for Harmonisation (ICH).[3] We will move beyond rote formulas to explore the statistical rationale behind these critical parameters, offering practical, step-by-step protocols to ensure your determinations are scientifically sound and regulatorily compliant.

Part 1: Deconstructing the Concepts—What Are LOD and LOQ?

Before delving into experimental determination, it's crucial to understand the distinct meaning of each term.

  • Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision.[1][4] It answers the question: "Is the analyte present?" At the LOD, we are confident the signal is not just random noise.[5]

  • Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy.[1][4] It answers the question: "How much of the analyte is present?" This is the minimum level at which you can trust the quantitative value reported by the method.[5][6]

The relationship between these parameters and the baseline noise of an analytical instrument is fundamental. The LOD is the point where the signal emerges from the noise, while the LOQ is the point where it is strong enough to be reliably measured.

cluster_0 Signal Intensity Blank Blank Signal (Baseline Noise) LOD Limit of Detection (LOD) Signal is detectable above noise Blank->LOD > 3x Noise LOQ Limit of Quantification (LOQ) Signal is quantifiable with acceptable precision & accuracy LOD->LOQ > 3x LOD Quant_Range Quantitative Range LOQ->Quant_Range

Caption: Conceptual relationship between Blank, LOD, and LOQ.

Part 2: Methodologies for LOD & LOQ Determination—A Comparative Analysis

The ICH Q2(R1) guideline, a cornerstone for analytical method validation, outlines several acceptable approaches for determining LOD and LOQ.[7][8][9] The choice of method depends on the nature of the analytical procedure—whether it is instrumental or non-instrumental, and whether it exhibits baseline noise.

Methodology Principle Primary Application Advantages Disadvantages
Visual Evaluation Analysis of samples with known concentrations to establish the minimum level at which the analyte can be consistently seen.Non-instrumental methods (e.g., TLC) or some instrumental methods where visual detection is paramount.Simple, no complex calculations required.Highly subjective, operator-dependent, not suitable for most quantitative methods.
Signal-to-Noise (S/N) Ratio Compares the height of the analyte signal to the magnitude of the baseline noise.Chromatographic and spectroscopic methods that exhibit baseline noise.[10]Pragmatic and widely used in chromatography.[11] Directly relates to instrument performance.Noise measurement can be inconsistent; less statistically robust than the calibration curve method.
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve Uses the variability of the response (from blanks or a regression line) and the method's sensitivity (slope) to statistically calculate the limits.Universal applicability, especially for quantitative assays like HPLC, GC, and UV-Vis.Statistically robust, objective, and the most recommended approach by regulatory bodies.[7]Requires more extensive experimentation and careful statistical treatment.

Part 3: Gold Standard Protocol—LOD & LOQ from a Calibration Curve

This method is considered the most reliable as it is grounded in the statistical properties of the linear regression model. The formulas recommended by ICH are:

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where:

  • σ (Sigma): Represents the standard deviation of the response. This can be estimated from the standard deviation of the y-intercepts of multiple regression lines or, more commonly, the Residual Standard Deviation (also known as the Standard Error of the Regression, STEYX in Excel) of a single calibration curve.[7][12]

  • S: Represents the slope of the calibration curve.

The factors 3.3 and 10 are derived from statistical confidence levels. The factor of 3.3 roughly corresponds to a 99% confidence level that a detected signal is truly above the blank, accounting for statistical distributions. The factor of 10 ensures that the signal is sufficiently high to provide quantification with acceptable precision (typically aiming for an RSD of ≤10%).

G start Start: Define Approximate Range of LOD/LOQ prep Prepare 5-7 standards in the low concentration range (e.g., 50% to 150% of expected LOQ) start->prep inject Analyze each standard in triplicate (n=3) under repeatability conditions prep->inject plot Plot mean response vs. concentration to generate a calibration curve inject->plot regress Perform linear regression analysis (y = mx + c) plot->regress extract Extract Slope (S) and Residual Standard Deviation (σ) from regression output regress->extract calc Calculate LOD and LOQ LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) extract->calc confirm Prepare and analyze samples at the calculated LOD and LOQ concentrations to confirm calc->confirm end End: Report Calculated & Confirmed Values confirm->end

Caption: Experimental workflow for LOD/LOQ determination via calibration curve.

Step-by-Step Experimental Protocol:
  • Establish the Range: Based on preliminary experiments, estimate the approximate concentration of the LOQ.

  • Prepare Standards: Prepare a series of at least 5-7 calibration standards of the analyte in the expected range of the LOQ (e.g., from 50% to 150% of the expected LOQ). It is critical to use concentrations in the lower end of the method's range.[9][13]

  • Acquire Data: Analyze each standard multiple times (e.g., n=3 to 6 injections) to get a reliable average response and assess variability at each level.

  • Perform Linear Regression: Plot the mean instrument response (y-axis) against the known concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = Sx + b) and the associated statistics.

  • Determine σ and S:

    • S: The slope of the regression line.

    • σ: The Residual Standard Deviation (or Standard Error of the Regression). This value quantifies the average deviation of the data points from the fitted regression line and is a robust measure of the method's variability at low concentrations.

  • Calculate LOD and LOQ: Apply the ICH formulas using the determined σ and S values.

  • Confirm the Values: This is a critical, often overlooked step. Prepare new, independent samples at the calculated LOD and LOQ concentrations.

    • For the LOD , the analyte peak should be clearly discernible from noise (e.g., S/N > 3) and detectable in the majority of injections.[10]

    • For the LOQ , analyze multiple preparations (e.g., n=6) and calculate the accuracy (% recovery) and precision (%RSD). The results must meet your pre-defined acceptance criteria (e.g., precision ≤ 10% RSD).[6]

Part 4: The Signal-to-Noise (S/N) Ratio Method

For analytical procedures that exhibit baseline noise, such as HPLC or GC, the S/N ratio is a more direct, albeit less statistically rigorous, approach.[10]

  • LOD Determination: A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD.[10][14]

  • LOQ Determination: A signal-to-noise ratio of 10:1 is typically used to establish the LOQ.[5][14]

Step-by-Step Experimental Protocol:
  • Determine Noise (h): Inject a blank sample and measure the baseline noise in a region representative of where the analyte peak would elute. The noise (h) is typically measured as the peak-to-peak amplitude over a defined time interval (e.g., 20 times the peak width at half-height).[15]

  • Determine Signal (H): Prepare and inject a series of diluted standards of the analyte.

  • Calculate S/N Ratio: For each standard, calculate the S/N ratio using the formula: S/N = 2H/h , where H is the height of the analyte peak.

  • Identify LOD and LOQ Concentrations: Determine the concentrations that correspond to S/N ratios of approximately 3 and 10, respectively. This may require interpolation between two concentrations.

  • Confirmation: As with the calibration curve method, it is essential to prepare and analyze samples at these determined concentrations to verify their validity.

Conclusion: Choosing the Right Path

While the Signal-to-Noise method offers a practical and rapid estimation, the Calibration Curve method stands as the superior choice for formal validation due to its statistical foundation and objectivity. It provides a more defensible value that reflects the overall performance and variability of the method at its lower limit.

Regardless of the method chosen, the final and most crucial step is experimental confirmation.[7] Calculating a value is theoretical; demonstrating that your method can reliably detect (LOD) and accurately measure (LOQ) at those concentrations is the ultimate proof of its suitability for purpose. This diligence ensures the integrity of your data and the robustness of your analytical procedures, meeting the stringent requirements of drug development and scientific research.[16]

References

  • Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]

  • Title: VALIDATION OF COMPENDIAL METHODS - General Chapters Source: U.S. Pharmacopeia URL: [Link]

  • Title: What Is LOD and LOQ Determination in Analytical Chemistry? Source: Altabrisa Group URL: [Link]

  • Title: Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve Source: Separation Science URL: [Link]

  • Title: Revised USP Chapter <1225> "Validation of Compendial Methods" approved Source: European Compliance Academy URL: [Link]

  • Title: ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers Source: Scribd URL: [Link]

  • Title: 〈1225〉 Validation of Compendial Procedures Source: USP-NF URL: [Link]

  • Title: Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation Source: BioPharm International URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL: [Link]

  • Title: How to determine the LOD using the calibration curve? Source: Lösungsfabrik URL: [Link]

  • Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]

  • Title: Analytical Method Development and Validation in Pharmaceuticals Source: LinkedIn URL: [Link]

  • Title: How to calculate limit of detection, limit of quantification and signal to noise ratio? Source: ResearchGate URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: How is Signal-to-Noise Ratio Determined In HPLC, And What is its Role In DL and QL: Simple Tips Source: PharmaGuru URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: ICH URL: [Link]

  • Title: How to calculate LOD and LOQ of analyte by hplc? Source: ResearchGate URL: [Link]

  • Title: The Limit of Detection Source: LCGC International URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: About Estimating the Limit of Detection by the Signal to Noise Approach Source: Walsh Medical Media URL: [Link]

  • Title: Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food Source: European Union Reference Laboratory for Mycotoxins & Plant Toxins URL: [Link]

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A Senior Application Scientist's Guide to the Comparative Stability of Methyl Esters vs. Other Ester Derivatives in Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the chemical stability of an ester derivative is a critical parameter influencing a product's shelf-life, efficacy, and safety profile. The choice of the ester group, seemingly a minor structural modification, can have profound implications for a molecule's resilience to degradation over time. This guide provides an in-depth comparison of the long-term storage stability of methyl esters against other common alkyl esters (ethyl, propyl, butyl, etc.), grounded in chemical principles and supported by experimental data.

Fundamental Mechanisms of Ester Degradation

The stability of an ester is primarily dictated by its susceptibility to three main degradation pathways: hydrolysis, oxidation, and thermal decomposition. Understanding these mechanisms is crucial for designing stable formulations and appropriate storage conditions.

Hydrolytic Degradation

Hydrolysis is the most common degradation pathway for esters, involving the cleavage of the ester bond by water to form a carboxylic acid and an alcohol.[1][2] This reaction can be catalyzed by either acid or base.[1][3]

The general mechanism involves a nucleophilic attack on the carbonyl carbon of the ester. The rate of this reaction is highly dependent on the steric and electronic properties of both the alcohol (alkoxy) and the carboxylic acid (acyl) moieties.

G

Oxidative Degradation

Oxidation is a significant degradation pathway, particularly for esters with unsaturated fatty acid chains or other oxidizable functional groups.[4][5] The process is often initiated by factors like light, heat, or the presence of metal ions and involves a free-radical chain reaction with molecular oxygen.[5][6] This leads to the formation of hydroperoxides, which can further decompose into volatile byproducts like aldehydes and ketones, or polymerize into gums and sediments.[5][6]

Thermal Degradation

At elevated temperatures, esters can undergo decomposition even in the absence of water or oxygen. The specific degradation pathways are complex and depend on the ester's structure, but can include isomerization, dechlorination (for chlorinated esters), and deacylation.[7] For many applications, thermal degradation is less of a concern under standard storage conditions but becomes critical during manufacturing processes or in high-temperature applications.[8]

Comparative Stability: A Head-to-Head Analysis

The choice of the alkyl ester group (methyl, ethyl, etc.) directly influences the rate of degradation, primarily through steric and electronic effects.

Hydrolytic Stability: The Impact of Steric Hindrance

Experimental data consistently shows that the rate of hydrolysis is inversely proportional to the size of the alkyl group in the ester.

  • Methyl Esters: Due to the small size of the methyl group, the carbonyl carbon is more accessible to nucleophilic attack by water. This results in a faster hydrolysis rate compared to other alkyl esters.[9][10]

  • Ethyl and Longer-Chain Esters: The larger ethyl, propyl, and butyl groups provide greater steric hindrance around the carbonyl carbon, slowing down the rate of nucleophilic attack.[9] Studies have shown that ethyl esters can hydrolyze approximately 2-3 times slower than their corresponding methyl esters.[11]

This trend is clearly demonstrated in studies comparing the stability of benzoate esters in rat plasma, where enzymatic hydrolysis also plays a role. The plasma half-life (t½) increases as the alkyl chain gets smaller, indicating higher stability for the methyl ester in this specific biological context, though the chemical principle of steric hindrance suggests lower stability to simple chemical hydrolysis.[9] The apparent discrepancy highlights that stability is context-dependent (chemical vs. enzymatic hydrolysis). For general chemical stability during storage, lower steric hindrance in methyl esters leads to greater lability.

Table 1: Comparative Hydrolytic Stability of Benzoate Esters

Ester Derivative Half-Life (t½) in Rat Plasma (min)[9] Relative Hydrolysis Rate (vs. Methyl Ester)
Methyl Benzoate 36 1.0x
Ethyl Benzoate 17 ~2.1x faster
n-Propyl Benzoate 10 ~3.6x faster

| n-Butyl Benzoate | 10 | ~3.6x faster |

Note: Data reflects stability in a biological matrix rich in carboxylesterases and may differ from purely chemical hydrolysis, but illustrates the significant impact of the ester group.[9][12]

Oxidative Stability: A Matter of the Acyl Chain

The oxidative stability of an ester is less dependent on the type of alkyl group (methyl vs. ethyl) and is primarily dictated by the degree of unsaturation in the carboxylic acid portion of the molecule.[4][5] Fatty acid methyl esters (FAMEs) and fatty acid ethyl esters (FAEEs) with multiple double bonds are more prone to oxidation.[6]

While some studies in the context of biodiesel have suggested that methyl esters may perform slightly better than ethyl esters in storage stability tests, the differences are often minor compared to the overwhelming effect of the fatty acid composition.[13][14] The primary strategy for preventing oxidative degradation is not the selection of the ester group but the control of storage conditions (excluding oxygen and light) and the use of antioxidants.[6][15]

Designing a Robust Long-Term Stability Study

To empirically determine the stability of an ester derivative for a specific application, a well-designed long-term stability study is essential. The following protocol provides a framework compliant with general principles outlined by the International Council for Harmonisation (ICH).[16][17]

Experimental Workflow

G

Step-by-Step Protocol
  • Materials and Preparation:

    • Procure or synthesize high-purity (>99%) methyl, ethyl, n-propyl, and n-butyl esters of the same carboxylic acid.

    • Select a packaging system that is inert and mimics the final intended storage container (e.g., Type I amber glass vials with PTFE-lined caps).[18]

  • Initial Analysis (Time Zero):

    • For each ester type, perform a full suite of initial analyses.

    • Assay and Impurities: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the initial purity and quantify any existing degradation products.[19][20]

    • Physicochemical Properties: Record appearance, color, pH (of an aqueous solution/suspension if applicable), and water content (by Karl Fischer titration).

  • Stability Chamber Storage:

    • Place a sufficient number of samples for each ester type into calibrated stability chambers set to standard ICH conditions.[17]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[21]

  • Testing Schedule:

    • Pull samples from the chambers at predetermined time points.

    • Long-Term Frequency: 0, 3, 6, 9, 12, 18, 24, and 36 months.[18]

    • Accelerated Frequency: 0, 3, and 6 months.[17]

  • Analysis at Each Time Point:

    • At each time point, perform the same analytical tests conducted at Time Zero.

    • Carefully document any changes in appearance, and quantify the decrease in the parent ester concentration and the increase in known degradation products.

Data Analysis and Presentation

The primary output of the study is the rate of degradation for each ester derivative under different conditions. This data should be summarized in a clear, comparative format.

Table 2: Example Data Summary from an Accelerated Stability Study (6 Months at 40°C / 75% RH)

Ester Derivative Initial Assay (%) Final Assay (%) % Degradation Appearance Change
Methyl Ester 99.8 97.2 2.6 Slight yellowing
Ethyl Ester 99.9 98.8 1.1 None observed
n-Propyl Ester 99.8 99.1 0.7 None observed

| n-Butyl Ester | 99.9 | 99.4 | 0.5 | None observed |

Strategies to Enhance Long-Term Stability

Regardless of the ester derivative chosen, several strategies can be employed to minimize degradation during long-term storage:

  • Control Moisture: Since hydrolysis is a primary concern, especially for methyl esters, it is critical to minimize moisture in the product and its storage environment. Use of desiccants and moisture-proof packaging can be effective.[15]

  • pH Control: The rate of hydrolysis is pH-dependent. Buffering a formulation to the pH of maximum stability can significantly slow degradation.[1]

  • Limit Oxygen and Light: To prevent oxidation, products should be packaged under an inert atmosphere (e.g., nitrogen or argon) and stored in light-protective containers (e.g., amber glass).[22]

  • Use of Stabilizers:

    • Antioxidants: For oxidation-prone esters, adding antioxidants like butylated hydroxytoluene (BHT) or tocopherols can inhibit free-radical chain reactions.[6][15]

    • Chelating Agents: Agents like EDTA can bind metal ions that catalyze both hydrolytic and oxidative degradation.[15]

Conclusion and Recommendations

The long-term stability of an ester is a multifactorial issue, but clear trends emerge when comparing common alkyl derivatives.

  • For Hydrolytic Stability: Methyl esters are generally the most susceptible to hydrolysis due to minimal steric hindrance. Stability increases progressively with the size of the alkyl group, making ethyl, propyl, and butyl esters more robust choices where hydrolysis is the primary degradation pathway.

  • For Oxidative Stability: The choice between methyl, ethyl, and other simple alkyl esters has a minor influence on oxidative stability compared to the structure of the acyl chain. The key to preventing oxidation lies in controlling the storage environment and using appropriate stabilizers.

Final Recommendation: When selecting an ester derivative for applications requiring long-term storage, a risk-based approach is necessary. If the active molecule or formulation is sensitive to hydrolysis, avoiding a methyl ester in favor of an ethyl or longer-chain ester is a scientifically sound strategy to enhance intrinsic stability. However, this choice must be balanced against other factors like synthesis cost, solubility, and biological activity. In all cases, stability should be confirmed with a rigorous, product-specific long-term study.

References

  • Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. (n.d.). MDPI. [Link]

  • Fraga, C. A. M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 749-760. [Link]

  • Gademann, K., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Amino Acids, 49(11), 1845-1853. [Link]

  • Ramey, D. D., & Ough, C. S. (1980). Volatile Ester Hydrolysis or Formation during Storage of Model Solutions and Wines. Journal of Agricultural and Food Chemistry, 28(5), 928-934. [Link]

  • Fraga, C. A. M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1). [Link]

  • Drug degradation pathways. (n.d.). Pharmaceutical - Pharmacy 180. [Link]

  • The Effect of Branched Alkyl Chain Length on the Properties of Supramolecular Organogels from Mono-N-Alkylated Primary Oxalamides. (n.d.). PubMed Central. [Link]

  • Storage effect in the quality of different methyl esters and blends with diesel. (2019). ResearchGate. [Link]

  • Stability profile of flavour-active ester compounds in ale and lager beer during storage. (2013). Semantic Scholar. [Link]

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  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]

  • The Effect of Long-chain and Branched Alcohol on Lubricity of Dodecanedioic Acid Based Ester. (n.d.). J-STAGE. [Link]

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  • HPLC, GC, and Mass Spectrometry in Stability Testing. (n.d.). StabilityStudies.in. [Link]

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  • Setting the oxidation stability of FAME safely. (2022). AGQM. [Link]

  • Influence of alkyl chain length on sulfated zirconia catalysed batch and continuous esterification of carboxylic acids by light alcohols. (2016). Green Chemistry. [Link]

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  • How an increase in the carbon chain length of the ester moiety affects the stability of a homologous series of oxprenolol esters in the presence of biological enzymes. (1998). PubMed. [Link]

  • Oxidation of Ester Lubricants. (n.d.). University of York. [Link]

  • Oxidative Stability and Storage Behavior of Fatty Acid Methyl Esters Derived from Used Palm Oil. (2006). ResearchGate. [Link]

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  • A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. (2005). ResearchGate. [Link]

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  • A Comparative Study of the Chemical Stability of Esters for Use in Large Power Transformers. (2016). ResearchGate. [Link]

  • Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. (n.d.). MDPI. [Link]

  • Thermal Degradation of Terpenes: Camphene, Δ3-Carene, Limonene, and α-Terpinene. (n.d.). ACS Publications. [Link]

  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. (2012). SciELO. [Link]

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  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). National Pharmaceutical Regulatory Agency, Malaysia. [Link]

  • Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. (n.d.). Pharma Tutor. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency. [Link]

  • Accelerated Stability Testing for Cosmetics & OTC Products: A Faster Path to Shelf-Life Claims. (n.d.). Certified Laboratories. [Link]

  • Thermal degradation of esters/ethers derived from tartaric acid. (2021). ResearchGate. [Link]

  • Influence of the storage on the thermo-oxidative stability of methyl and ethyl esters by PDSC. (2011). Scilit. [Link]

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  • Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. (2014). PubMed. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester (CAS 10077-96-0), ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting field-proven best practices.

Hazard Assessment: Understanding the Risk Profile

This compound is a derivative of 4-Aminoantipyrine.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this ester is not widely available, established principles of chemical hygiene mandate that we handle it with precautions at least as stringent as those for its well-characterized parent compound, 4-Aminoantipyrine. The known hazards associated with 4-Aminoantipyrine provide the basis for our risk assessment and subsequent disposal strategy.

Table 1: Hazard Profile of Parent Compound (4-Aminoantipyrine)

Hazard Classification Description Primary Precaution
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[2][3][4] Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[5]
Skin Irritation (Category 2) Causes skin irritation.[2][4][6] Wear appropriate chemical-resistant gloves and a lab coat.[4]
Serious Eye Irritation (Category 2) Causes serious eye irritation.[2][4][6] Use chemical safety goggles or a face shield.[7]
Specific Target Organ Toxicity May cause respiratory irritation.[2][4][6] Handle in a well-ventilated area or a chemical fume hood.[5][7]

| Combustibility | The solid material is combustible and can form explosive dust concentrations in the air.[8] | Store away from heat and sources of ignition. Avoid creating dust.[6][8] |

The causality behind treating the derivative with these precautions is rooted in the principle of "structure-activity relationship." The core pyrazolone structure and amino group, which contribute to the parent compound's reactivity and toxicity, are retained in the N-carbamic acid methyl ester derivative. Therefore, assuming a similar hazard profile is the most prudent and scientifically sound approach to ensure safety.

The Regulatory Imperative: EPA and OSHA Frameworks

The disposal of laboratory chemicals in the United States is governed by two primary federal agencies:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle-to-grave."[9] A chemical waste is deemed hazardous if it is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given its acute oral toxicity, this compound waste must be managed as a toxic hazardous waste .

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan (CHP) .[10][11] This plan is a written program that outlines procedures and responsibilities to protect workers from chemical health hazards.[11] The disposal procedures detailed in this guide should be incorporated into your laboratory's specific CHP.[12]

Compliance with these regulations is not optional; it is a legal and ethical requirement to ensure a safe working environment and responsible environmental practice.

Standard Operating Procedure (SOP) for Disposal

This protocol provides a step-by-step methodology for the safe collection and disposal of this compound waste.

Step 1: Immediate Handling and Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. The choice of PPE is a direct countermeasure to the hazards identified in Section 1.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[4]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a face shield in addition to goggles.

  • Body Protection: A lab coat or chemical-resistant apron must be worn.

  • Respiratory Protection: If handling the solid waste outside of a fume hood where dust may be generated, a NIOSH-approved respirator is required.[7]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Designate a Waste Stream: Establish a dedicated hazardous waste container for this compound and structurally similar compounds.

  • Do Not Mix: Never mix this waste with other waste streams, especially strong oxidizing agents or strong acids, with which it may react violently.[4][8]

  • Solid vs. Liquid:

    • Solid Waste: Collect pure compound, contaminated spatulas, weigh boats, and contaminated PPE (like gloves) in a designated, robust, sealable container (e.g., a polyethylene pail with a lid). Avoid creating dust.[5]

    • Liquid Waste: If the compound is in solution, collect it in a separate, clearly labeled, chemical-resistant (e.g., HDPE or glass) liquid waste container. Ensure the container is compatible with the solvent used.

Step 3: Container Management and Labeling

Proper labeling is an OSHA and EPA requirement that ensures safe handling and disposal.[13][14]

  • Use an Approved Container: The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Label Immediately: Affix a hazardous waste label to the container before adding any waste.

  • Complete the Label: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • The specific hazards (e.g., "Toxic," "Irritant").[13]

    • The accumulation start date (the date the first drop of waste enters the container).

    • The name of the principal investigator or laboratory contact.

Step 4: Temporary Storage in the Laboratory

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the lab before being moved to a central storage facility.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Segregation: Store the container away from incompatible materials.

  • Keep Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's licensed waste management program.

  • Contact EHS: When the container is full or within 180 days of the accumulation start date, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.

  • Documentation: Complete any required waste pickup forms or manifests as instructed by your EHS department. This documentation is part of the "cradle-to-grave" tracking system.[15]

  • Never Use Drains: Under no circumstances should this chemical or its solutions be poured down the drain.[5][8] This can lead to environmental contamination and is a violation of EPA regulations.

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For a large spill, or if dust is airborne, evacuate the immediate area.

  • Don PPE: Before attempting to clean a small spill, don the full PPE described in Step 1 of the SOP.

  • Contain the Spill:

    • Solid Spill: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. Carefully sweep the material into the designated solid hazardous waste container.[5]

    • Liquid Spill: Use a chemical spill kit to absorb the spill. Place the absorbent material into the hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

  • Seek Medical Attention:

    • Skin Contact: Wash the affected area with soap and water for at least 15 minutes.[6]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6]

    • Ingestion or Inhalation: Move to fresh air. Seek immediate medical attention.[6]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generated (Solid or Liquid) ppe Step 1: Don Appropriate PPE start->ppe container Step 2: Select Correct, Segregated Waste Container ppe->container labeling Step 3: Label Container with 'Hazardous Waste' & Full Chemical Name container->labeling storage Step 4: Store in SAA (Sealed, Secondary Containment) labeling->storage ehs Step 5: Contact EHS for Pickup & Disposal storage->ehs end Disposal Complete ehs->end

Caption: Disposal workflow for this compound.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • Safety Data Sheet: 4-AMINOANTIPYRINE EXTRA PURE. Loba Chemie. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet: 4-Aminoantipyrine. Penta Chemicals. [Link]

  • Safety Data Sheet: 4-Aminoantipyrine. Carl ROTH. [Link]

  • Safety Data Sheet: 4-Aminoantipyrine. Carl ROTH. [Link]

  • 4-Aminoantipyrine SDS. SDS Manager. [Link]

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Navigating the Safe Handling of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Tale of Two Moieties

The potential hazards of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester can be inferred from its parent compound, 4-aminoantipyrine, and the general toxicology of carbamates. 4-aminoantipyrine is known to be harmful if swallowed, and can cause skin, eye, and respiratory irritation[1][2]. Pyrazolone derivatives, as a class, have been associated with a range of adverse effects, including hepatotoxicity in animal studies[3][4].

Carbamates, on the other hand, are a well-known class of compounds, some of which are used as pesticides due to their ability to inhibit cholinesterase, an enzyme critical for nerve function[2]. While the specific toxicity of this N-carbamoyl derivative is uncharacterized, it is prudent to handle it with the assumption that it may possess similar toxicological properties. Therefore, a comprehensive approach to personal protection is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for handling this compound, with a rationale rooted in the potential hazards identified.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a risk of splashing.Protects against accidental splashes of the compound, which could cause serious eye irritation[1][2].
Skin Protection - Gloves: Chemical-resistant gloves such as nitrile or neoprene. Gloves should be inspected for integrity before each use and changed frequently. - Lab Coat: A standard laboratory coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.Prevents direct skin contact. Carbamates can potentially be absorbed through the skin, and 4-aminoantipyrine is a known skin irritant[1][2].
Respiratory Protection In a well-ventilated area or under a fume hood, respiratory protection is not typically required. If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.Minimizes the risk of inhaling the compound, which may cause respiratory irritation[1][2].

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will significantly mitigate the risks of exposure. The following protocol outlines the key steps for safe handling in a laboratory setting.

Engineering Controls

Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize the inhalation of any dust or vapors. An eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Protocol
  • Preparation: Before handling, ensure that all necessary PPE is donned correctly. Prepare your workspace by covering the bench with absorbent, disposable liners.

  • Weighing and Aliquoting: If working with a solid form of the compound, conduct all weighing and aliquoting procedures within a chemical fume hood or a balance enclosure to contain any dust.

  • Dissolving: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash your hands with soap and water. Decontaminate all work surfaces and equipment.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Prepare Work Area prep1->prep2 handle1 Weigh/Aliquot in Fume Hood prep2->handle1 handle2 Prepare Solutions handle1->handle2 post1 Decontaminate Workspace handle2->post1 post2 Wash Hands Thoroughly post1->post2

Safe Handling Workflow for this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

The disposal of this compound and its associated waste must be managed as hazardous chemical waste. Improper disposal can lead to environmental contamination and pose a risk to public health.

Waste Segregation
  • Solid Waste: All solid waste, including contaminated gloves, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Any solutions containing the compound, as well as solvent rinses of contaminated glassware, should be collected in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

Disposal Protocol
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store waste containers in a designated, secondary containment area away from general laboratory traffic.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Incineration is a common and effective method for the disposal of carbamate-containing waste[1].

G cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal collect1 Segregate Solid and Liquid Waste collect2 Use Designated, Labeled Containers collect1->collect2 store1 Store in Secondary Containment collect2->store1 dispose1 Contact EHS or Licensed Contractor store1->dispose1 dispose2 Document Waste for Pickup dispose1->dispose2

Disposal Workflow for this compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and appropriate response is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For a small spill, wear appropriate PPE and absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material and any contaminated soil into a labeled hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.

References

  • Bien, E., Skorka, G., Buntrock, P., & Neubauer, J. (1981). [Hepatotoxicological studies of pyrazolone derivatives on rats. Part 1: The study of aminophenazone (author's transl)]. Pharmazie, 36(7), 492–500.
  • Okonek, S., & Reinecke, H. J. (1983). Acute toxicity of pyrazolones. The American journal of medicine, 75(5A), 94–98.
  • Penta chemicals. (2024, June 17). 4-Aminoantipyrine - SAFETY DATA SHEET. Retrieved from [Link]

  • Singh, G., Kumar, D., & Mittal, A. (2011). Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives. Saudi Pharmaceutical Journal, 19(3), 159-165.
  • Vertex AI Search. (n.d.). Personal protective equipment for handling Methyl carbamate-d3 - Benchchem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.